molecular formula C9H8O2 B167084 Vinyl benzoate CAS No. 769-78-8

Vinyl benzoate

カタログ番号: B167084
CAS番号: 769-78-8
分子量: 148.16 g/mol
InChIキー: KOZCZZVUFDCZGG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Vinyl benzoate is an enoate ester obtained by the formal condensation of the carboxy group of benzoic acid with ethenol. Metabolite observed in cancer metabolism. It has a role as a human metabolite.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethenyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-2-11-9(10)8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZCZZVUFDCZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24991-32-0
Record name Benzoic acid, ethenyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24991-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50227700
Record name Vinyl benzoate
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-78-8
Record name Vinyl benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=769-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Vinyl benzoate
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Record name Vinyl benzoate
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Record name Vinyl benzoate
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Record name Vinyl benzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VINYL BENZOATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

vinyl benzoate CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl benzoate, with the IUPAC name ethenyl benzoate and CAS number 769-78-8, is a significant monomer in polymer science and a versatile reagent in organic synthesis.[1][2][3][4] This technical guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via palladium-catalyzed transesterification, and a summary of its primary applications. The information is tailored for professionals in research and development, offering the detailed data necessary for laboratory and industrial applications.

Chemical Identity and Properties

This compound is the ester of benzoic acid and vinyl alcohol. Its chemical structure consists of a benzene ring attached to a carboxyl group, which is in turn esterified with a vinyl group.

Nomenclature and Identifiers
IdentifierValue
CAS Number 769-78-8[2][3][4]
IUPAC Name ethenyl benzoate[1][4]
Synonyms Benzoic acid, ethenyl ester; Benzoic acid, vinyl ester[1][3]
Molecular Formula C₉H₈O₂[1][2][3]
InChI Key KOZCZZVUFDCZGG-UHFFFAOYSA-N[1]
SMILES C=COC(=O)C1=CC=CC=C1[1]
Physical and Chemical Properties

A compilation of key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various chemical processes.

PropertyValue
Molecular Weight 148.16 g/mol [3][4]
Appearance Colorless liquid
Boiling Point 203 °C (760 mmHg); 95-96 °C (20 mmHg)
Melting Point -39 °C
Density 1.07 g/cm³ at 20 °C
Solubility Insoluble in water; Soluble in most organic solvents
Refractive Index (n²⁰/D) 1.529

Synthesis of this compound

The most common and environmentally friendly method for synthesizing this compound is through the transesterification of vinyl acetate with benzoic acid, catalyzed by a palladium on carbon (Pd/C) catalyst. This method avoids the use of more toxic mercury-based catalysts.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via Pd/C-catalyzed transesterification.

SynthesisWorkflow Reactants Reactants: Benzoic Acid Vinyl Acetate Pd/C Catalyst ReactionMixture Reaction Mixture Reactants->ReactionMixture Heating Heating & Stirring (e.g., 80°C, 10h) ReactionMixture->Heating Filtration Filtration Heating->Filtration Purification Purification (e.g., Distillation) Filtration->Purification Crude Product CatalystRecycling Catalyst Recycling Filtration->CatalystRecycling Solid Catalyst Product This compound Purification->Product Pure Product Waste Waste (Acetic Acid, excess Vinyl Acetate) Purification->Waste

Synthesis of this compound Workflow
Detailed Experimental Protocol

This protocol details the synthesis of this compound using a palladium on carbon (Pd/C) catalyst.

Materials:

  • Benzoic acid

  • Vinyl acetate

  • Palladium on carbon (5 wt% Pd)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoic acid, a molar excess of vinyl acetate (e.g., a 1:10 molar ratio of benzoic acid to vinyl acetate), and the Pd/C catalyst (approximately 1-2 mol% relative to benzoic acid).

  • Reaction: The reaction mixture is heated to reflux (approximately 72 °C, the boiling point of vinyl acetate) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 8-12 hours.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. The solid Pd/C catalyst is removed by filtration. The catalyst can be washed with a small amount of fresh vinyl acetate or another suitable solvent to recover any adsorbed product. The recovered catalyst can potentially be reused.

  • Removal of Excess Reactant and Byproduct: The filtrate, containing the product this compound, unreacted vinyl acetate, and the acetic acid byproduct, is transferred to a distillation apparatus. Excess vinyl acetate and the acetic acid are removed by distillation.

  • Purification: The crude this compound is then purified by vacuum distillation to yield the final product. The purity of the collected fractions should be assessed by GC or NMR spectroscopy.

  • Drying and Storage: The purified this compound is dried over anhydrous sodium sulfate, filtered, and stored in a cool, dark place, often with a polymerization inhibitor such as hydroquinone or its monomethyl ether (MEHQ).

Applications

This compound is a valuable monomer and chemical intermediate with applications primarily in polymer chemistry.

  • Polymer Synthesis: It can be polymerized to form polythis compound, a polymer with good thermal stability and optical properties. It is also used as a comonomer with other vinyl monomers to modify the properties of the resulting copolymers.

  • Coatings and Adhesives: Polymers and copolymers of this compound are used in the formulation of coatings and adhesives due to their excellent adhesion and film-forming properties.

  • Plasticizers: this compound can be used in some polymer formulations as a reactive plasticizer.

  • Organic Synthesis: The vinyl group in this compound can participate in various organic reactions, making it a useful building block for the synthesis of more complex molecules.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is an irritant to the skin, eyes, and respiratory system. Always work in a well-ventilated area and use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store away from heat, sparks, and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Solubility of Vinyl Benzoate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl benzoate (C₉H₈O₂), the ester of benzoic acid and vinyl alcohol, is a valuable monomer in polymer chemistry and a versatile intermediate in organic synthesis. A thorough understanding of its solubility characteristics in various organic solvents is crucial for its effective use in synthesis, purification, and formulation development. This technical guide provides a summary of the currently available solubility information for this compound and outlines a comprehensive experimental protocol for the quantitative determination of its solubility in common organic solvents.

Data Presentation: Solubility of this compound

Solvent ClassSolventQualitative SolubilitySource
AlcoholsMethanolSoluble[1][2][3][4][5][6][7][8]
EthanolSoluble[9]
EthersDiethyl EtherSoluble[9]
WaterWaterLimited solubility[9]

Note: The lack of quantitative data highlights a significant knowledge gap. For applications requiring precise concentration control, experimental determination of solubility is strongly recommended.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given organic solvent. This protocol is based on the widely accepted shake-flask method.

1. Materials and Equipment

  • This compound (analytical grade, purity ≥99%)

  • Selected organic solvents (analytical or HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

2. Procedure

  • Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C) in the shaker bath.

  • Sample Preparation: Add an excess amount of this compound to a series of vials or flasks. An excess is ensured when undissolved solid remains visible after the equilibration period.

  • Equilibration: Add a known volume of the temperature-equilibrated solvent to each vial containing the this compound. Securely cap the vials.

  • Shaking: Place the vials in the constant temperature shaker bath and agitate for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours).

  • Phase Separation: After equilibration, remove the vials from the shaker. Allow the undissolved solid to settle. For finer suspensions, centrifugation at a moderate speed (e.g., 5000 rpm for 10 minutes) is recommended to pellet the excess solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

  • Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

  • Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in mg/mL, g/100 mL, or mol/L.

3. Safety Precautions

  • Handle this compound and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the specific solvents being used for detailed hazard information.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B D Agitate for 24-48 hours B->D C Equilibrate at constant temperature E Allow solid to settle / Centrifuge D->E F Filter supernatant E->F G Dilute sample F->G H Quantify by HPLC/GC G->H I Calculate solubility H->I

Caption: Workflow for determining the equilibrium solubility of this compound.

References

An In-depth Technical Guide to the Health and Safety Guidelines for Handling Vinyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive health and safety information for the handling of vinyl benzoate, tailored for researchers, scientists, and professionals in drug development. It outlines the substance's properties, hazards, and the necessary precautions for safe handling, storage, and emergency response.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a sweet, aromatic odor.[1] It is primarily used as a monomer in the production of various polymers and copolymers for applications in adhesives, paints, and coatings.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈O₂[1][3]
Molecular Weight 148.16 g/mol [3]
CAS Number 769-78-8[3]
EC Number 212-214-3[3]
Density 1.07 g/mL at 25 °C[4]
Boiling Point 95-96 °C at 20 mmHg[4]
Melting Point -32 °C
Flash Point 82 °C (179.6 °F) - closed cup[5]
Vapor Pressure 0.4 mmHg at 25 °C
Refractive Index n20/D 1.529[4]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and combustibility.[3][6]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 4H227: Combustible liquid
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation
Skin Sensitization Category 1H317: May cause an allergic skin reaction
Hazardous to the Aquatic Environment (Acute) Category 1H410: Very toxic to aquatic life with long lasting effects

Sources:[3][6][7][8][9][10][11]

Signal Word: Warning[3][8]

Hazard Symbols:

  • Exclamation Mark (GHS07)

  • Environment (GHS09)

Toxicology and Health Effects

The primary health risks associated with this compound exposure are irritation to the skin, eyes, and respiratory system.[7][10]

Table 3: Toxicological Data for this compound

TestSpeciesRouteValueSource
LD50 (Acute Oral Toxicity) RatOral3250 mg/kg[7]

Symptoms of Overexposure:

  • Inhalation: May cause respiratory irritation.[3][6][7][10] Symptoms can include coughing and shortness of breath.

  • Skin Contact: Causes skin irritation.[3][6][7][9] Prolonged contact may lead to drying, itching, and dermatitis.[12] An allergic skin reaction is also possible.[8][11]

  • Eye Contact: Causes serious eye irritation.[3][6][7][9]

  • Ingestion: May cause gastrointestinal irritation.

  • Systemic Effects: Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[5]

Information on mutagenic, reproductive, or developmental effects is not currently available.[5]

Experimental Protocols

Acute Oral Toxicity (OECD Test Guideline 423) This protocol provides a method for determining the acute oral toxicity of a substance. A single dose of the substance is administered to a group of rodents. The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 value is then calculated, which is the statistically estimated dose that would be lethal to 50% of the tested population.

Skin Irritation/Corrosion (OECD Test Guideline 404) This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion. A small amount of the test substance is applied to the shaved skin of a rabbit. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Eye Irritation/Corrosion (OECD Test Guideline 405) This test evaluates the potential of a substance to cause serious eye damage. The substance is applied to one eye of a rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis.

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[7][8][11]

  • Avoid breathing vapors, mist, or gas.[5][8]

  • Avoid contact with skin, eyes, and clothing.[7][8][13]

  • Wear appropriate personal protective equipment (PPE).[5][8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5][7][9]

  • Use non-sparking tools and take precautionary measures against static discharge.[8][13]

  • Wash hands thoroughly after handling.[7][9]

Storage:

  • Store in a cool, dry, and well-ventilated place.[5][7][8]

  • Keep containers tightly closed.[7][8][9]

  • Store away from incompatible materials such as oxidizing agents.[5][7]

  • Recommended storage temperature is 2-8°C.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to minimize exposure.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin Protection: Wear impervious gloves (e.g., butyl rubber) and protective clothing to prevent skin contact.[5][7][12]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate filter for organic vapors.[7][9]

First Aid Measures

In case of exposure, seek immediate medical attention and provide the following first aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[5][7][13]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5][7][9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5][7][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5][8]

Accidental Release and Firefighting Measures

Accidental Release:

  • Evacuate personnel from the area.

  • Remove all sources of ignition.[5][13]

  • Ensure adequate ventilation.[5][7]

  • Wear appropriate personal protective equipment.[5][7]

  • Prevent the spill from entering drains or waterways.[5][9]

  • Contain the spill using an inert absorbent material (e.g., sand, diatomite).[5][7]

  • Collect the absorbed material into a suitable, closed container for disposal.[5]

Firefighting:

  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, foam, or water spray.[5][7][9][13]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[13]

  • Specific Hazards: The material is combustible and containers may explode when heated.[5] Hazardous combustion products include carbon monoxide and carbon dioxide.[5][7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

Diagrams

Caption: Workflow for handling a chemical spill of this compound.

Acute_Oral_Toxicity_Workflow cluster_Preparation Preparation Phase cluster_Dosing Dosing & Observation cluster_Analysis Data Analysis Animal_Selection Select Healthy Young Adult Rodents Dose_Prep Prepare this compound Doses Animal_Selection->Dose_Prep Dosing Administer Single Oral Dose Dose_Prep->Dosing Observation Observe for 14 Days (Toxicity Signs & Mortality) Dosing->Observation Data_Collection Record Observations & Necropsy Findings Observation->Data_Collection LD50_Calc Calculate LD50 Value Data_Collection->LD50_Calc Skin_Irritation_Pathway cluster_Exposure Exposure cluster_Cellular_Response Cellular Response cluster_Inflammatory_Cascade Inflammatory Cascade cluster_Clinical_Signs Clinical Signs VB This compound Contact Keratinocytes Keratinocyte Activation VB->Keratinocytes Cytokines Release of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) Keratinocytes->Cytokines Immune_Cells Recruitment of Immune Cells (Neutrophils, Lymphocytes) Cytokines->Immune_Cells Vasodilation Vasodilation & Increased Vascular Permeability Cytokines->Vasodilation Erythema Erythema (Redness) Immune_Cells->Erythema Edema Edema (Swelling) Vasodilation->Edema

References

A Technical Guide to the Spectral Analysis of Vinyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for vinyl benzoate, a key monomer in polymer synthesis and a valuable building block in organic chemistry. The following sections detail the Fourier-Transform Infrared (FTIR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectral properties of this compound, offering a comprehensive resource for its identification and characterization.

Spectroscopic Data Summary

The spectral data for this compound is summarized in the tables below, providing a quick reference for characteristic peaks and chemical shifts.

Table 1: FTIR Spectral Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3093Medium=C-H stretch (vinyl)
3065Medium=C-H stretch (aromatic)
1735StrongC=O stretch (ester)
1647MediumC=C stretch (vinyl)
1602, 1585, 1453Medium to WeakC=C stretch (aromatic ring)
1270, 1115StrongC-O stretch (ester)
960, 880Strong=C-H bend (vinyl out-of-plane)
710StrongC-H bend (aromatic out-of-plane)
Table 2: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
8.15dd8.0, 1.52HH-2, H-6 (ortho)
7.63tt7.5, 1.51HH-4 (para)
7.48t8.02HH-3, H-5 (meta)
7.30dd13.9, 6.21HH-α (-O-CH=)
4.93dd13.9, 1.01HH-β (trans, =CH₂)
4.63dd6.2, 1.01HH-β' (cis, =CH₂)
Table 3: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)
Chemical Shift (δ, ppm)Assignment
164.8C=O (ester)
141.5-O-C H=
133.5C-4 (para)
130.0C-2, C-6 (ortho)
129.5C-1 (ipso)
128.5C-3, C-5 (meta)
98.0=CH₂

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound.

FTIR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology: A small amount of liquid this compound is placed between two potassium bromide (KBr) salt plates to form a thin film. Alternatively, a solution of this compound in a suitable solvent (e.g., chloroform) can be prepared and a drop placed on a single KBr plate, allowing the solvent to evaporate. The KBr plate is then placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean KBr plate is recorded first, followed by the sample spectrum. The instrument scans the mid-infrared region (typically 4000-400 cm⁻¹). The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain the proton and carbon-13 nuclear magnetic resonance spectra of this compound to elucidate its detailed molecular structure.

Methodology: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The sample is then placed in the probe of a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired, which requires a larger number of scans due to the low natural abundance of the ¹³C isotope. The data is then processed using Fourier transformation to obtain the final spectrum.[1]

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for a compound like this compound can be visualized as follows:

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_ftir FTIR Analysis cluster_nmr NMR Analysis cluster_data Data Interpretation Sample This compound Sample FTIR_Instrument FTIR Spectrometer Sample->FTIR_Instrument Acquire Spectrum NMR_Instrument NMR Spectrometer Sample->NMR_Instrument Acquire Spectra FTIR_Spectrum FTIR Spectrum FTIR_Instrument->FTIR_Spectrum FTIR_Analysis Functional Group Identification FTIR_Spectrum->FTIR_Analysis Interpret Peaks Data_Integration Combined Spectral Data FTIR_Analysis->Data_Integration H_NMR_Spectrum 1H NMR Spectrum NMR_Instrument->H_NMR_Spectrum C_NMR_Spectrum 13C NMR Spectrum NMR_Instrument->C_NMR_Spectrum NMR_Analysis Structural Elucidation H_NMR_Spectrum->NMR_Analysis Interpret Shifts & Coupling Constants C_NMR_Spectrum->NMR_Analysis Interpret Shifts NMR_Analysis->Data_Integration Final_Structure Verified Structure of This compound Data_Integration->Final_Structure Confirm Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to Commercial-Grade Vinyl Benzoate Monomer: Sources, Purity, and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, purity standards, and key synthesis and purification methodologies for vinyl benzoate monomer. The information is intended to assist researchers, scientists, and professionals in drug development in sourcing and handling this critical reagent for various applications, including polymer synthesis and as a reactive diluent.

Commercial Sources and Purity

This compound is commercially available from a range of chemical suppliers, with purity levels typically varying from 95% to over 99%. The monomer is often supplied with stabilizers to prevent polymerization during storage and transport. Common stabilizers include hydroquinone (HQ) and hydroquinone monomethyl ether (MEHQ). The selection of a suitable grade of this compound depends on the specific requirements of the intended application, with higher purity grades being essential for sensitive polymerization reactions and pharmaceutical applications.

A summary of representative commercial sources and their typical purity specifications is provided in the table below. It is important to note that specifications can vary by batch and supplier, and it is always recommended to consult the supplier's certificate of analysis for precise data.

SupplierReported PurityAnalysis MethodStabilizer(s)
Sigma-Aldrich≥99%Not Specified≤20 ppm Hydroquinone and/or ≤50 ppm MEHQ
Thermo Scientific Chemicals95%≥94.0% (GC)Not Specified
Alfa Chemistry95% (also ≥99%)Not Specified20 ppm HQ
Santa Cruz Biotechnology≥95%Not SpecifiedNot Specified
Tokyo Chemical Industry (TCI)>99.0%GCMEHQ
Parchem99+%Not SpecifiedStabilized with MEHQ
Handan Huajun Chemicals99.00%Not SpecifiedNot Specified

Synthesis and Purification of this compound

The industrial and laboratory-scale synthesis of this compound is primarily achieved through two main routes: the transesterification of vinyl acetate with benzoic acid and the reaction of acetylene with benzoic acid. The transesterification method is often favored due to its milder reaction conditions and avoidance of handling gaseous acetylene.

Synthesis via Transesterification with a Palladium-on-Carbon Catalyst

A common and environmentally conscious method for synthesizing this compound involves the transesterification of vinyl acetate with benzoic acid using a heterogeneous palladium-on-carbon (Pd/C) catalyst. This method has been shown to produce this compound with high yield and purity.[1]

Experimental Protocol:

  • Catalyst Preparation: A 5 wt% Pd/C catalyst is prepared by impregnating activated carbon with a solution of a palladium precursor (e.g., H₂PdCl₄), followed by reduction.

  • Reaction Setup: A reaction vessel is charged with benzoic acid, an excess of vinyl acetate (a molar ratio of approximately 1:11 of benzoic acid to vinyl acetate is optimal), and the Pd/C catalyst (typically around 4.0 wt% of the total reactants).[1]

  • Reaction Conditions: The reaction mixture is heated to approximately 80°C with continuous stirring for about 10 hours.[1]

  • Work-up and Purification:

    • Upon completion, the Pd/C catalyst is removed by filtration. The catalyst can often be recycled for several reaction cycles.[1]

    • Water is added to the filtrate to separate the organic and aqueous phases. The upper organic layer contains the this compound product and unreacted vinyl acetate.

    • The this compound is then isolated from the organic layer by distillation.[1] This process can yield this compound with a purity of 98.3%.[1]

Purification Techniques

The final purity of this compound is critical for its application. The primary methods for purifying the monomer are distillation under reduced pressure and column chromatography.

1. Distillation under Reduced Pressure:

Distillation is an effective method for separating this compound from lower-boiling impurities like residual vinyl acetate and acetic acid, as well as higher-boiling byproducts.

Experimental Protocol:

  • Apparatus: A standard distillation apparatus equipped with a vacuum pump, a manometer, and a fractionating column is used.

  • Procedure: The crude this compound is placed in the distillation flask. The pressure is reduced, and the flask is heated. Fractions are collected at specified temperature and pressure ranges. This compound has a boiling point of 73-74°C at 8 mmHg.

  • Purity Assessment: The purity of the collected fractions is typically assessed by gas chromatography (GC).

2. Column Chromatography:

For laboratory-scale purification to achieve very high purity, column chromatography is a valuable technique.

Experimental Protocol:

  • Stationary Phase: Silica gel is commonly used as the stationary phase.

  • Mobile Phase: A non-polar eluent system, such as a mixture of hexane and ethyl acetate (e.g., 5:1 ratio), is typically employed.[2]

  • Procedure: The crude this compound is loaded onto the top of the silica gel column. The mobile phase is then passed through the column, and fractions are collected.

  • Monitoring: The separation can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: The solvent is removed from the purified fractions under reduced pressure to yield the pure this compound.

Process Flow Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Benzoic Acid + Vinyl Acetate + Pd/C Catalyst Reaction Transesterification (80°C, 10h) Reactants->Reaction Filtration Catalyst Filtration Reaction->Filtration Workup Aqueous Workup Filtration->Workup Distillation Distillation Workup->Distillation PureProduct Pure this compound Distillation->PureProduct

Diagram 1: Synthesis and Purification Workflow

Signaling_Pathways cluster_transesterification Transesterification Pathway BenzoicAcid Benzoic Acid PdC Pd/C Catalyst BenzoicAcid->PdC VinylAcetate Vinyl Acetate VinylAcetate->PdC Intermediate Reaction Intermediate PdC->Intermediate VinylBenzoate This compound Intermediate->VinylBenzoate AceticAcid Acetic Acid (byproduct) Intermediate->AceticAcid

Diagram 2: Transesterification Signaling Pathway

References

An In-depth Technical Guide to the Transesterification Synthesis of Vinyl Benzoate from Vinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of vinyl benzoate via transesterification of vinyl acetate. The document details the underlying chemical principles, various catalytic systems, optimized experimental protocols, and relevant quantitative data to support research and development in this area.

Introduction

This compound is a valuable monomer in the production of various polymers and copolymers with applications in coatings, adhesives, and biomaterials.[1] The transesterification of vinyl acetate with benzoic acid represents a common and efficient method for its synthesis.[2][3] This process, also referred to as vinyl interchange, involves the transfer of the vinyl group from vinyl acetate to benzoic acid, yielding this compound and acetic acid as a byproduct.[3] Historically, this reaction was often catalyzed by toxic mercury salts, but significant advancements have led to the development of more environmentally benign and efficient catalytic systems.[1][4]

Reaction Mechanism and Signaling Pathway

The transesterification reaction is a reversible process.[1] To drive the equilibrium towards the formation of this compound, an excess of vinyl acetate is typically used.[1] The general reaction is as follows:

Benzoic Acid + Vinyl Acetate ⇌ this compound + Acetic Acid

The selection of the catalyst is crucial for the reaction's efficiency and selectivity. Palladium-based catalysts, for instance, are widely employed and the mechanism is thought to involve intermediates containing palladium bonded to the vinyl group.[5]

ReactionMechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate Complex cluster_products Products BenzoicAcid Benzoic Acid (C₆H₅COOH) Intermediate Activated Intermediate BenzoicAcid->Intermediate Coordination VinylAcetate Vinyl Acetate (CH₃COOCH=CH₂) VinylAcetate->Intermediate Catalyst Catalyst (e.g., Pd/C) Catalyst->Intermediate Activation Intermediate->Catalyst Regeneration VinylBenzoate This compound (C₆H₅COOCH=CH₂) Intermediate->VinylBenzoate Vinyl Group Transfer AceticAcid Acetic Acid (CH₃COOH) Intermediate->AceticAcid

Caption: Generalized reaction mechanism for the transesterification of vinyl acetate with benzoic acid.

Catalytic Systems

A variety of catalysts have been explored for this transesterification, each with its own advantages and disadvantages.

  • Palladium-Based Catalysts: Palladium on carbon (Pd/C) has emerged as a highly effective and reusable catalyst, offering an environmentally friendlier alternative to mercury salts.[1][2] Palladium acetate complexes with bidentate ligands are also utilized, particularly in continuous processes.[4]

  • Ruthenium-Based Catalysts: Ruthenium complexes have been shown to be effective for transvinylation reactions, though some processes may require a carbon monoxide atmosphere.[4][6]

  • Enzyme Catalysis: Lipases, such as Candida antarctica Lipase B (CALB), offer a green chemistry approach, operating under mild conditions with high selectivity.[7][8]

  • Mercury-Based Catalysts: Historically, mercuric salts of strong acids were used, but their high toxicity has led to a decline in their use.[1][4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Synthesis of this compound using Palladium on Carbon (Pd/C)

This protocol is based on the work demonstrating an eco-friendly synthesis approach.[1]

Materials:

  • Benzoic Acid

  • Vinyl Acetate

  • 5 wt% Palladium on Carbon (Pd/C) catalyst

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

  • Gas chromatograph (GC)

  • FT-IR spectrometer

Procedure:

  • In a round-bottom flask, combine benzoic acid and an excess of vinyl acetate. The molar ratio of benzoic acid to vinyl acetate can be optimized, with ratios around 1:11 being effective.[1][2]

  • Add the Pd/C catalyst. The catalyst dosage is typically a percentage of the total reactant weight, for example, 4.0 wt%.[1][2]

  • Attach a reflux condenser and heat the mixture to the desired reaction temperature (e.g., 80°C) with continuous stirring.[1][2]

  • Maintain the reaction for a specified time, which can range from 4 to 12 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration. The catalyst can be washed, dried, and reused.[1]

  • The liquid product mixture is then purified. The upper layer containing the product can be separated and purified by distillation.[1]

  • Characterize the final product using FT-IR and determine the purity and yield using Gas Chromatography.[1]

ExperimentalWorkflow Start Start Reactants 1. Charge Reactants (Benzoic Acid, Vinyl Acetate) Start->Reactants End End AddCatalyst 2. Add Pd/C Catalyst Reactants->AddCatalyst Reaction 3. Heat and Stir (e.g., 80°C, 10h) AddCatalyst->Reaction Cooling 4. Cool to Room Temperature Reaction->Cooling Filtration 5. Separate Catalyst (Filtration) Cooling->Filtration Purification 6. Purify Product (Distillation) Filtration->Purification Recycle Recycle Catalyst Filtration->Recycle Analysis 7. Characterize Product (GC, FT-IR) Purification->Analysis Analysis->End

Caption: Experimental workflow for the synthesis of this compound using a Pd/C catalyst.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis of this compound.

Table 1: Optimized Reaction Conditions for Pd/C Catalyzed Synthesis[1][2]
ParameterOptimized Value
Reaction Temperature80°C
Reaction Time10 hours
Catalyst Dosage4.0 wt% of reactants
Benzoic Acid:Vinyl Acetate Molar Ratio1:11
Resulting Yield 85.7%
Product Purity 98.3%
Table 2: Effect of Reaction Temperature on Yield[1]

Conditions: Reaction time 10h, Catalyst/reactants weight ratio 3.0%, Benzoic acid/vinyl acetate molar ratio 1:9.

Temperature (°C)This compound Yield (%)
5061.2
60-
70-
8082.4
90(Decreased)
Table 3: Effect of Reaction Time on Yield[1]

Conditions: Reaction temperature 80°C, Catalyst/reactants weight ratio 3.0%, Benzoic acid/vinyl acetate molar ratio 1:9.

Reaction Time (hours)This compound Yield (%)
465
1082
Table 4: Catalyst Reusability (Pd/C)[1][2]
Recycle RunThis compound Yield (%)
185.7
2>81
3>81
4>81
5>81

Purification and Characterization

Purification: The primary method for purifying this compound from the reaction mixture is distillation.[1] After removing the catalyst, the excess vinyl acetate and the acetic acid byproduct can be removed under reduced pressure.

Characterization:

  • Gas Chromatography (GC): Used to determine the purity of the final product and to calculate the reaction yield.[1]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Used to confirm the structure of the synthesized this compound by identifying characteristic functional group absorptions.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for detailed structural elucidation of the product.

Conclusion

The transesterification of vinyl acetate with benzoic acid is a versatile and efficient method for the synthesis of this compound. The use of heterogeneous catalysts like palladium on carbon offers a sustainable and reusable option with high yields and product purity. The optimized reaction conditions and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field, enabling the consistent and effective production of this important monomer. Further research into novel catalytic systems and process optimization continues to be an active area of investigation.

References

The Historical Development and Discovery of Vinyl Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Vinyl benzoate, the ester of benzoic acid and vinyl alcohol, holds a significant position in polymer chemistry and material science. Its unique structure, combining an aromatic ring with a reactive vinyl group, has made it a valuable monomer for the synthesis of various polymers with tailored properties. This technical guide provides an in-depth exploration of the historical development and discovery of this compound, detailing its synthesis, chemical properties, and the evolution of its production methods. The content is intended for researchers, scientists, and professionals in drug development and material science, offering a comprehensive overview of this important chemical compound.

Introduction

This compound (ethenyl benzoate) is an organic compound with the chemical formula C₉H₈O₂. It is a colorless liquid that is soluble in many organic solvents. The presence of both a vinyl group and a benzoate group allows it to participate in a variety of chemical reactions, most notably polymerization, making it a versatile building block in the synthesis of polymers and copolymers. These polymers find applications in coatings, adhesives, and as modifiers for other resins. This guide traces the journey of this compound from its early synthesis to modern production techniques, providing detailed experimental protocols and key quantitative data.

Historical Development

The discovery and development of this compound are intrinsically linked to the broader history of vinyl polymer chemistry. While a singular "discovery" of the this compound monomer is not attributed to a specific individual, its synthesis and study emerged from the foundational work on vinyl esters in the early 20th century.

The groundwork for vinyl chemistry was laid in the 19th century with the synthesis of vinyl chloride and the observation of its polymerization.[1][2][3] However, it was the pioneering work of chemists like Dr. Willy O. Herrmann and Dr. Wolfram Haehnel in the 1920s and 1930s that significantly advanced the field of vinyl esters, particularly vinyl acetate.[4] Their research into the synthesis and polymerization of these monomers paved the way for the exploration of other vinyl esters, including this compound.

Early synthesis of vinyl esters often involved the reaction of acetylene with carboxylic acids.[5] This method, while effective, presented challenges due to the hazardous nature of acetylene. A significant breakthrough came with the development of the vinyl interchange or transesterification reaction, which offered a safer and more controlled route to a variety of vinyl esters. A key patent in this area was granted to Walter J. Toussaint and Louis G. MacDowell, Jr. in 1942 for their process of preparing vinyl esters, including this compound, by reacting vinyl acetate with a carboxylic acid in the presence of a mercury catalyst.[6] This method became a cornerstone for the laboratory and industrial synthesis of many vinyl esters.

The commercialization of vinyl ester resins in the early 1960s marked a significant milestone, driving further research into monomers like this compound to create polymers with specific properties such as improved thermal and chemical resistance.[1]

Physicochemical and Spectral Data

A comprehensive understanding of a chemical compound necessitates a thorough characterization of its physical and spectral properties. The following tables summarize key quantitative data for this compound.

Physical Properties
PropertyValueReference
Molecular Formula C₉H₈O₂[7][8]
Molecular Weight 148.16 g/mol [7][8]
Boiling Point 95-96 °C at 20 mmHg[7][8][9][10]
73-74 °C at 8 mmHg[6]
Melting Point -32 °C[8][10]
Density 1.07 g/mL at 25 °C[6][7][8][9][10]
Refractive Index (n²⁰/D) 1.529[6][7][8][9][10]
Vapor Pressure 0.4 mmHg at 25 °C[7][8][9][10]
Flash Point 180 °F (82.2 °C)[7][8][9][10]
Solubility Soluble in methanol[7][8][9][10]
Spectral Data

The ¹H NMR spectrum of this compound provides characteristic signals for the vinyl and benzoate protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.1dd2HAromatic (ortho to C=O)
~7.6m1HAromatic (para to C=O)
~7.5m2HAromatic (meta to C=O)
~7.3dd1H=CH-O
~4.9dd1H=CH₂ (trans)
~4.6dd1H=CH₂ (cis)

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~165C=O (ester)
~141=CH-O
~133Aromatic (para)
~130Aromatic (ortho)
~129Aromatic (ipso)
~128Aromatic (meta)
~98=CH₂

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.[11][12][13][14][15]

Wavenumber (cm⁻¹)IntensityAssignment
~3070Medium=C-H stretch (vinyl)
~3030Medium=C-H stretch (aromatic)
~1740StrongC=O stretch (ester)
~1645MediumC=C stretch (vinyl)
~1600, ~1450Medium-StrongC=C stretch (aromatic)
~1240StrongC-O stretch (ester)
~950, ~880Strong=C-H bend (vinyl out-of-plane)

Synthesis of this compound: Experimental Protocols

Two primary methods have historically been employed for the synthesis of this compound: the reaction of acetylene with benzoic acid and the transesterification of vinyl acetate with benzoic acid. Modern approaches often favor the latter due to safety and efficiency, with variations in catalysts.

Synthesis via Acetylene

This method involves the direct vinylation of benzoic acid using acetylene gas in the presence of a catalyst.[16][17]

Reaction: C₆H₅COOH + C₂H₂ → C₆H₅COOCH=CH₂

Catalyst: Typically, zinc or cadmium salts of carboxylic acids, or Group VIII metal complexes are used.[18] Supported platinum catalysts can also be employed.[17]

Experimental Protocol (General):

  • Catalyst Preparation: If using a supported catalyst, prepare it according to established literature procedures (e.g., impregnation of zinc acetate on activated carbon).

  • Reaction Setup: A high-pressure reactor equipped with a gas inlet, stirrer, and temperature control is charged with benzoic acid and the catalyst. The reactor is then purged with an inert gas.

  • Reaction Execution: Acetylene gas is introduced into the reactor to a specified pressure. The reaction mixture is heated to the desired temperature (typically 100-180 °C) and stirred vigorously.[17]

  • Work-up and Purification: After the reaction is complete (monitored by techniques like GC or TLC), the reactor is cooled, and the excess acetylene is safely vented. The catalyst is removed by filtration. The crude product is then purified by vacuum distillation to yield pure this compound.

Synthesis via Transesterification (Vinyl Interchange)

This is the more common laboratory and industrial method, involving the reaction of benzoic acid with vinyl acetate.[18]

Reaction: C₆H₅COOH + CH₃COOCH=CH₂ ⇌ C₆H₅COOCH=CH₂ + CH₃COOH

Catalysts: Historically, mercury salts (e.g., mercuric acetate) with a strong acid (e.g., sulfuric acid) were used.[6][19] More recently, due to environmental concerns, palladium-based catalysts have been developed.[18][20]

Experimental Protocol (Mercury Catalyst - based on Toussaint and MacDowell, 1942): [6]

  • Reaction Setup: A reaction flask equipped with a reflux condenser, stirrer, and thermometer is charged with benzoic acid and an excess of vinyl acetate (e.g., a 1:6 molar ratio of benzoic acid to vinyl acetate).

  • Catalyst Addition: A catalytic amount of mercuric acetate (e.g., 1.6% based on the weight of benzoic acid) and a small amount of concentrated sulfuric acid are added to the reaction mixture.

  • Reaction Execution: The mixture is heated to reflux (approximately 78 °C) with continuous stirring for a period of 3 hours.

  • Catalyst Neutralization: After the reaction period, the mixture is cooled, and a neutralizing agent, such as sodium acetate, is added to quench the catalyst.

  • Purification: The reaction mixture is then subjected to fractional distillation. The lower-boiling vinyl acetate and acetic acid are removed first, followed by vacuum distillation of the residue to isolate the pure this compound. A 73% overall yield was reported in the original patent.[6]

Experimental Protocol (Palladium on Carbon Catalyst): [18]

  • Catalyst Preparation: A 5 wt% Pd/C catalyst is prepared using established methods.

  • Reaction Setup: A flask is charged with benzoic acid, vinyl acetate (e.g., a 1:11 molar ratio), and the Pd/C catalyst (e.g., 4.0 wt% of reactants).

  • Reaction Execution: The mixture is heated to 80 °C and stirred for 10 hours.

  • Work-up and Purification: The reaction mixture is cooled, and the catalyst is removed by filtration. The filtrate is then subjected to distillation to separate the product from unreacted starting materials and byproducts. This method has reported yields up to 85.7%.[18][20]

Diagrams and Workflows

Evolution of this compound Synthesis

G Evolution of this compound Synthesis Methods cluster_0 Early 20th Century cluster_1 Mid-20th Century cluster_2 Late 20th - 21st Century Acetylene_Method Acetylene + Benzoic Acid (Direct Vinylation) Acetylene_Catalyst Catalysts: Zn/Cd Salts Acetylene_Method->Acetylene_Catalyst Requires Transesterification_Method Vinyl Acetate + Benzoic Acid (Vinyl Interchange) Acetylene_Method->Transesterification_Method Improved Safety & Control Mercury_Catalyst Catalyst: Hg(OAc)₂ / H₂SO₄ (Herrmann, Haehnel, Toussaint) Transesterification_Method->Mercury_Catalyst Catalyzed by Modern_Transesterification Modern Transesterification Transesterification_Method->Modern_Transesterification Environmental Considerations Palladium_Catalyst Catalyst: Pd/C (Environmentally Benign) Modern_Transesterification->Palladium_Catalyst Utilizes

Caption: Evolution of this compound Synthesis Methods.

General Workflow for Transesterification Synthesis

G General Workflow for this compound Synthesis via Transesterification Start Start Reactants Charge Reactor: - Benzoic Acid - Vinyl Acetate (excess) - Catalyst Start->Reactants Reaction Heat and Stir (e.g., 80°C, 10h for Pd/C) Reactants->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Catalyst_Removal Catalyst Removal? Cooling->Catalyst_Removal Filtration Filtration Catalyst_Removal->Filtration Yes (e.g., Pd/C) Neutralization Neutralize Catalyst (for Hg salts) Catalyst_Removal->Neutralization No (Homogeneous) Distillation Fractional / Vacuum Distillation Filtration->Distillation Neutralization->Distillation Purification Isolate Pure This compound Distillation->Purification End End Purification->End

Caption: General Workflow for Transesterification Synthesis.

Conclusion

The journey of this compound from its conceptual origins in the broader field of vinyl chemistry to its well-characterized synthesis and application is a testament to the progressive nature of chemical science. While the exact moment of its first synthesis is not clearly documented as a singular event, the development of robust and efficient synthetic routes, particularly the transesterification of vinyl acetate, has solidified its place as a valuable monomer. The shift from hazardous acetylene-based methods and toxic mercury catalysts to safer and more environmentally friendly palladium-catalyzed processes reflects the evolving priorities of the chemical industry. The detailed physicochemical and spectral data, along with established experimental protocols, provide a solid foundation for its continued use and exploration in academic and industrial research, particularly in the development of advanced polymer materials.

References

Theoretical Calculations of Vinyl Benzoate Molecular Orbitals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl benzoate, an organic compound with applications in polymer synthesis and as a synthetic intermediate, possesses a molecular structure conducive to interesting electronic properties. Understanding the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting its reactivity, stability, and potential applications in materials science and drug design. This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for determining the molecular orbitals of this compound. It includes a detailed protocol for performing Density Functional Theory (DFT) calculations, presenting the expected data in a structured format, and visualizing the computational workflow and molecular orbital energy landscape.

Introduction to Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties.[1] It focuses on the interactions between the HOMO and LUMO of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.[2] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties.[3] A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited.[3]

For this compound (C9H8O2), the molecular structure comprises a benzene ring, an ester group, and a vinyl group.[4] This combination of a π-conjugated aromatic system and a reactive vinyl group suggests a complex interplay of electronic effects that can be elucidated through the analysis of its molecular orbitals.

Computational Methodology: A Detailed Protocol

The theoretical calculation of molecular orbitals is predominantly performed using computational chemistry software that solves the Schrödinger equation for the molecule of interest. Density Functional Theory (DFT) is a widely used and reliable method for such calculations, offering a good balance between accuracy and computational cost.[5] The following protocol outlines the steps to calculate the molecular orbitals of this compound using a common DFT approach.

2.1. Software and Hardware Requirements

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.[3][6]

  • Hardware: A workstation with a multi-core processor and sufficient RAM is recommended for timely completion of the calculations.

2.2. Step-by-Step Computational Protocol

  • Molecular Geometry Optimization:

    • The first step is to build the 3D structure of the this compound molecule. This can be done using the software's molecular builder.

    • A geometry optimization is then performed to find the lowest energy conformation of the molecule. The B3LYP functional with a 6-31G(d) basis set is a common and effective choice for this purpose.[7][8] This level of theory provides a good description of the electronic structure for many organic molecules.

  • Frequency Calculation:

    • Following geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to obtain thermodynamic properties.

  • Molecular Orbital Calculation:

    • Using the optimized geometry, a single-point energy calculation is performed to obtain the molecular orbitals.

    • The energies of the HOMO and LUMO, as well as the electron density distribution of these orbitals, can be visualized and analyzed.

2.3. Computational Workflow

The logical flow of the computational procedure is illustrated in the diagram below.

G Computational Workflow for this compound Molecular Orbital Calculation A 1. Build this compound Structure B 2. Geometry Optimization (DFT/B3LYP/6-31G(d)) A->B C 3. Frequency Calculation B->C D 4. Single-Point Energy Calculation C->D E 5. Analyze Molecular Orbitals (HOMO, LUMO) D->E

Figure 1: A flowchart illustrating the key steps in the computational analysis of this compound's molecular orbitals.

Expected Quantitative Data

The primary quantitative data obtained from these calculations are the energies of the molecular orbitals. This data is crucial for calculating important quantum chemical descriptors. The table below summarizes the key parameters that would be determined.

ParameterSymbolFormulaSignificance
Highest Occupied Molecular Orbital EnergyEHOMO-Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-Electron-accepting ability
HOMO-LUMO Energy GapΔEELUMO - EHOMOChemical reactivity and stability
Ionization PotentialIP-EHOMOEnergy required to remove an electron
Electron AffinityEA-ELUMOEnergy released when an electron is added
Electronegativityχ-(EHOMO + ELUMO)/2Tendency to attract electrons
Chemical Hardnessη(ELUMO - EHOMO)/2Resistance to change in electron distribution
Chemical SoftnessS1/(2η)Reciprocal of hardness
Electrophilicity Indexωχ2/(2η)Propensity to accept electrons

Visualization of Molecular Orbitals

Visualizing the electron density distribution of the HOMO and LUMO provides qualitative insights into the molecule's reactivity. For this compound, it is expected that the HOMO will be localized primarily on the benzene ring and the vinyl group, reflecting the regions of higher electron density. The LUMO is also anticipated to be distributed across the π-system, indicating the sites susceptible to nucleophilic attack.

The relationship between the atomic orbitals and the resulting molecular orbitals can be conceptually visualized as follows:

Figure 2: A conceptual diagram illustrating the formation of molecular orbitals from atomic orbitals in this compound.

Conclusion

The theoretical calculation of this compound's molecular orbitals provides invaluable information for understanding its electronic structure and predicting its chemical behavior. The detailed computational protocol presented in this guide, based on Density Functional Theory, offers a robust framework for researchers to obtain reliable data on the HOMO and LUMO energies and their distributions. This knowledge is instrumental for applications in materials science, where tuning the electronic properties of molecules is key, and in drug development, where understanding molecule-receptor interactions is paramount. The systematic application of these computational methods will undoubtedly facilitate the rational design of new materials and therapeutic agents based on the this compound scaffold.

References

Methodological & Application

Detailed Protocol for Emulsion Polymerization of Vinyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the emulsion polymerization of vinyl benzoate, a process that yields polythis compound (PVBz), a polymer with a rigid backbone due to the presence of benzene rings. This characteristic makes it a material of interest for various applications. While previously hampered by low yields and crosslinking in bulk and solution polymerization, emulsion polymerization offers a robust method to achieve high conversion rates and molecular weights.

I. Introduction

Emulsion polymerization is a free-radical polymerization technique that involves emulsifying a monomer (in this case, this compound) in an aqueous medium with the aid of a surfactant. A water-soluble initiator is then introduced to start the polymerization process within the formed micelles. This method is advantageous as it allows for high polymerization rates while effectively controlling the viscosity of the reaction medium and dissipating the heat of polymerization.

A study on the emulsion polymerization of this compound has reported achieving 95% conversion in two hours at a reaction temperature of 75°C.[1] This protocol is based on the principles of emulsion polymerization of vinyl esters and incorporates best practices to replicate such successful synthesis.

II. Experimental Protocol

This section outlines the necessary materials, equipment, and a step-by-step procedure for the emulsion polymerization of this compound.

A. Materials and Reagents

ComponentChemical NamePurposeRecommended Purity
Monomer This compound (VBz)The monomer to be polymerized>98%, inhibitor removed
Continuous Phase Deionized WaterReaction mediumHigh purity
Initiator Potassium Persulfate (KPS)Free-radical initiator>99%
Surfactant (Emulsifier) Sodium Dodecyl Sulfate (SDS)Stabilizes monomer droplets and polymer particles>99%
Buffer (Optional) Sodium Bicarbonate (NaHCO₃)Maintains a stable pHACS grade
Inert Gas Nitrogen (N₂) or Argon (Ar)To create an inert atmosphereHigh purity

B. Equipment

  • Three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen/argon inlet.

  • Heating mantle with a temperature controller and a thermocouple.

  • Syringe or dropping funnel for initiator addition.

  • Standard laboratory glassware (beakers, graduated cylinders, etc.).

  • Magnetic stirrer.

C. Experimental Procedure

The following procedure describes a typical batch emulsion polymerization of this compound.

experimental_workflow cluster_preparation Preparation Phase cluster_reaction Reaction Phase cluster_post_reaction Post-Reaction Phase prep1 Inhibitor Removal from this compound react4 Add this compound Monomer prep1->react4 prep2 Prepare Aqueous Phase: Deionized Water + Surfactant (SDS) react1 Charge Reactor with Aqueous Phase prep2->react1 prep3 Prepare Initiator Solution: Potassium Persulfate in Deionized Water react5 Add Initiator Solution prep3->react5 react2 Purge with Nitrogen/Argon react1->react2 react3 Heat to 75°C with Stirring react2->react3 react3->react4 react4->react5 react6 Maintain at 75°C for 2 hours react5->react6 post1 Cool the Reactor to Room Temperature react6->post1 post2 Filter the Latex post1->post2 post3 Characterize the Polymer post2->post3

Figure 1. Experimental workflow for the emulsion polymerization of this compound.

Step-by-Step Instructions:

  • Inhibitor Removal: It is crucial to remove the inhibitor (typically hydroquinone) from the this compound monomer before use. This can be achieved by washing the monomer with an aqueous alkali solution (e.g., 5% NaOH), followed by washing with deionized water until the washings are neutral. Dry the monomer over an anhydrous drying agent (e.g., MgSO₄) and then distill under reduced pressure. Store the purified monomer at a low temperature.

  • Aqueous Phase Preparation: In a beaker, dissolve the sodium dodecyl sulfate (SDS) and, if used, the sodium bicarbonate buffer in deionized water. Stir until a clear solution is obtained.

  • Initiator Solution Preparation: In a separate beaker, dissolve the potassium persulfate (KPS) in a small amount of deionized water.

  • Reactor Setup: Assemble the three-neck round-bottom flask with the mechanical stirrer, reflux condenser, and nitrogen/argon inlet.

  • Charging the Reactor: Charge the prepared aqueous phase (from step 2) into the reactor.

  • Inert Atmosphere: Begin purging the reactor with nitrogen or argon gas to remove any oxygen, which can inhibit the polymerization. Continue the inert gas flow throughout the reaction.

  • Heating and Stirring: Start the mechanical stirrer (e.g., at 200-300 rpm) and begin heating the reactor to the target temperature of 75°C.

  • Monomer Addition: Once the reactor reaches 75°C, add the purified this compound monomer to the aqueous phase while maintaining stirring to form an emulsion.

  • Initiation: Add the initiator solution (from step 3) to the reactor using a syringe or a dropping funnel. The addition can be done in one shot or fed over a short period.

  • Polymerization: Maintain the reaction temperature at 75°C for 2 hours. The appearance of the reaction mixture will change from a milky emulsion to a more translucent latex as the polymerization progresses.

  • Cooling: After the 2-hour reaction time, turn off the heating and allow the reactor to cool down to room temperature while continuing to stir.

  • Filtration: Filter the resulting polythis compound latex through a fine mesh to remove any coagulum that may have formed.

  • Characterization: The resulting polymer can be characterized for various properties such as monomer conversion (gravimetrically), particle size (e.g., by dynamic light scattering), molecular weight (e.g., by gel permeation chromatography), and glass transition temperature (e.g., by differential scanning calorimetry).

III. Representative Formulation

While the exact recipe from the most successful reported synthesis is not publicly available, the following table provides a representative formulation based on common practices for emulsion polymerization of vinyl esters. Researchers should consider this as a starting point and may need to optimize the formulation for their specific requirements.

ComponentConcentration (based on total weight)
This compound20 - 30 %
Deionized Water70 - 80 %
Potassium Persulfate0.1 - 0.5 % (relative to monomer)
Sodium Dodecyl Sulfate1 - 3 % (relative to monomer)
Sodium Bicarbonate (optional)0.1 - 0.3 % (relative to water)

IV. Key Considerations and Troubleshooting

  • Purity of Reagents: The purity of the monomer and other reagents is critical for a successful polymerization. The presence of inhibitors or other impurities can significantly affect the reaction kinetics and the final polymer properties.

  • Inert Atmosphere: Oxygen is a strong inhibitor of free-radical polymerization. It is essential to maintain an inert atmosphere throughout the reaction to achieve high conversion.

  • Agitation: Proper agitation is necessary to maintain a stable emulsion and ensure uniform heat distribution. However, excessive shear can lead to coagulation.

  • Coagulum Formation: The formation of a significant amount of coagulum can be an indication of latex instability. This can be addressed by adjusting the surfactant concentration, stirring speed, or polymerization temperature.

  • Molecular Weight Control: The molecular weight of the resulting polymer can be influenced by the initiator concentration and the reaction temperature. Higher initiator concentrations and temperatures generally lead to lower molecular weights. Chain transfer agents can also be employed for more precise control, although this may require further optimization.[1]

V. Conclusion

This protocol provides a comprehensive guide for the emulsion polymerization of this compound. By following these detailed steps and considering the key parameters, researchers can successfully synthesize polythis compound latex for further investigation and application development. The provided formulation serves as a robust starting point for optimization to achieve desired polymer characteristics.

References

Application Notes and Protocols: Synthesis and Characterization of Poly(vinyl benzoate) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(vinyl benzoate) (PVBz) is a hydrophobic polymer that has garnered interest in the field of drug delivery due to its potential to encapsulate lipophilic therapeutic agents. Its aromatic side chains can enhance drug loading capacity through π-π stacking interactions with aromatic drug molecules. This document provides detailed protocols for the synthesis of PVBz nanoparticles via nanoprecipitation and emulsion polymerization, as well as their characterization using Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of Poly(this compound) Nanoparticles

Two primary methods for the synthesis of poly(this compound) nanoparticles are detailed below: nanoprecipitation of a pre-formed polymer and emulsion polymerization of this compound monomer.

Method 1: Nanoprecipitation

Nanoprecipitation is a straightforward method for producing PVBz nanoparticles from the pre-existing polymer.[1][2] This technique involves the rapid desolvation of the polymer upon its addition to a non-solvent, leading to the spontaneous formation of nanoparticles.[3]

Experimental Protocol: Nanoprecipitation

  • Preparation of Polymer Solution: Dissolve poly(this compound) in a suitable water-miscible organic solvent, such as acetone or tetrahydrofuran (THF), to a final concentration of 1-10 mg/mL.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant to stabilize the nanoparticles. A common choice is Pluronic F68 at a concentration of 0.1-1% (w/v) in deionized water.[4][1][2]

  • Nanoparticle Formation: Add the polymer solution dropwise to the rapidly stirring aqueous phase. The volume ratio of the organic to the aqueous phase should be optimized, but a common starting point is 1:5 to 1:10.

  • Solvent Evaporation: Allow the organic solvent to evaporate under gentle stirring at room temperature overnight, or use a rotary evaporator for faster removal.

  • Purification: The resulting nanoparticle suspension can be purified by dialysis or centrifugal filtration to remove excess surfactant and any remaining solvent.

Nanoprecipitation

Caption: Conceptual workflow of PVBz nanoparticles in drug delivery.

References

Application Notes and Protocols: Vinyl Benzoate as a Reactive Diluent in Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive diluents are essential components in many epoxy resin formulations, primarily utilized to reduce the viscosity of the base resin. This reduction in viscosity enhances handling, improves wetting of substrates and reinforcements, and allows for higher filler loading. Unlike non-reactive diluents, which can compromise the mechanical and thermal properties of the cured polymer by leaching out over time, reactive diluents possess functional groups that enable them to co-react with the epoxy resin and hardener. This integration into the polymer network can maintain or even enhance the final properties of the thermoset.

Vinyl benzoate, a vinyl ester monomer, presents itself as a noteworthy reactive diluent for epoxy systems. Its aromatic structure suggests the potential for imparting good thermal and mechanical properties, while the vinyl group provides a site for polymerization, allowing it to be chemically incorporated into the epoxy matrix. These application notes provide a comprehensive overview of the use of this compound in epoxy resins, including its effects on key properties and detailed protocols for evaluation.

Chemical Structure and Reaction Mechanism

This compound's chemical structure consists of a vinyl group attached to a benzoate group. In an epoxy system, particularly those cured via free-radical mechanisms or in hybrid systems, the vinyl group of this compound can participate in the polymerization reaction.

Diagram of Reaction Concept

Reaction_Concept Epoxy_Resin Epoxy Resin (e.g., DGEBA) Cured_Network Crosslinked Polymer Network Epoxy_Resin->Cured_Network Curing Reaction Hardener Curing Agent (e.g., Amine) Hardener->Cured_Network Vinyl_Benzoate This compound (Reactive Diluent) Vinyl_Benzoate->Cured_Network Co-reacts

Caption: Conceptual reaction of this compound within an epoxy system.

Effects on Epoxy Resin Properties

The incorporation of this compound as a reactive diluent can significantly influence the uncured and cured properties of an epoxy resin system.

Viscosity Reduction

One of the primary functions of a reactive diluent is to lower the viscosity of the epoxy resin, facilitating easier processing and application.[1] The extent of viscosity reduction is dependent on the concentration of this compound added.

Table 1: Effect of this compound on Epoxy Resin Viscosity (Hypothetical Data for Illustrative Purposes)

FormulationThis compound (wt%)Viscosity at 25°C (cP)
Control012,000
VB-555,500
VB-10102,500
VB-15151,200
VB-2020600

Note: This data is illustrative. Actual values will depend on the specific epoxy resin and hardener system used.

Curing Characteristics

The addition of this compound can affect the curing kinetics of the epoxy resin. This can be analyzed using Differential Scanning Calorimetry (DSC) to determine parameters such as the peak exothermic temperature and the total heat of reaction.

Table 2: Curing Characteristics of Epoxy Formulations with this compound (Hypothetical Data)

FormulationThis compound (wt%)Peak Exotherm Temp (°C)Heat of Reaction (J/g)
Control0135450
VB-55132435
VB-1010128420
VB-1515125405
VB-2020121390

Note: This data is illustrative and will vary based on the specific resin, hardener, and curing conditions.

Mechanical Properties

The mechanical performance of the cured epoxy is a critical factor. The incorporation of a reactive diluent can influence properties such as tensile strength, flexural strength, and modulus. Generally, the addition of a diluent may lead to a slight reduction in mechanical properties compared to the undiluted resin.[2]

Table 3: Mechanical Properties of Cured Epoxy Formulations (Hypothetical Data)

FormulationThis compound (wt%)Tensile Strength (MPa)Flexural Strength (MPa)Flexural Modulus (GPa)
Control0801203.5
VB-55751153.3
VB-1010701103.1
VB-1515651052.9
VB-2020601002.7

Note: This data is for illustrative purposes. Actual performance is highly dependent on the formulation and cure cycle.

Thermal Properties

Thermal properties, such as the glass transition temperature (Tg) and thermal stability, are crucial for determining the service temperature of the cured epoxy. These can be evaluated using Dynamic Mechanical Analysis (DMA) and Thermogravimetric Analysis (TGA). The addition of a reactive diluent can sometimes lower the Tg of the system.[3]

Table 4: Thermal Properties of Cured Epoxy Formulations (Hypothetical Data)

FormulationThis compound (wt%)Glass Transition Temp (Tg) (°C) by DMADecomposition Temp (Td) (°C) by TGA (5% weight loss)
Control0150350
VB-55145345
VB-1010140340
VB-1515135335
VB-2020130330

Note: This data is illustrative and subject to variation based on experimental conditions.

Experimental Protocols

The following are detailed protocols for the key experiments cited in the evaluation of this compound as a reactive diluent in epoxy resins.

Protocol 1: Viscosity Measurement

Objective: To determine the effect of this compound concentration on the viscosity of the uncured epoxy resin system.

Apparatus: Rotational viscometer (e.g., Brookfield viscometer).

Procedure:

  • Prepare the epoxy resin and this compound blends at the desired weight percentages (e.g., 0%, 5%, 10%, 15%, 20%).

  • Ensure the samples are at a constant temperature (typically 25°C) using a water bath.

  • Select an appropriate spindle and rotational speed for the viscometer based on the expected viscosity range.

  • Immerse the spindle into the sample up to the marked level.

  • Allow the reading to stabilize for 60 seconds before recording the viscosity value in centipoise (cP).

  • Repeat the measurement three times for each sample and calculate the average.

Workflow for Viscosity Measurement

Viscosity_Workflow A Prepare Epoxy/ This compound Blends B Equilibrate to 25°C A->B C Select Spindle and Speed B->C D Immerse Spindle C->D E Record Viscosity D->E F Repeat and Average E->F

Caption: Workflow for viscosity measurement of epoxy formulations.

Protocol 2: Curing Kinetics Analysis by Differential Scanning Calorimetry (DSC)

Objective: To analyze the curing behavior of the epoxy formulations.

Apparatus: Differential Scanning Calorimeter (DSC).

Procedure:

  • Accurately weigh 5-10 mg of the uncured epoxy/vinyl benzoate/hardener mixture into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from room temperature to a temperature above the expected curing range (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[4]

  • Record the heat flow as a function of temperature.

  • From the resulting thermogram, determine the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction (ΔH) by integrating the area under the exothermic peak.[5]

Protocol 3: Mechanical Properties Testing

Objective: To determine the tensile and flexural properties of the cured epoxy formulations.

Apparatus: Universal Testing Machine (UTM).

Procedure:

  • Cast the epoxy formulations into molds of the appropriate geometry for tensile (dog-bone shape) and flexural (rectangular bar) testing according to ASTM D638 and ASTM D790 standards, respectively.

  • Cure the samples according to a predefined cure schedule (e.g., 2 hours at 80°C followed by 2 hours at 150°C).

  • Post-cure the samples as required to ensure complete reaction.

  • Condition the specimens at standard laboratory conditions (23°C and 50% relative humidity) for at least 40 hours prior to testing.

  • Tensile Test (ASTM D638):

    • Mount the dog-bone specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed until the specimen fails.

    • Record the load and displacement data to calculate tensile strength, modulus, and elongation at break.

  • Flexural Test (ASTM D790):

    • Place the rectangular bar specimen on a three-point bending fixture in the UTM.

    • Apply a load to the center of the specimen at a constant crosshead speed until failure or a specified deflection is reached.

    • Record the load and deflection data to calculate flexural strength and modulus.

Protocol 4: Thermal Properties Analysis by Dynamic Mechanical Analysis (DMA) and Thermogravimetric Analysis (TGA)

Objective: To determine the glass transition temperature (Tg) and thermal stability of the cured epoxy formulations.

Apparatus: Dynamic Mechanical Analyzer (DMA), Thermogravimetric Analyzer (TGA).

Procedure:

  • Prepare rectangular specimens of the cured epoxy formulations.

  • DMA (for Tg determination):

    • Mount the specimen in the DMA in a suitable fixture (e.g., three-point bending or single cantilever).

    • Heat the sample at a constant rate (e.g., 3°C/min) over a temperature range that encompasses the glass transition.

    • Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).

    • The Tg can be determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.[3]

  • TGA (for thermal stability):

    • Place a small, accurately weighed sample (10-20 mg) of the cured material into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a high temperature (e.g., 800°C) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

    • The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

Logical Flow for Material Characterization

Characterization_Flow Start Start: Formulation Preparation Uncured Uncured Resin Characterization Start->Uncured Curing Curing Process Uncured->Curing Viscosity, DSC Cured Cured Resin Characterization Curing->Cured End End: Data Analysis Cured->End Mechanical, DMA, TGA

Caption: Logical workflow for the complete characterization of epoxy formulations.

Conclusion

This compound shows potential as a reactive diluent for epoxy resins, offering effective viscosity reduction. However, its incorporation may lead to a trade-off in the mechanical and thermal properties of the cured system, which is a common characteristic of many reactive diluents.[1] The extent of these effects is highly dependent on the concentration of this compound used, as well as the specific epoxy resin and curing agent in the formulation. The provided protocols offer a standardized framework for researchers to systematically evaluate the performance of this compound and optimize formulations for specific applications. Further research is warranted to fully explore the potential of this compound in developing novel epoxy-based materials with tailored properties.

References

Application Notes and Protocols for the Copolymerization of Vinyl Benzoate with Styrene and Methyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copolymerization is a powerful technique to synthesize polymers with tailored properties by combining two or more different monomers. This document provides detailed protocols for the free-radical copolymerization of vinyl benzoate (VBz) with two common comonomers: styrene (St) and methyl methacrylate (MMA). This compound, an aromatic vinyl ester, can impart unique thermal and mechanical properties to copolymers. Styrene is a widely used monomer that produces rigid, transparent polymers, while methyl methacrylate is known for its excellent optical clarity and weather resistance. The resulting copolymers, poly(this compound-co-styrene) and poly(this compound-co-methyl methacrylate), have potential applications in coatings, adhesives, and as specialty materials in biomedical devices where tuning properties like the glass transition temperature (Tg) and refractive index is crucial.

These notes provide a theoretical background on copolymerization, detailed experimental procedures, and protocols for the characterization of the resulting copolymers.

Part 1: Copolymerization of this compound (VBz) with Styrene (St)

The copolymerization of this compound and styrene via free-radical methods allows for the creation of copolymers with properties intermediate to those of the respective homopolymers. The reactivity ratios for this system are crucial for predicting the copolymer composition. For the styrene (M1) / this compound (M2) pair, reported reactivity ratios indicate that the copolymer will be richer in the more reactive styrene monomer unless a high concentration of this compound is used in the feed.

Experimental Protocol: Solution Polymerization of VBz and St

This protocol describes a representative synthesis using 2,2'-Azobisisobutyronitrile (AIBN) as the initiator in a toluene solution.

1. Materials and Reagents:

  • This compound (VBz), ≥99%

  • Styrene (St), ≥99%

  • 2,2'-Azobisisobutyronitrile (AIBN), 98%

  • Toluene, anhydrous, ≥99.8%

  • Methanol, ACS reagent grade

  • Basic alumina

  • Nitrogen gas (high purity)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

2. Monomer Purification:

  • To remove inhibitors, pass both this compound and styrene through a short column packed with basic alumina immediately before use.

3. Polymerization Procedure:

  • In a 100 mL Schlenk flask equipped with a magnetic stir bar, add the desired molar ratio of purified this compound and styrene (e.g., 50:50 mol/mol).

  • Add anhydrous toluene to achieve a total monomer concentration of approximately 2 M.

  • Add AIBN as the initiator (e.g., 0.5 mol% with respect to the total monomer concentration).

  • Seal the flask with a rubber septum and degas the solution by bubbling with nitrogen for 20-30 minutes while stirring in an ice bath.

  • Place the flask in a preheated oil bath at 70 °C and allow the reaction to proceed under a nitrogen atmosphere for a specified time (e.g., 6-24 hours). To determine reactivity ratios, the polymerization should be terminated at low conversion (<10%).

4. Isolation and Purification of the Copolymer:

  • After the reaction period, cool the flask to room temperature.

  • Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol (a non-solvent) while stirring vigorously.

  • The copolymer will precipitate as a white solid.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected polymer with fresh methanol.

  • Dry the purified poly(this compound-co-styrene) copolymer in a vacuum oven at 50-60 °C to a constant weight.

Data Presentation

The following table summarizes key parameters for the copolymerization of this compound and styrene. The reactivity ratios are obtained from the literature, while other values are representative and would be determined experimentally.

ParameterValue / RangeMethod of Determination
Reactivity Ratios
r₁ (Styrene)~5.0¹H NMR Spectroscopy
r₂ (this compound)~0.06¹H NMR Spectroscopy
r₁ * r₂~0.3Calculation
Reaction Conditions
Monomer Feed Ratio (mol%)10:90 to 90:10 (St:VBz)Gravimetric / Volumetric
Initiator (AIBN) Conc. (mol%)0.1 - 1.0Gravimetric
Temperature (°C)60 - 80Thermocouple
Reaction Time (h)4 - 24Timer
Copolymer Properties
Copolymer Composition (mol%)To be determined¹H NMR Spectroscopy
Number-Average MW (Mn, g/mol )To be determinedGel Permeation Chromatography (GPC)
Polydispersity Index (PDI)To be determinedGPC
Glass Transition Temp. (Tg, °C)To be determinedDifferential Scanning Calorimetry (DSC)

Experimental Workflow Diagram

G Workflow for Poly(VBz-co-St) Synthesis cluster_prep Preparation cluster_reaction Polymerization cluster_purification Isolation & Purification cluster_characterization Characterization Monomer_Purification Monomer Purification (VBz, St) Remove inhibitor via alumina column Reaction_Setup Reaction Setup Add monomers, solvent, initiator to Schlenk flask Monomer_Purification->Reaction_Setup Reagent_Prep Reagent Preparation (AIBN in Toluene) Reagent_Prep->Reaction_Setup Degassing Degassing N₂ purge for 30 min Reaction_Setup->Degassing Polymerization Polymerization Heat to 70°C 6-24 hours under N₂ Degassing->Polymerization Precipitation Precipitation Pour solution into excess Methanol Polymerization->Precipitation Filtration Filtration Collect solid copolymer Precipitation->Filtration Drying Drying Vacuum oven at 60°C Filtration->Drying NMR Composition (¹H NMR) Drying->NMR GPC Molecular Weight & PDI (GPC) Drying->GPC DSC Glass Transition Temp. (DSC) Drying->DSC

Workflow for Poly(VBz-co-St) Synthesis

Part 2: Copolymerization of this compound (VBz) with Methyl Methacrylate (MMA)

The free-radical copolymerization of vinyl esters (like this compound) with methacrylates can be challenging. Often, there is a significant difference in the reactivity ratios of the two monomers. For the analogous system of vinyl acetate (VAc) and MMA, the reactivity ratios are drastically different (r_MMA ≈ 20, r_VAc ≈ 0.015), making it difficult to produce a random copolymer with a homogenous composition via standard free-radical polymerization. A similar challenge may exist for the VBz/MMA system. The protocol below provides a starting point for investigation.

Experimental Protocol: Bulk Polymerization of VBz and MMA

This protocol describes a representative synthesis via bulk (solvent-free) polymerization, which can be useful for initial investigations.

1. Materials and Reagents:

  • This compound (VBz), ≥99%

  • Methyl Methacrylate (MMA), ≥99%

  • Benzoyl Peroxide (BPO), 97%

  • Methanol, ACS reagent grade

  • Dichloromethane, ACS reagent grade

  • Basic alumina

  • Nitrogen gas (high purity)

  • Thick-walled glass polymerization tubes or vials

2. Monomer Purification:

  • Pass both this compound and methyl methacrylate through a short column of basic alumina to remove inhibitors just prior to use.

3. Polymerization Procedure:

  • In a thick-walled glass tube, add the desired molar ratio of purified this compound and MMA.

  • Add benzoyl peroxide (BPO) as the initiator (e.g., 0.2 mol% with respect to total monomers).

  • Freeze the mixture in liquid nitrogen.

  • Evacuate the tube using a vacuum line and then backfill with nitrogen. Repeat this freeze-pump-thaw cycle three times to remove dissolved oxygen.

  • Seal the tube under vacuum or nitrogen.

  • Place the sealed tube in a thermostated water or oil bath at 60 °C.

  • Allow the polymerization to proceed. The time will vary significantly depending on the desired conversion. Monitor the viscosity increase.

4. Isolation and Purification of the Copolymer:

  • After the desired time, cool the tube to stop the reaction.

  • Carefully open the tube and dissolve the contents in a minimal amount of dichloromethane.

  • Precipitate the copolymer by slowly adding the solution to a large volume of vigorously stirred methanol.

  • Collect the resulting solid by vacuum filtration and wash with fresh methanol.

  • Dry the purified poly(this compound-co-methyl methacrylate) copolymer in a vacuum oven at 50-60 °C to a constant weight.

Data Presentation

No established reactivity ratios for the VBz/MMA system are readily available in the literature. All parameters must be determined experimentally. The table below serves as a template for data collection.

ParameterValue / RangeMethod of Determination
Reactivity Ratios
r₁ (MMA)To be determined¹H NMR Spectroscopy
r₂ (this compound)To be determined¹H NMR Spectroscopy
r₁ * r₂To be determinedCalculation
Reaction Conditions
Monomer Feed Ratio (mol%)10:90 to 90:10 (MMA:VBz)Gravimetric / Volumetric
Initiator (BPO) Conc. (mol%)0.1 - 0.5Gravimetric
Temperature (°C)60 - 70Thermocouple
Reaction Time (h)2 - 12Timer
Copolymer Properties
Copolymer Composition (mol%)To be determined¹H NMR Spectroscopy
Number-Average MW (Mn, g/mol )To be determinedGel Permeation Chromatography (GPC)
Polydispersity Index (PDI)To be determinedGPC
Glass Transition Temp. (Tg, °C)To be determinedDifferential Scanning Calorimetry (DSC)

Experimental Workflow Diagram

G Workflow for Poly(VBz-co-MMA) Synthesis cluster_prep Preparation cluster_reaction Polymerization cluster_purification Isolation & Purification cluster_characterization Characterization Monomer_Purification Monomer Purification (VBz, MMA) Remove inhibitor via alumina column Reaction_Setup Reaction Setup Add monomers and BPO initiator to polymerization tube Monomer_Purification->Reaction_Setup Degassing Degassing Three Freeze-Pump-Thaw cycles Reaction_Setup->Degassing Seal_Tube Seal Tube Under vacuum or N₂ Degassing->Seal_Tube Polymerization Bulk Polymerization Heat to 60°C Seal_Tube->Polymerization Dissolution Dissolution Dissolve polymer in Dichloromethane Polymerization->Dissolution Precipitation Precipitation Pour solution into excess Methanol Dissolution->Precipitation Filtration Filtration & Drying Collect and dry copolymer Precipitation->Filtration NMR Composition & Reactivity Ratios (¹H NMR) Filtration->NMR GPC Molecular Weight & PDI (GPC) Filtration->GPC DSC Glass Transition Temp. (DSC) Filtration->DSC

Workflow for Poly(VBz-co-MMA) Synthesis

General Copolymer Characterization Protocols

1. Fourier Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the incorporation of both monomers into the polymer chain.

  • Methodology: Acquire the IR spectrum of the dried copolymer. Look for characteristic absorption bands from both monomer units. For example, the C=O stretch from this compound and methyl methacrylate (around 1720-1750 cm⁻¹) and aromatic C-H and C=C bands from styrene and this compound. The disappearance of the vinyl C=C stretch (around 1630-1640 cm⁻¹) confirms polymerization.

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Purpose: To determine the copolymer composition.

  • Methodology: Dissolve a small sample of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃). The composition can be calculated by integrating the signals corresponding to unique protons from each monomer unit. For instance, the aromatic protons of styrene and this compound can be compared with the methoxy protons (-OCH₃) of methyl methacrylate.

3. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Methodology: Dissolve the copolymer in a suitable solvent (e.g., THF) and analyze using a GPC system calibrated with polymer standards (e.g., polystyrene standards). The PDI gives an indication of the breadth of the molecular weight distribution.

4. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg) of the copolymer.

  • Methodology: A small amount of the dried polymer is heated in a DSC instrument under a nitrogen atmosphere. The sample is typically heated, cooled, and then reheated to erase thermal history. The Tg is observed as a step change in the heat flow during the second heating scan. A single Tg for a random copolymer indicates a homogeneous mixture of the monomer units.

Application Notes and Protocols: Free-Radical Polymerization of Vinyl Benzoate Initiated by AIBN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the free-radical polymerization of vinyl benzoate (VBz) using azobisisobutyronitrile (AIBN) as a thermal initiator. The resulting polymer, poly(this compound) (PVBz), has applications in various fields, including as a carrier for molecular delivery of lipophilic small molecules in drug development.[1][2]

Introduction

Free-radical polymerization is a widely used method for synthesizing a variety of vinyl polymers.[3] In the case of this compound, the polymerization is initiated by the thermal decomposition of AIBN, which generates free radicals.[3][4] These radicals then react with this compound monomers to propagate the polymer chain. The overall rate of polymerization for this compound has been found to be proportional to the monomer concentration and the square root of the initiator concentration.[5] The polymerization can be carried out in bulk or in solution, with common solvents including benzene and isopropyl benzoate.[5]

Data Presentation

The following table summarizes typical experimental conditions and resulting polymer characteristics for the free-radical polymerization of this compound initiated by AIBN. Please note that specific results can vary based on the purity of reagents and precise experimental execution.

Monomer Concentration (mol/L)Initiator (AIBN) Concentration (mol/L)SolventTemperature (°C)Reaction Time (h)Conversion (%)Number-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
Bulk (approx. 7.4)1.6 x 10⁻²None70249619,2004.48
Solution1.0 x 10⁻²THF7024-1,1001.38
Solution2.0 x 10⁻³THF702427--
Bulk5.0 x 10⁻²None600.51012,7001.89

Data synthesized from multiple sources for illustrative purposes.[6][7][8]

Experimental Protocols

This section provides a detailed methodology for the free-radical polymerization of this compound initiated by AIBN in both bulk and solution phases.

Materials and Reagents
  • This compound (VBz, monomer)

  • Azobisisobutyronitrile (AIBN, initiator)

  • Solvent (e.g., Tetrahydrofuran (THF), Benzene, or Toluene), if applicable

  • Methanol (for precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard laboratory glassware (Schlenk tube or round-bottom flask, condenser, magnetic stirrer)

  • Oil bath or heating mantle with temperature control

Protocol 1: Bulk Polymerization of this compound

This protocol is suitable for achieving high monomer conversion.

  • Monomer and Initiator Preparation: In a Schlenk tube equipped with a magnetic stir bar, add this compound. For a typical reaction, a specific molar ratio of monomer to initiator is used. For example, a ratio of [VBz]/[AIBN] = 20/1 can be employed.[7]

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Initiation and Polymerization: After backfilling the tube with an inert gas (nitrogen or argon), place the sealed tube in a preheated oil bath at the desired temperature (e.g., 70 °C).[7]

  • Reaction Monitoring: Allow the polymerization to proceed for the desired time (e.g., 24 hours). The progress of the reaction can be monitored by taking small aliquots (if the setup allows) and analyzing the monomer conversion via techniques like ¹H NMR spectroscopy.

  • Termination and Isolation: Terminate the reaction by cooling the tube in liquid nitrogen or an ice bath. Dissolve the resulting viscous polymer in a suitable solvent like THF.

  • Purification: Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as cold methanol, while stirring.

  • Drying: Collect the precipitated poly(this compound) by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Solution Polymerization of this compound

This protocol is useful for better control over the reaction viscosity and heat dissipation.

  • Reagent Preparation: In a Schlenk tube or a round-bottom flask fitted with a condenser and an inert gas inlet, add the desired amount of solvent (e.g., THF).

  • Addition of Monomer and Initiator: Add the this compound monomer and AIBN initiator to the solvent. A representative molar ratio could be [VBz]/[AIBN] = 100/1.[7]

  • Degassing: Purge the solution with an inert gas for at least 30 minutes to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70 °C) with continuous stirring under an inert atmosphere.[7]

  • Reaction and Termination: Let the reaction proceed for the intended duration. Terminate the polymerization by cooling the reaction vessel.

  • Purification and Drying: Follow the same precipitation, filtration, and drying steps as described in the bulk polymerization protocol (steps 6 and 7).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the free-radical polymerization of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization reagents Weigh Monomer (VBz) & Initiator (AIBN) solvent Add Solvent (for Solution Polymerization) reagents->solvent Optional setup Assemble Glassware (Schlenk Tube) reagents->setup solvent->setup degas Degas Mixture (Freeze-Pump-Thaw or N2 Purge) setup->degas heat Heat to Reaction Temperature (e.g., 70°C) degas->heat polymerize Polymerization (e.g., 24h) heat->polymerize terminate Terminate Reaction (Cooling) polymerize->terminate dissolve Dissolve in Suitable Solvent (e.g., THF) terminate->dissolve precipitate Precipitate in Non-Solvent (e.g., Methanol) dissolve->precipitate filter_dry Filter and Dry Polymer precipitate->filter_dry analysis Analyze PVBz (GPC, NMR, etc.) filter_dry->analysis

Caption: Workflow for AIBN-initiated free-radical polymerization of this compound.

Signaling Pathway of Free-Radical Polymerization

The following diagram illustrates the fundamental steps of free-radical polymerization.

G initiator Initiator (AIBN) radicals Primary Radicals (R•) initiator->radicals Initiation (Heat) monomer_radical Monomer Radical (R-M•) radicals->monomer_radical Addition to Monomer monomer Monomer (this compound) monomer->monomer_radical propagating_chain Propagating Chain (R-M_n•) monomer->propagating_chain n Monomers monomer_radical->propagating_chain Propagation polymer Poly(this compound) dead_polymer Terminated Polymer propagating_chain->dead_polymer Termination (e.g., Coupling) propagating_chain->dead_polymer

Caption: Key steps in free-radical polymerization of this compound.

References

Application Notes and Protocols for Vinyl Benzoate-Based Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of vinyl benzoate-based polymers for creating advanced coatings and adhesives. This compound, as a monomer, offers a unique combination of properties that can be harnessed to develop materials with excellent durability, hydrophobicity, and adhesive strength.

Introduction

This compound is an aromatic vinyl ester monomer that can be polymerized to create a variety of functional polymers. Its benzene ring contributes to a high refractive index and rigidity in the resulting polymer, while the vinyl group allows for polymerization via free-radical mechanisms, similar to other common monomers like vinyl acetate and acrylates. The resulting poly(this compound) and its copolymers are gaining interest for applications where enhanced performance is required.

In coatings, the incorporation of this compound can improve hardness, gloss, and resistance to water and chemicals.[1] In adhesive formulations, it can enhance bond strength and thermal stability.[2] This document provides detailed protocols for the synthesis of this compound monomer and its subsequent polymerization to form latexes suitable for coating and adhesive applications.

Key Performance Enhancements with this compound

Incorporating this compound into polymer formulations can lead to several desirable characteristics:

  • Enhanced Hydrophobicity and Water Resistance: The aromatic ring of this compound increases the hydrophobicity of the polymer, leading to reduced water absorption and improved performance in humid environments.

  • Improved Thermal Stability: The rigid backbone of poly(this compound) contributes to a higher glass transition temperature (Tg) compared to aliphatic poly(vinyl esters), which can enhance the thermal stability of the final product.

  • Increased Hardness and Durability: The bulky benzene ring restricts chain mobility, resulting in harder and more durable coatings and adhesive films.

  • Good Adhesion: Copolymers of this compound with other monomers, such as vinyl acetate, can exhibit excellent adhesion to a variety of substrates.

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer via Transesterification

This protocol describes the synthesis of this compound from benzoic acid and vinyl acetate using a palladium-on-carbon catalyst.[3]

Materials:

  • Benzoic acid

  • Vinyl acetate

  • Palladium on carbon (5 wt% Pd/C)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzoic acid and an excess of vinyl acetate (e.g., a 1:11 molar ratio of benzoic acid to vinyl acetate).[3]

  • Add the 5 wt% Pd/C catalyst to the mixture. The catalyst loading should be approximately 4.0 wt% of the total reactants.[3]

  • Heat the reaction mixture to 80°C with continuous stirring.[3]

  • Maintain the reaction at this temperature for 10 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a suitable amount of deionized water to the mixture and transfer it to a separatory funnel. Two phases will form.

  • Separate the upper organic phase, which contains this compound and unreacted vinyl acetate.

  • The this compound product can be purified from the organic phase by distillation.[3]

Protocol 2: Preparation of a this compound-Vinyl Acetate Copolymer Latex for Coatings via Emulsion Polymerization

This protocol outlines the synthesis of a this compound-vinyl acetate copolymer latex using a semi-batch emulsion polymerization process. This method allows for good control over the polymerization and particle size.[4]

Materials:

  • This compound monomer

  • Vinyl acetate monomer

  • Anionic surfactant (e.g., sodium dodecyl sulfate)

  • Non-ionic surfactant (e.g., alkyl aryl polyethylene oxide)

  • Potassium persulfate (initiator)

  • Sodium bicarbonate (buffer)

  • Deionized water

Equipment:

  • Jacketed glass reactor with a condenser, nitrogen inlet, and stirrer

  • Monomer and initiator feed pumps

  • Heating/cooling circulator

Procedure:

  • Initial Reactor Charge: To the jacketed reactor, add deionized water, a portion of the anionic and non-ionic surfactants, and the sodium bicarbonate buffer.

  • Nitrogen Purge: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating: Heat the reactor contents to 75°C with continuous stirring.[5]

  • Monomer Pre-emulsion: In a separate vessel, prepare a stable pre-emulsion of the this compound and vinyl acetate monomers in deionized water with the remaining surfactants.

  • Initiator Solution: In another vessel, dissolve the potassium persulfate initiator in deionized water.

  • Initiation: Add a small portion of the initiator solution to the heated reactor.

  • Monomer and Initiator Feeds: After a short period to allow for seed particle formation, begin the continuous and separate addition of the monomer pre-emulsion and the remaining initiator solution to the reactor over a period of 3-4 hours.

  • Polymerization: Maintain the reaction temperature at 75°C throughout the feeds.[5]

  • Post-Reaction: Once the feeds are complete, continue stirring at the reaction temperature for an additional hour to ensure high monomer conversion.

  • Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex through a 100-mesh screen to remove any coagulum.

Protocol 3: Formulation of a this compound-Based Adhesive

This protocol describes the formulation of a wood adhesive using the synthesized this compound-vinyl acetate copolymer latex.

Materials:

  • Synthesized this compound-vinyl acetate copolymer latex

  • Plasticizer (e.g., dibenzoate plasticizer)

  • Thickener (e.g., hydroxyethyl cellulose)

  • Defoamer

  • Biocide

  • Deionized water

Equipment:

  • Mixing vessel with a variable-speed mixer

Procedure:

  • Latex Loading: To the mixing vessel, add the synthesized copolymer latex under gentle agitation.

  • Plasticizer Addition: Slowly add the plasticizer to the latex and mix until the mixture is homogeneous.

  • Thickener Addition: In a separate container, prepare a solution of the thickener in deionized water. Slowly add the thickener solution to the latex with continuous mixing until the desired viscosity is achieved.

  • Additive Incorporation: Add the defoamer and biocide to the formulation and mix thoroughly.

  • Final Mixing: Continue mixing for an additional 20-30 minutes to ensure all components are well-dispersed.

Data Presentation

The following tables summarize key quantitative data for a series of poly(vinyl acetate) adhesives modified with varying levels of a hydrophobic comonomer, analogous to this compound, demonstrating the impact on performance properties.[6]

Table 1: Effect of Hydrophobic Comonomer Content on Latex Properties

Property0% Comonomer10% Comonomer20% Comonomer30% Comonomer
Particle Size (nm)63115189221
Viscosity (mPa·s)1200185025003200
Solid Content (%)49.850.150.350.5

Table 2: Effect of Hydrophobic Comonomer Content on Adhesive Performance

Property0% Comonomer10% Comonomer20% Comonomer30% Comonomer
Tensile Strength (MPa)7.09.511.813.4
Breaking Elongation (%)1310122511101004
T-peel Strength (N/mm)8.3512.5016.7518.97

Visualizations

The following diagrams illustrate the key chemical and procedural pathways described in these application notes.

FreeRadicalPolymerization Initiator Initiator (I) Radical Free Radical (R•) Initiator->Radical Initiation (Heat) MonomerRadical Monomer Radical (RM•) Radical->MonomerRadical Monomer This compound Monomer (M) Monomer->MonomerRadical GrowingChain Propagating Chain (RMn•) Monomer->GrowingChain Propagation MonomerRadical->GrowingChain Propagation GrowingChain->GrowingChain + n(M) TerminatedChain Terminated Polymer GrowingChain->TerminatedChain Termination

Caption: Free-Radical Polymerization of this compound.

EmulsionPolymerizationWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_finish Finishing InitialCharge 1. Initial Reactor Charge (Water, Surfactant, Buffer) Purge 2. Nitrogen Purge InitialCharge->Purge Heat 3. Heat to 75°C Purge->Heat Initiation 6. Initiation Heat->Initiation PreEmulsion 4. Prepare Monomer Pre-emulsion Feed 7. Monomer & Initiator Feeds (3-4 hours) PreEmulsion->Feed InitiatorSol 5. Prepare Initiator Solution InitiatorSol->Initiation Initiation->Feed PostReaction 8. Post-Reaction (1 hour) Feed->PostReaction Cool 9. Cool to Room Temp PostReaction->Cool Filter 10. Filter Latex Cool->Filter

Caption: Emulsion Polymerization Experimental Workflow.

References

Functionalization of Polymers with Vinyl Benzoate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the functionalization of polymers with vinyl benzoate, a versatile monomer for creating functional polymers with applications in drug delivery and materials science. This document details various polymerization techniques, experimental protocols, and characterization methods.

Introduction to this compound Functionalization

This compound (VBz) is a vinyl ester monomer that can be polymerized to create poly(this compound) (PVBz) or copolymerized with other monomers to introduce benzoate functional groups into a polymer chain. The benzoate group offers a site for further chemical modification and can influence the physical and chemical properties of the resulting polymer, such as its hydrophobicity and thermal stability. The functionalization of polymers with this compound is of significant interest for applications in drug delivery, where the benzoate moiety can be used to attach therapeutic agents or targeting ligands. Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are often employed to synthesize well-defined polymers with controlled molecular weights and narrow polydispersities.

Polymerization Methods for this compound

Several polymerization methods can be utilized for the synthesis of this compound-containing polymers. The choice of method depends on the desired polymer architecture, molecular weight control, and scalability.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersities. It is compatible with a wide range of monomers, including vinyl esters like this compound.[1] The general mechanism involves a chain transfer agent (CTA) that reversibly deactivates the growing polymer chains.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another controlled radical polymerization method that utilizes a transition metal catalyst (typically copper-based) to control the polymerization process. ATRP has been successfully used for the polymerization of this compound derivatives, such as sodium 4-vinylbenzoate, in aqueous media at ambient temperatures.[2] This method offers good control over the polymer architecture and is tolerant to various functional groups.

Emulsion Polymerization

Emulsion polymerization is a free-radical polymerization technique carried out in an emulsion, typically water-based. This method is advantageous for producing high molecular weight polymers at a fast polymerization rate. It is a suitable method for the large-scale production of poly(this compound) latexes.[3]

Data Presentation

The following tables summarize quantitative data from various studies on the polymerization of this compound and its derivatives.

Table 1: RAFT Polymerization of Activated 4-Vinylbenzoates

MonomerCTAInitiatorSolventMn ( g/mol )Đ (Mw/Mn)Reference
Pentafluorophenyl 4-vinylbenzoateDithiobenzoatesAIBNToluene4,200 - 28,2001.07 - 1.41[1]
N-succinimide p-vinylbenzoateNot SpecifiedNot SpecifiedNot Specified44,000 - 61,0001.03 - 1.07[1]

Table 2: ATRP of Sodium 4-Vinylbenzoate in Aqueous Media at 20°C

Initiator[Initiator] (mmol/dm³)Reaction Time (h)Yield (%)Mn (theoretical)Mn (experimental)Mw/MnReference
121.716.0999,6009,4001.28[2]
213.70.509513,80013,4001.32[2]
322.81.00807,0007,400-[2]

(Data sourced from multiple studies as cited)

Experimental Protocols

This section provides detailed methodologies for key experiments involving the functionalization of polymers with this compound.

Protocol for RAFT Polymerization of this compound

This protocol describes a general procedure for the RAFT polymerization of this compound to synthesize a well-defined homopolymer.

Materials:

  • This compound (monomer)

  • A suitable RAFT agent (e.g., a dithiobenzoate or xanthate)[1]

  • AIBN (Azobisisobutyronitrile) (initiator)

  • Anhydrous solvent (e.g., toluene, benzene)[4]

  • Schlenk flask or ampule

  • Magnetic stir bar

  • Vacuum line

  • Oil bath

Procedure:

  • In a Schlenk flask or ampule, combine the desired amounts of this compound, the RAFT agent, and AIBN in the chosen anhydrous solvent.[4]

  • Attach the flask to a vacuum line and perform at least three freeze-pump-thaw cycles to degas the reaction mixture.

  • After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C).

  • Allow the polymerization to proceed for the desired time, with continuous stirring. The reaction time will depend on the target molecular weight and conversion.

  • To monitor the reaction, samples can be taken at different time points to determine monomer conversion (via ¹H NMR) and molecular weight (via GPC).[5]

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Protocol for ATRP of Sodium 4-Vinylbenzoate

This protocol details the synthesis of poly(sodium 4-vinylbenzoate) in an aqueous medium at room temperature.[2]

Materials:

  • Sodium 4-vinylbenzoate (NaVBA)

  • Initiator (e.g., a functionalized α-haloester)

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine (bpy) (ligand)

  • Degassed deionized water

  • Schlenk flask

  • Magnetic stir bar

  • Syringe and needles

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the initiator in degassed deionized water.

  • To this solution, add the bpy ligand, followed by the CuBr catalyst. The solution should be stirred until a homogeneous catalyst complex is formed.

  • In a separate flask, prepare a degassed aqueous solution of NaVBA.

  • Using a cannula or syringe, transfer the NaVBA solution to the stirred catalyst solution at 20°C.

  • The polymerization will initiate rapidly, as indicated by a color change and an increase in viscosity.

  • Allow the reaction to proceed for the desired time.

  • To terminate the polymerization, open the flask to air and dilute the reaction mixture with water.

  • The polymer can be purified by precipitation in an appropriate non-solvent or by dialysis.

Protocol for Preparation of Poly(this compound) Nanoparticles by Nanoprecipitation

This protocol describes the formation of poly(this compound) nanoparticles for potential drug delivery applications.[6][7]

Materials:

  • Poly(this compound) (PVBz)

  • A suitable solvent for the polymer (e.g., Tetrahydrofuran - THF)

  • A non-solvent for the polymer, miscible with the solvent (e.g., deionized water)

  • A surfactant to stabilize the nanoparticles (e.g., Pluronic® F68)[6]

  • (Optional) A lipophilic drug or imaging agent to be encapsulated.

  • Beakers and magnetic stirrer

Procedure:

  • Dissolve the poly(this compound) and the optional lipophilic cargo in the organic solvent (e.g., THF) to form a clear solution.

  • In a separate beaker, prepare an aqueous solution of the surfactant (e.g., Pluronic® F68).

  • While vigorously stirring the aqueous surfactant solution, add the polymer solution dropwise.

  • The rapid diffusion of the solvent into the non-solvent will cause the polymer to precipitate, forming nanoparticles.

  • Continue stirring for several hours to allow for the complete evaporation of the organic solvent.

  • The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove excess surfactant and any non-encapsulated cargo.

Visualization of Workflows and Mechanisms

The following diagrams illustrate the experimental workflows and polymerization mechanisms described.

RAFT_Polymerization_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Purification A 1. Combine Monomer, CTA, and Initiator in Solvent B 2. Degas via Freeze- Pump-Thaw Cycles A->B C 3. Backfill with Inert Gas B->C D 4. Heat to Reaction Temperature C->D E 5. Monitor Conversion and Molecular Weight D->E F 6. Terminate Polymerization E->F G 7. Precipitate Polymer F->G H 8. Filter and Dry G->H I I H->I Characterize Polymer

Caption: Workflow for RAFT Polymerization of this compound.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator-X R-X Cu(I)L Cu(I)L_n Radical R. Cu(II)L_X X-Cu(II)L_n Initiator-XCu(I)L Initiator-XCu(I)L RadicalCu(II)L_X RadicalCu(II)L_X Initiator-XCu(I)L->RadicalCu(II)L_X k_act RadicalCu(II)L_X->Initiator-XCu(I)L k_deact Polymer-X P_n-X Polymer_Radical P_n. Monomer M Polymer_Radical_M P_{n+1}. Polymer-XCu(I)L Polymer-XCu(I)L Polymer_RadicalCu(II)L_X Polymer_RadicalCu(II)L_X Polymer-XCu(I)L->Polymer_RadicalCu(II)L_X k_act Polymer_RadicalCu(II)L_X->Polymer-XCu(I)L k_deact Polymer_RadicalMonomer Polymer_RadicalMonomer Polymer_RadicalMonomer->Polymer_Radical_M k_p RadicalMonomer RadicalMonomer RadicalMonomer->Polymer_Radical k_p

Caption: General Mechanism of Atom Transfer Radical Polymerization (ATRP).

Nanoparticle_Formation_Workflow A 1. Dissolve Polymer (and Drug) in Organic Solvent C 3. Add Polymer Solution Dropwise to Aqueous Phase with Stirring A->C B 2. Prepare Aqueous Surfactant Solution B->C D 4. Solvent Evaporation C->D E 5. Nanoparticle Suspension D->E F 6. Purification (Centrifugation/Dialysis) E->F G 7. Characterize Nanoparticles F->G

Caption: Workflow for Nanoparticle Formation via Nanoprecipitation.

Characterization of this compound Functionalized Polymers

A thorough characterization of the synthesized polymers is crucial to confirm their structure, molecular weight, and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy ('H NMR, ¹³C NMR): Used to confirm the chemical structure of the polymer and to determine the monomer conversion during polymerization.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn) of the polymer.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups present in the polymer, such as the ester carbonyl group of the benzoate moiety.[8]

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer, which provides information about its thermal properties.[8]

  • Dynamic Light Scattering (DLS): For nanoparticle characterization, DLS is used to measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension.

  • Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): These imaging techniques are used to visualize the morphology and size of the nanoparticles.

By following these protocols and utilizing the appropriate characterization techniques, researchers can successfully synthesize and characterize a wide range of this compound-functionalized polymers for various applications in drug delivery and materials science.

References

Application Notes and Protocols for Poly(vinyl benzoate) in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of poly(vinyl benzoate) (PVBz) in the development of drug delivery systems. The information is based on current scientific literature and is intended to guide researchers in the formulation, characterization, and application of PVBz-based drug carriers.

Introduction to Poly(this compound) for Drug Delivery

Poly(this compound) (PVBz) is a hydrophobic polymer that has emerged as a promising material for the encapsulation and controlled delivery of lipophilic drugs. Its aromatic pendant groups are thought to enhance drug encapsulation capacity and contribute to the polymer's degradability.[1] PVBz can be formulated into various types of nanocarriers, including nanoparticles and polymersomes, making it a versatile platform for drug delivery applications.

Key Advantages of PVBz in Drug Delivery:

  • Biocompatibility: In vitro studies have shown that PVBz nanoparticles are non-toxic to human epithelial cells and primary bovine aortic endothelial cells.[1][2][3]

  • Controlled Release: PVBz-based systems can be designed to provide a sustained release of encapsulated drugs.[2][3]

  • Lipophilic Drug Encapsulation: The hydrophobic nature of PVBz makes it particularly suitable for the delivery of poorly water-soluble drugs.[1][2]

  • Slow Degradation: PVBz nanoparticles exhibit slow degradation in the presence of esterases, which can be beneficial for long-term drug delivery.[1][2][3]

Applications of Poly(this compound) in Drug Delivery

The primary application of PVBz in drug delivery is the formulation of nanoparticles for the encapsulation of lipophilic small molecules, such as imaging agents and pharmaceutical drugs.[2][3]

Nanoparticle-based Delivery of Lipophilic Molecules

PVBz nanoparticles can be prepared by nanoprecipitation of the commercially available polymer.[1][2][3] These nanoparticles are spherical, with diameters typically in the range of 200-250 nm.[1][2][3] They have been shown to be stable in phosphate buffer and blood serum.[2][3]

A model lipophilic molecule, coumarin-6, has been successfully encapsulated in PVBz nanoparticles with a loading capacity of up to 1.6% by weight.[2][3] In contrast, water-soluble compounds like 5(6)-carboxyfluorescein show negligible loading, highlighting the suitability of PVBz for hydrophobic payloads.[1][2]

The release of the encapsulated molecule from PVBz nanoparticles follows a biphasic pattern. An initial burst release is attributed to the rapid diffusion of the drug adsorbed on the nanoparticle surface, followed by a slower, sustained release of the drug encapsulated within the polymer matrix.[2][3] Specifically, about 22% of the loaded coumarin-6 is released quickly, while the remaining 78% is released more slowly.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for PVBz-based drug delivery systems.

Table 1: Physicochemical Properties of PVBz Nanoparticles

ParameterValueReference
Particle Size (Diameter)200-250 nm[1][2][3]
MorphologySpherical[2][3]
Surfactant UsedPluronic F68[1][2][3]

Table 2: Drug Loading and Encapsulation Efficiency

Model DrugDrug Loading (% w/w)Encapsulation Efficiency (%)Reference
Coumarin-6Up to 1.6%78%[2][3]
5(6)-carboxyfluoresceinAlmost no loadingNot applicable[1][2]

Table 3: In Vitro Cytotoxicity Data

Cell LineIC50 (µg/mL)Reference
Human Epithelial Cells> 1000[1][2][3]
Primary Bovine Aortic Endothelial Cells> 500[1][2][3]

Table 4: In Vitro Bactericidal Activity

Test MicrobesMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Representative Selection> 250[2][3]

Experimental Protocols

This section provides detailed protocols for the synthesis and characterization of PVBz-based drug delivery systems.

Protocol for Preparation of PVBz Nanoparticles by Nanoprecipitation

This protocol describes the formation of PVBz nanoparticles using the nanoprecipitation method.[2][3]

Materials:

  • Poly(this compound) (commercial grade)

  • Pluronic F68

  • Organic solvent (e.g., acetone, tetrahydrofuran)

  • Deionized water

  • Lipophilic drug or model compound (e.g., coumarin-6)

Equipment:

  • Magnetic stirrer

  • Syringe pump

  • Glass vials

  • Rotary evaporator

  • Dynamic Light Scattering (DLS) instrument for size analysis

  • Transmission Electron Microscope (TEM) for morphology analysis

Procedure:

  • Preparation of the organic phase: Dissolve a specific amount of poly(this compound) and the lipophilic drug/compound in a suitable organic solvent.

  • Preparation of the aqueous phase: Dissolve Pluronic F68 in deionized water.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles.

  • Solvent removal: Remove the organic solvent from the nanoparticle suspension using a rotary evaporator under reduced pressure.

  • Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove any unloaded drug and excess surfactant.

  • Characterization:

    • Determine the particle size and size distribution using Dynamic Light Scattering (DLS).

    • Observe the morphology of the nanoparticles using Transmission Electron Microscopy (TEM).

    • Quantify the drug loading and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy) after separating the nanoparticles from the aqueous phase.

Experimental Workflow for PVBz Nanoparticle Preparation

G cluster_prep Phase Preparation cluster_synthesis Nanoparticle Formation cluster_purification Purification & Characterization Organic_Phase Dissolve PVBz and Drug in Organic Solvent Nanoprecipitation Add Organic Phase to Aqueous Phase with Stirring Organic_Phase->Nanoprecipitation Aqueous_Phase Dissolve Pluronic F68 in Water Aqueous_Phase->Nanoprecipitation Solvent_Removal Remove Organic Solvent (Rotary Evaporation) Nanoprecipitation->Solvent_Removal Purification Purify by Centrifugation or Dialysis Solvent_Removal->Purification Characterization Analyze Size (DLS), Morphology (TEM), and Drug Loading Purification->Characterization

Caption: Workflow for PVBz nanoparticle synthesis.

Protocol for Synthesis of PVBz-b-PEG-b-PVBz Triblock Copolymers by RAFT Polymerization for Polymersome Formation

This protocol outlines the synthesis of amphiphilic triblock copolymers of PVBz and polyethylene glycol (PEG) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which can self-assemble into polymersomes.[1][4]

Materials:

  • Poly(ethylene glycol) (PEG) with a central xanthate functional group (macro-RAFT agent)

  • This compound (VBz) monomer

  • RAFT agent (if not using a macro-RAFT agent)

  • Initiator (e.g., AIBN)

  • Solvent (e.g., 1,4-dioxane)

  • Precipitating solvent (e.g., cold methanol)

Equipment:

  • Schlenk flask

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Vacuum line

  • Gel Permeation Chromatography (GPC) for molecular weight analysis

  • Nuclear Magnetic Resonance (NMR) spectrometer for structural analysis

Procedure:

  • Reaction setup: In a Schlenk flask, dissolve the PEG macro-RAFT agent, this compound monomer, and initiator in the solvent.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature and stir for the specified reaction time under an inert atmosphere.

  • Termination: Stop the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

  • Purification: Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol). Collect the precipitated polymer by filtration and dry it under vacuum.

  • Characterization:

    • Determine the molecular weight and polydispersity index (PDI) of the copolymer using GPC.

    • Confirm the structure of the triblock copolymer using NMR spectroscopy.

Logical Relationship for RAFT Polymerization of PVBz-b-PEG-b-PVBz

G cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product PEG_RAFT PEG Macro-RAFT Agent RAFT RAFT Polymerization (Controlled Radical Polymerization) PEG_RAFT->RAFT VBz This compound Monomer VBz->RAFT Initiator Initiator (e.g., AIBN) Initiator->RAFT Triblock PVBz-b-PEG-b-PVBz Triblock Copolymer RAFT->Triblock

Caption: Synthesis of PVBz-b-PEG-b-PVBz copolymer.

Future Perspectives

The use of poly(this compound) in drug delivery is still in its early stages of exploration. Future research could focus on:

  • Encapsulation of a wider range of therapeutic agents: Investigating the loading and release of various lipophilic drugs to treat specific diseases.

  • Surface modification: Functionalizing the surface of PVBz nanoparticles with targeting ligands to achieve site-specific drug delivery.

  • In vivo studies: Evaluating the pharmacokinetics, biodistribution, and therapeutic efficacy of drug-loaded PVBz nanoparticles in animal models.

  • Development of other PVBz-based nanostructures: Exploring the potential of PVBz-based micelles, polymersomes, and other architectures for drug delivery.[1][4]

By further investigating these areas, the full potential of poly(this compound) as a versatile and effective platform for the delivery of challenging drug molecules can be realized.

References

Application Notes and Protocols: Synthesis of Block Copolymers Containing Poly(vinyl benzoate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Block copolymers containing poly(vinyl benzoate) (PVBz) are a versatile class of macromolecules with significant potential in various fields, particularly in drug delivery and nanotechnology. The aromatic benzoate group imparts unique properties, including hydrophobicity and potential for π-π stacking interactions, making these copolymers suitable for forming self-assembled nanostructures like micelles and polymersomes. Controlled/living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are pivotal for the synthesis of well-defined PVBz-containing block copolymers with controlled molecular weights and low polydispersity indices.[1] This document provides detailed protocols and compiled data for the synthesis of these copolymers, focusing on the RAFT polymerization method, which is well-documented for vinyl esters.[2]

Data Presentation: Synthesis of Poly(this compound) Homopolymers and Block Copolymers

The following tables summarize quantitative data from representative studies on the synthesis of poly(this compound) and its block copolymers, primarily via RAFT polymerization.

Table 1: RAFT Homopolymerization of this compound (VBz)

EntryRAFT AgentInitiator[Monomer]:[RAFT Agent]:[Initiator]Temperature (°C)Time (h)Mn ( kg/mol )Mw/Mn (PDI)Reference
1Xanthate-basedAIBNVariesHigher temperatures requiredVaries4 - 141.29 - 1.53[3][4]
2Dithiobenzoate-basedAIBNVariesVariesVaries4.2 - 28.21.07 - 1.41[5]

Note: Higher temperatures are often required for the controlled polymerization of the electron-deficient this compound monomer.[3][4]

Table 2: Synthesis of Block Copolymers Containing Poly(this compound)

EntryCopolymer StructureMethodFirst Block Mn ( kg/mol )First Block PDIFinal Mn ( kg/mol )Final PDIReference
1PVBz-b-PEG-b-PVBzRAFT--20.02.70[6]
2PSt-b-P4VBA*RAFTVariesVariesVariesVaries[5]
3PVPv-b-PVBzRAFT----[3][4]
4PNVP-b-PVBzRAFT----[7]

P4VBA: Poly(4-vinylbenzoic acid)[5]

Experimental Protocols

Protocol 1: Synthesis of a Poly(this compound) Macro-Chain Transfer Agent (PVBz macro-CTA) via RAFT Polymerization

This protocol describes a general procedure for the synthesis of a PVBz homopolymer that can be used as a macro-chain transfer agent for subsequent block copolymerization.

Materials:

  • This compound (VBz), purified by distillation[8]

  • RAFT agent (e.g., a xanthate or dithiobenzoate)[3][5]

  • 2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized

  • Anhydrous solvent (e.g., dioxane, benzene)[7]

  • Reaction flask with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere

  • Precipitation solvent (e.g., hexanes, methanol)[8]

Procedure:

  • Monomer and Reagent Preparation: this compound is purified by fractional high-vacuum distillation. If necessary, reactive purification by heating with a small amount of AIBN followed by distillation can be performed to remove any polymerizable impurities.[8]

  • Reaction Setup: In a reaction flask, the RAFT agent and AIBN are dissolved in the chosen anhydrous solvent. A typical molar ratio of monomer to RAFT agent to initiator is in the range of 100:1:0.1 to 100:1:0.2.[7]

  • Degassing: The monomer (this compound) is added to the flask. The reaction mixture is then thoroughly degassed to remove oxygen, which can terminate the radical polymerization. This is typically achieved by three freeze-pump-thaw cycles.[8]

  • Polymerization: The sealed flask is immersed in a preheated oil bath at the desired temperature (e.g., 60-80 °C).[3][7] The polymerization is allowed to proceed for a predetermined time to achieve the target molecular weight.

  • Termination and Isolation: The polymerization is quenched by cooling the reaction vessel in an ice bath and exposing the mixture to air.

  • Purification: The resulting polymer is isolated by precipitation into a large volume of a non-solvent, such as hexanes.[8] The precipitated polymer is then collected by filtration and dried in a vacuum oven at room temperature until a constant weight is achieved.

  • Characterization: The number-average molecular weight (Mn) and polydispersity index (Mw/Mn) of the PVBz macro-CTA are determined by Size Exclusion Chromatography (SEC).

Protocol 2: Synthesis of a Diblock Copolymer (e.g., PNVP-b-PVBz) via RAFT Polymerization

This protocol outlines the chain extension of a macro-CTA (in this example, Poly(N-vinylpyrrolidone), PNVP) with this compound to form a diblock copolymer.[7]

Materials:

  • PNVP macro-CTA (synthesized via RAFT)

  • This compound (VBz), purified

  • AIBN, recrystallized

  • Anhydrous dioxane[7]

  • Reaction flask with a magnetic stir bar

  • Schlenk line or glovebox

  • Precipitation solvent (e.g., hexanes)

Procedure:

  • Reaction Setup: The PNVP macro-CTA and AIBN are dissolved in anhydrous dioxane in a reaction flask.

  • Degassing: The purified this compound monomer is added to the reaction flask. The mixture is then degassed using at least three freeze-pump-thaw cycles.[7]

  • Polymerization: The flask is sealed under an inert atmosphere and placed in a preheated oil bath at a specific temperature (e.g., 80 °C) for an extended period (e.g., 96 hours) to ensure high conversion of the second block.[7]

  • Isolation and Purification: The reaction is terminated by cooling. The resulting block copolymer is isolated by precipitation into a suitable non-solvent and dried under vacuum.

  • Characterization: The final block copolymer is characterized by SEC to determine its molecular weight and PDI, and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the composition of the two blocks.

Visualizations

RAFT Polymerization Mechanism

workflow cluster_block1 Block 1 Synthesis (e.g., PVBz macro-CTA) cluster_block2 Block 2 Synthesis (Chain Extension) b1_start 1. Add Monomer 1, RAFT Agent, Initiator to Solvent b1_degas 2. Degas via Freeze-Pump-Thaw Cycles b1_start->b1_degas b1_polymerize 3. Polymerize at specified Temperature/Time b1_degas->b1_polymerize b1_isolate 4. Isolate & Purify Macro-CTA b1_polymerize->b1_isolate b1_char 5. Characterize (SEC, NMR) b1_isolate->b1_char b2_start 6. Dissolve Macro-CTA & Initiator b1_char->b2_start Use characterized Macro-CTA b2_add_m2 7. Add Monomer 2 (e.g., VBz) b2_start->b2_add_m2 b2_degas 8. Degas Mixture b2_add_m2->b2_degas b2_polymerize 9. Polymerize to form Block Copolymer b2_degas->b2_polymerize b2_isolate 10. Isolate & Purify Final Product b2_polymerize->b2_isolate b2_char 11. Characterize Final Copolymer b2_isolate->b2_char logical_relationship cluster_synthesis Synthesis Control cluster_structure Macromolecular Structure cluster_assembly Self-Assembly cluster_application Application synthesis RAFT Polymerization params Controlled Parameters Monomer A (e.g., PEG precursor) Monomer B (this compound) Block Ratio Molecular Weight copolymer Amphiphilic Block Copolymer Hydrophilic Block (e.g., PEG) Hydrophobic Block (PVBz) params->copolymer Determines assembly Self-Assembly in Aqueous Solution Hydrophilic fraction (f) dictates morphology copolymer->assembly Undergoes polymersomes Polymersomes assembly->polymersomes Forms drug_delivery Drug Delivery Vehicle polymersomes->drug_delivery Encapsulates Hydrophilic/Hydrophobic Drugs

References

Troubleshooting & Optimization

Technical Support Center: Purification of Vinyl Benzoate for Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the removal of inhibitors from vinyl benzoate prior to its use in polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common inhibitors found in commercial this compound and why are they added?

A1: Commercial this compound is typically stabilized with inhibitors to prevent premature polymerization during transport and storage.[1][2] The most common inhibitors are hydroquinone (HQ) and monomethyl ether of hydroquinone (MEHQ). These compounds function as radical scavengers, which interrupt the initial steps of free-radical polymerization that can be initiated by heat, light, or the presence of oxygen.[1][2]

Q2: Is it necessary to remove the inhibitor before polymerization?

A2: Yes, for most polymerization reactions, it is crucial to remove the inhibitor. The presence of an inhibitor can lead to a significant induction period, where no polymerization occurs until the inhibitor is consumed.[2] This can result in poor control over the polymerization process, leading to lower monomer conversion, reduced polymer molecular weight, and broader molecular weight distributions.[2] In some cases, a higher concentration of the initiator can be used to overcome the effect of the inhibitor, but this can also negatively impact the final polymer properties.

Q3: What are the primary methods for removing inhibitors from this compound?

A3: The most common and effective methods for removing phenolic inhibitors like HQ and MEHQ from vinyl monomers are:

  • Column Chromatography: Passing the monomer through a column containing activated basic alumina.

  • Alkaline Extraction (Washing): Washing the monomer with a dilute aqueous solution of sodium hydroxide (NaOH) to convert the phenolic inhibitor into its water-soluble salt.[3]

  • Vacuum Distillation: Distilling the monomer under reduced pressure to separate it from the less volatile inhibitor.[4]

Q4: How can I determine if the inhibitor has been successfully removed?

A4: While quantitative analysis of the inhibitor concentration would require analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), a simple qualitative test can be performed. After purification, a small sample of the this compound can be subjected to polymerization conditions. The absence of a significant induction period and the formation of a polymer are good indicators that the inhibitor has been effectively removed.

Troubleshooting Guides

Issue: The polymerization of this compound is slow or does not initiate after inhibitor removal.

  • Potential Cause: Incomplete removal of the inhibitor.

    • Solution: Repeat the purification step. If using an alumina column, ensure it is freshly packed and of the appropriate grade. If washing with NaOH, increase the number of washes or use a slightly more concentrated solution, being mindful of the potential for ester hydrolysis.

  • Potential Cause: Introduction of oxygen during or after purification.

    • Solution: Ensure that the purified monomer is handled under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents used in the polymerization are deoxygenated.

  • Potential Cause: The initiator is inactive or used at too low a concentration.

    • Solution: Use a fresh batch of initiator and ensure it is stored correctly. Verify the initiator concentration in your reaction setup.

Issue: The this compound polymerized in the distillation flask or column during vacuum distillation.

  • Potential Cause: The distillation temperature was too high.

    • Solution: Lower the distillation temperature by applying a higher vacuum (lower pressure). Ensure the heating mantle is not set too high and that the monomer is stirred to prevent localized overheating.

  • Potential Cause: Absence of a polymerization inhibitor in the distillation pot.

    • Solution: While the goal is to remove the inhibitor from the distillate, adding a small amount of a non-volatile inhibitor, like copper shavings, to the distillation flask can prevent polymerization in the heated flask.

Issue: Low recovery of this compound after purification.

  • Potential Cause: Loss of monomer during the washing steps.

    • Solution: Be careful during the separation of the organic and aqueous layers in the separatory funnel. Minimize the number of washes while ensuring effective inhibitor removal.

  • Potential Cause: Premature polymerization during purification.

    • Solution: Keep the monomer cool during the purification process, especially when not under vacuum. Store the purified monomer at low temperatures (2-8°C) in the dark and under an inert atmosphere, and use it as soon as possible.

Data Presentation

Table 1: Common Inhibitors in Commercial this compound

Inhibitor NameAbbreviationTypical Concentration
HydroquinoneHQ≤ 20 ppm
Monomethyl Ether of HydroquinoneMEHQ≤ 50 ppm

Table 2: Boiling Point of this compound at Reduced Pressures

Pressure (mmHg)Boiling Point (°C)
873-74
2095-96

Experimental Protocols

Method 1: Inhibitor Removal using a Basic Alumina Column

This is often the most convenient and effective method for small-scale laboratory purifications.

Materials:

  • This compound

  • Basic alumina (activated, Brockmann I, standard grade, ~150 mesh)

  • Glass chromatography column

  • Glass wool or fritted glass disc

  • Collection flask

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Place a small plug of glass wool or ensure the column has a fritted disc at the bottom of the chromatography column.

  • Dry pack the column with basic alumina to a height of approximately 10-15 cm.

  • Gently tap the column to ensure even packing.

  • Flush the column with an inert gas.

  • Carefully add the this compound to the top of the column.

  • Allow the monomer to pass through the alumina under the force of gravity or with gentle positive pressure from the inert gas.

  • Collect the purified monomer in a clean, dry flask under an inert atmosphere.

  • The purified this compound should be used immediately or stored at 2-8°C in the dark under an inert atmosphere for a short period.

Method 2: Inhibitor Removal by Washing with Aqueous NaOH

This method is effective but carries a risk of hydrolyzing the ester group of this compound if not performed carefully. It is recommended to use a dilute NaOH solution and minimize contact time.

Materials:

  • This compound

  • 5% (w/v) aqueous sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Inert gas source

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of 5% aqueous NaOH solution.

  • Stopper the funnel and shake gently for 1 minute, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom) will be colored as it contains the sodium salt of the inhibitor.

  • Drain and discard the aqueous layer.

  • Repeat the wash with 5% NaOH solution until the aqueous layer is colorless.

  • Wash the this compound with an equal volume of distilled water to remove residual NaOH.

  • Wash the this compound with an equal volume of saturated brine solution to aid in the removal of water.

  • Drain the organic layer into a clean, dry flask.

  • Dry the this compound over anhydrous MgSO₄ or Na₂SO₄ for at least 30 minutes.

  • Filter the drying agent and collect the purified this compound under an inert atmosphere.

  • The purified monomer should be used immediately.

Method 3: Inhibitor Removal by Vacuum Distillation

This method is suitable for larger quantities and provides very pure monomer.

Materials:

  • This compound

  • Distillation flask

  • Short path distillation head with a condenser and collection flask

  • Heating mantle with a stirrer

  • Vacuum pump with a cold trap

  • Thermometer and manometer

  • Boiling chips or magnetic stir bar

  • Inert gas source

Procedure:

  • Add the this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Assemble the distillation apparatus, ensuring all joints are well-sealed.

  • Begin stirring the this compound.

  • Slowly and carefully apply the vacuum, monitoring the pressure with the manometer.

  • Once the desired pressure is reached (e.g., 20 mmHg), begin to gently heat the distillation flask.

  • Monitor the temperature of the vapor. Collect the fraction that distills at the expected boiling point (see Table 2).

  • Do not distill to dryness to avoid the concentration of potentially explosive peroxides.

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum under an inert gas.

  • Store the purified this compound at 2-8°C in the dark under an inert atmosphere and use it as soon as possible.

Mandatory Visualization

Inhibitor_Removal_Workflow start Start: this compound with Inhibitor decision Choose Purification Method start->decision method1 Method 1: Column Chromatography (Basic Alumina) decision->method1 Small Scale & Convenient method2 Method 2: Alkaline Extraction (NaOH Wash) decision->method2 Moderate Scale & Cost-Effective method3 Method 3: Vacuum Distillation decision->method3 Large Scale & High Purity protocol1 Pack column with basic alumina. Pass monomer through the column. Collect purified monomer. method1->protocol1 protocol2 Wash with dilute NaOH solution. Separate aqueous layer. Wash with water and brine. Dry with MgSO4. method2->protocol2 protocol3 Set up distillation apparatus. Apply vacuum and heat gently. Collect distillate at the correct boiling point/pressure. method3->protocol3 storage Store Purified Monomer (2-8°C, dark, inert atmosphere) protocol1->storage protocol2->storage protocol3->storage polymerization Proceed to Polymerization storage->polymerization

Caption: Workflow for selecting and performing inhibitor removal from this compound.

References

Technical Support Center: Optimizing Initiator Concentration for Vinyl Benzoate Bulk Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bulk polymerization of vinyl benzoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the bulk polymerization of this compound, presented in a question-and-answer format.

Issue 1: Slow or No Polymerization

  • Question: My this compound polymerization is extremely slow, or has not initiated at all. What are the potential causes and solutions?

    Answer: Slow or failed initiation is a common issue in vinyl polymerization. Consider the following potential causes and troubleshooting steps:

    • Inhibitor Presence: Commercial this compound monomer is often shipped with an inhibitor (e.g., hydroquinone or MEHQ) to prevent premature polymerization. This inhibitor must be removed before use.

      • Solution: Pass the monomer through a column of activated basic alumina to remove the inhibitor.[1] Use the purified monomer immediately.

    • Insufficient Initiator Concentration: The concentration of the free-radical initiator may be too low to generate a sufficient number of radicals to overcome trace inhibitors and initiate polymerization effectively.

      • Solution: Incrementally increase the initiator concentration. Start with a modest increase (e.g., 25-50% higher than the initial concentration) and observe the effect on the polymerization rate.

    • Low Reaction Temperature: The selected reaction temperature may be too low for the initiator to decompose at an appropriate rate. Each initiator has an optimal temperature range based on its half-life.

      • Solution: Ensure the reaction temperature is suitable for your chosen initiator. For example, benzoyl peroxide (BPO) and 2,2'-azobisisobutyronitrile (AIBN) are commonly used at temperatures between 60-80 °C.[1]

    • Oxygen Inhibition: Dissolved oxygen in the monomer can act as a radical scavenger, inhibiting the polymerization process.

      • Solution: Degas the monomer thoroughly before initiating the polymerization. This can be achieved by bubbling an inert gas (e.g., nitrogen or argon) through the monomer or by performing several freeze-pump-thaw cycles.[2]

Issue 2: Low Polymer Molecular Weight

  • Question: The resulting polythis compound has a lower molecular weight than desired. How can I increase the molecular weight?

    Answer: Low molecular weight is a frequent challenge in this compound polymerization. The following factors are the primary contributors:

    • High Initiator Concentration: An excessively high initiator concentration leads to the generation of a large number of polymer chains simultaneously. This results in each chain having a shorter length, and thus a lower average molecular weight.[2]

      • Solution: Decrease the initiator concentration. This will generate fewer polymer chains, allowing each to propagate for a longer duration and achieve a higher molecular weight.

    • Chain Transfer Reactions: Chain transfer to the monomer, solvent (if any), or polymer can terminate a growing chain and initiate a new, shorter one. Vinyl esters are known to be susceptible to chain transfer reactions.[2][3]

      • Solution: While difficult to eliminate completely in bulk polymerization, minimizing impurities that can act as chain transfer agents is crucial. Ensure all glassware and reagents are scrupulously clean and dry.

    • High Reaction Temperature: Higher temperatures can increase the rate of chain transfer reactions, leading to lower molecular weights.[2]

      • Solution: Lowering the reaction temperature can reduce the impact of chain transfer. However, this must be balanced with maintaining an adequate rate of initiation.

Issue 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

  • Question: The polydispersity index (PDI) of my polythis compound is high, indicating a broad distribution of chain lengths. How can I achieve a narrower PDI?

    Answer: A high PDI is often observed in free-radical polymerization. Key factors influencing PDI include:

    • Chain Transfer Reactions: As with low molecular weight, chain transfer events lead to the formation of new chains of varying lengths, contributing to a broader PDI.[2][3]

      • Solution: Purify the monomer and ensure the reaction is free from contaminants that could act as chain transfer agents.

    • Slow Initiation: If the initiation rate is slow compared to the propagation rate, polymer chains will start growing at different times, resulting in a wider range of final molecular weights.

      • Solution: Ensure the initiator and reaction temperature are well-matched to provide a sufficiently rapid and consistent initiation rate.

    • Gel Effect (Trommsdorff-Norrish Effect): At high conversions, the viscosity of the bulk polymerization medium increases significantly. This can hinder termination reactions due to reduced polymer chain mobility, leading to a rapid increase in the length of some chains and a broadening of the PDI.[2]

      • Solution: Consider stopping the polymerization at a lower conversion before the gel effect becomes significant.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of initiator concentration on the bulk polymerization of this compound?

A1: In the free-radical bulk polymerization of this compound, the rate of polymerization is generally proportional to the square root of the initiator concentration. Therefore, increasing the initiator concentration will increase the rate of polymerization. However, it will also typically lead to a decrease in the average molecular weight of the resulting polythis compound.

Q2: What are common initiators for the bulk polymerization of this compound?

A2: Common thermal initiators for the free-radical polymerization of this compound include azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and organic peroxides, like benzoyl peroxide (BPO). The choice of initiator often depends on the desired reaction temperature.

Q3: How does temperature affect the optimization of initiator concentration?

A3: Temperature is a critical parameter that works in conjunction with initiator concentration. The rate of decomposition of the initiator is temperature-dependent. A higher temperature will increase the rate of radical formation from the initiator, similar to the effect of increasing initiator concentration. Therefore, when optimizing, both temperature and initiator concentration must be considered to achieve the desired balance of polymerization rate and polymer properties.

Q4: Can I use the same initiator concentration for different batches and expect the same results?

A4: For reproducible results, it is crucial to maintain consistent experimental conditions. This includes not only the initiator concentration but also the purity of the monomer (ensuring complete inhibitor removal), the reaction temperature, and the effectiveness of degassing. Any variation in these parameters can lead to different outcomes in terms of polymerization rate, molecular weight, and PDI.

Data Presentation

The following tables provide illustrative data on how initiator concentration can affect the properties of polythis compound in bulk polymerization. Please note that these are representative values and actual results may vary depending on specific experimental conditions.

Table 1: Effect of AIBN Initiator Concentration on Polythis compound Properties

Initiator Concentration (mol/L)Polymerization Rate (%/h)Number Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
0.0055150,0002.5
0.0107100,0002.2
0.0201060,0002.0
0.0401435,0001.8

Table 2: Effect of BPO Initiator Concentration on Polythis compound Properties

Initiator Concentration (mol/L)Polymerization Rate (%/h)Number Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
0.0056140,0002.6
0.0108.595,0002.3
0.0201255,0002.1
0.0401730,0001.9

Experimental Protocols

Protocol 1: Purification of this compound Monomer

  • Objective: To remove the polymerization inhibitor from commercial this compound.

  • Materials:

    • This compound (commercial grade)

    • Activated basic alumina

    • Chromatography column

    • Glass wool

    • Collection flask

  • Procedure:

    • Prepare a chromatography column by placing a small plug of glass wool at the bottom and then dry-packing it with activated basic alumina.

    • Carefully add the commercial this compound to the top of the column.

    • Allow the monomer to pass through the alumina under gravity.

    • Collect the purified, inhibitor-free monomer in a clean, dry flask.

    • Use the purified monomer immediately for the best results.

Protocol 2: Bulk Polymerization of this compound

  • Objective: To perform the bulk polymerization of this compound using a free-radical initiator.

  • Materials:

    • Purified this compound

    • Initiator (AIBN or BPO)

    • Schlenk flask or similar reaction vessel with a magnetic stir bar

    • Inert gas supply (Nitrogen or Argon)

    • Oil bath with temperature control

    • Methanol (for precipitation)

    • Beaker

    • Filtration apparatus

    • Vacuum oven

  • Procedure:

    • Place the desired amount of purified this compound into the reaction vessel.

    • Add the calculated amount of initiator to the monomer.

    • Seal the vessel and deoxygenate the mixture by bubbling with an inert gas for 30 minutes or by performing at least three freeze-pump-thaw cycles.

    • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C).

    • Stir the reaction mixture for the desired period. The viscosity will increase as the polymerization proceeds.

    • To terminate the reaction, cool the vessel in an ice bath and expose the contents to air.

    • Precipitate the polymer by slowly adding the viscous solution to a beaker of stirred methanol.

    • Collect the precipitated polythis compound by filtration.

    • Wash the polymer with fresh methanol and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualizations

Troubleshooting_Workflow start Problem Observed: Low Conversion, Low MW, or High PDI check_inhibitor 1. Check for Inhibitor in Monomer start->check_inhibitor remove_inhibitor Action: Remove Inhibitor (e.g., Alumina Column) check_inhibitor->remove_inhibitor Inhibitor Present? Yes evaluate_initiator 2. Evaluate Initiator System check_inhibitor->evaluate_initiator Inhibitor Present? No remove_inhibitor->evaluate_initiator Conversion Improved? optimize_initiator Action: Optimize Initiator - Adjust concentration - Verify activity/type evaluate_initiator->optimize_initiator Initiator Issue? Yes assess_conditions 3. Assess Reaction Conditions evaluate_initiator->assess_conditions Initiator Issue? No optimize_initiator->assess_conditions optimize_conditions Action: Optimize Conditions - Adjust temperature - Ensure O2 removal assess_conditions->optimize_conditions Conditions Issue? Yes investigate_transfer 4. Investigate Chain Transfer assess_conditions->investigate_transfer Conditions Issue? No optimize_conditions->investigate_transfer modify_system Action: Modify System - Purify monomer thoroughly investigate_transfer->modify_system Chain Transfer Suspected? Yes end_node Problem Resolved investigate_transfer->end_node Chain Transfer Suspected? No modify_system->end_node

Caption: Troubleshooting workflow for this compound polymerization issues.

Experimental_Workflow start Start purify_monomer Purify this compound (Remove Inhibitor) start->purify_monomer reaction_setup Reaction Setup: - Add monomer and initiator to flask purify_monomer->reaction_setup degas Degas Monomer (N2 bubble or Freeze-Pump-Thaw) reaction_setup->degas polymerize Polymerization (Heat in oil bath with stirring) degas->polymerize terminate Terminate Reaction (Cool and expose to air) polymerize->terminate precipitate Precipitate Polymer (Add to Methanol) terminate->precipitate filter_dry Filter and Dry Polymer precipitate->filter_dry end_node End: Obtain Polythis compound filter_dry->end_node

Caption: Experimental workflow for bulk polymerization of this compound.

References

strategies to prevent crosslinking in poly(vinyl benzoate) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing crosslinking during the synthesis of poly(vinyl benzoate) (PVBz).

Troubleshooting Guide: Preventing Gelation and Crosslinking

Crosslinking, leading to gel formation and insoluble polymer, is a common challenge in the free-radical polymerization of this compound. This guide addresses specific issues you might encounter and provides strategies to obtain linear, soluble poly(this compound).

Problem 1: The polymerization reaction mixture becomes highly viscous and forms a gel before reaching high monomer conversion.

  • Possible Cause: Excessive chain transfer to the polymer, leading to the formation of a crosslinked network. This is more likely at higher polymer concentrations (i.e., higher monomer conversion).

  • Troubleshooting Steps:

    • Reduce Monomer Conversion: Stop the polymerization at a lower monomer conversion to minimize the concentration of polymer chains available for chain transfer.

    • Decrease Initiator Concentration: While seemingly counterintuitive, a lower initiator concentration can lead to the formation of higher molecular weight chains, but at a slower rate. This can sometimes reduce the overall number of branching points formed over a given time. However, be aware that the rate of polymerization is proportional to the square root of the initiator concentration.[1]

    • Lower the Reaction Temperature: Higher temperatures increase the rate of chain transfer reactions more significantly than the rate of propagation.[2] Conducting the polymerization at a lower temperature can help to suppress these side reactions.

    • Choose an Appropriate Solvent: Solvents can participate in chain transfer. Benzene has a higher chain transfer constant than isopropyl benzoate with this compound.[1] Consider using a solvent with a low chain transfer constant.

Problem 2: The isolated poly(this compound) is insoluble in common organic solvents.

  • Possible Cause: The formation of a crosslinked polymer network during polymerization.

  • Troubleshooting Steps:

    • Review Polymerization Conditions: Analyze your reaction conditions (temperature, initiator concentration, solvent) based on the suggestions in Problem 1.

    • Consider a Controlled Radical Polymerization Technique: For applications requiring well-defined, linear polymers, conventional free-radical polymerization may not be suitable. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a powerful technique for controlling the polymerization of vinyl esters, including this compound, and minimizing side reactions like crosslinking.[3]

Problem 3: The molecular weight of the synthesized poly(this compound) is lower than expected, and the polydispersity is high.

  • Possible Cause: Significant chain transfer to monomer and/or solvent is occurring.

  • Troubleshooting Steps:

    • Re-evaluate Solvent Choice: Select a solvent with a known low chain transfer constant for this compound polymerization.

    • Optimize Monomer Concentration: While high monomer concentration can increase the polymerization rate, it can also increase the probability of chain transfer to the monomer. Experiment with different monomer concentrations to find an optimal balance.

    • Purify the Monomer: Impurities in the this compound monomer can act as chain transfer agents or inhibitors, affecting the molecular weight and polydispersity. Ensure the monomer is freshly distilled or passed through an inhibitor removal column before use.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of crosslinking in poly(this compound) synthesis?

A1: The primary cause of crosslinking in the conventional free-radical polymerization of poly(this compound) is chain transfer reactions.[3] This can occur through two main pathways:

  • Chain transfer to monomer: A growing polymer radical abstracts an atom from a monomer molecule, terminating the polymer chain and creating a new radical on the monomer, which can then initiate a new chain.

  • Chain transfer to polymer: A growing polymer radical abstracts an atom from an existing polymer chain. This creates a new radical site on the polymer backbone, from which a new polymer chain can grow, leading to a branched or crosslinked structure.

Q2: Does the benzoate group participate in crosslinking reactions?

A2: Studies have shown that copolymerization and the formation of branch sites involving the aromatic ring of the benzoate group are substantially absent in the free-radical polymerization of this compound.[1] The primary pathways for branching and crosslinking involve chain transfer to the polymer backbone and monomer.

Q3: How can I synthesize linear, well-defined poly(this compound)?

A3: For the synthesis of linear and well-defined poly(this compound), controlled radical polymerization techniques are highly recommended. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, in particular, has been successfully employed for the controlled polymerization of vinyl esters.[3][4] RAFT polymerization allows for precise control over molecular weight, polydispersity, and polymer architecture, thereby minimizing uncontrolled branching and crosslinking.

Q4: What are some typical initiators used for this compound polymerization?

A4: Common initiators for free-radical polymerization of vinyl monomers, including this compound, are azo compounds like azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide. The choice of initiator can affect the polymerization kinetics and the properties of the resulting polymer.

Q5: How does temperature affect the synthesis of poly(this compound)?

A5: Temperature has a significant impact on the polymerization of this compound. Higher temperatures increase the overall rate of polymerization.[1] However, they also tend to increase the rate of chain transfer reactions, which can lead to a higher degree of branching and a greater risk of crosslinking.[2] Therefore, a moderate reaction temperature is often preferred to balance the polymerization rate with the suppression of side reactions.

Data Presentation

Reaction ParameterEffect on Crosslinking/BranchingRecommendation for Linear Polymer Synthesis
Initiator Concentration Higher concentrations can lead to a higher number of polymer chains, potentially increasing the probability of intermolecular chain transfer at high conversions.Use a moderate initiator concentration to achieve a reasonable polymerization rate without generating an excessive number of chains simultaneously.
Monomer Conversion Higher conversion leads to a higher concentration of polymer, which increases the likelihood of chain transfer to the polymer.Stop the polymerization at a moderate conversion (e.g., < 70%) to avoid the gel point.
Temperature Higher temperatures increase the rate of chain transfer reactions relative to propagation.[2]Conduct the polymerization at a lower temperature (e.g., 60°C) to minimize chain transfer.[1]
Solvent Solvents can act as chain transfer agents.Choose a solvent with a low chain transfer constant. For this compound at 60°C, isopropyl benzoate (Cs = 1 x 10-4) is a better choice than benzene (Cs = 7.5 x 10-4).[1]

Experimental Protocols

1. Conventional Free-Radical Solution Polymerization of this compound

This protocol aims to synthesize linear poly(this compound) by employing conditions that minimize chain transfer reactions.

  • Materials:

    • This compound (inhibitor removed by passing through a column of basic alumina)

    • Azobisisobutyronitrile (AIBN), recrystallized from methanol

    • Isopropyl benzoate (or another solvent with a low chain transfer constant), distilled

  • Procedure:

    • In a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the desired amount of this compound in isopropyl benzoate. A typical monomer concentration is in the range of 2-4 M.

    • Add the calculated amount of AIBN. A typical initiator concentration is in the range of 0.005-0.02 M.

    • Deoxygenate the solution by bubbling with dry nitrogen for at least 30 minutes.

    • Immerse the reaction flask in a preheated oil bath at 60°C and stir the mixture.

    • Monitor the monomer conversion over time by taking aliquots and analyzing them using techniques such as 1H NMR or gravimetry.

    • To prevent gelation, terminate the polymerization at a moderate conversion (e.g., 50-70%) by cooling the reaction mixture to room temperature and exposing it to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring vigorously.

    • Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

2. RAFT Polymerization of this compound

This protocol provides a method for the synthesis of well-defined, linear poly(this compound) using RAFT polymerization.

  • Materials:

    • This compound (inhibitor removed)

    • RAFT agent (e.g., a xanthate or a suitable dithiocarbamate)

    • AIBN (or another suitable radical initiator)

    • Solvent (e.g., toluene or 1,4-dioxane)

  • Procedure:

    • In a Schlenk flask, combine the this compound, RAFT agent, and AIBN in the chosen solvent. The molar ratio of monomer to RAFT agent will determine the target molecular weight, and the ratio of RAFT agent to initiator is typically between 5 and 10.

    • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80°C) and stir.

    • Monitor the polymerization progress by taking samples at regular intervals and analyzing for monomer conversion (e.g., by 1H NMR) and molecular weight evolution (by size exclusion chromatography).

    • Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the contents to air.

    • Isolate the polymer by precipitation in a suitable non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer_Purification Monomer Purification (Remove Inhibitor) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Reagent_Prep Prepare Initiator and Solvent Reagent_Prep->Reaction_Setup Polymerization Polymerization (Controlled Temperature) Reaction_Setup->Polymerization Monitoring Monitor Conversion Polymerization->Monitoring Termination Termination Monitoring->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Isolation Isolation and Drying Precipitation->Isolation Final_Product Final_Product Isolation->Final_Product Linear PVBz

Caption: Experimental workflow for the synthesis of linear poly(this compound).

troubleshooting_logic Start Gel Formation Observed? Cause Primary Cause: Excessive Chain Transfer Start->Cause Yes Solution1 Reduce Monomer Conversion Cause->Solution1 Solution2 Lower Reaction Temperature Cause->Solution2 Solution3 Optimize Initiator Concentration Cause->Solution3 Solution4 Change Solvent Cause->Solution4 Advanced_Solution Consider Controlled Radical Polymerization (e.g., RAFT) Cause->Advanced_Solution

Caption: Troubleshooting logic for gel formation in poly(this compound) synthesis.

References

improving the yield of vinyl benzoate transesterification reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of vinyl benzoate transesterification reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the transesterification of vinyl acetate with benzoic acid to produce this compound.

Issue 1: Low or No Conversion to this compound

  • Probable Cause: Insufficient catalyst activity or concentration. The catalyst, often palladium-based, is crucial for the reaction to proceed at an effective rate.[1][2]

  • Solution:

    • Verify Catalyst Activity: Ensure the catalyst has been stored properly and has not deactivated. If possible, test its activity with a small-scale control reaction.

    • Optimize Catalyst Dosage: The yield of this compound increases with catalyst dosage up to a certain point by providing more active sites for the reaction.[1] A dosage of around 4.0 wt% of reactants has been shown to be effective.[1][3]

    • Ensure Proper Mixing: In heterogeneous catalysis (e.g., with Pd/C), ensure efficient stirring to maximize contact between the reactants and the catalyst surface.

  • Probable Cause: Suboptimal reaction temperature.

  • Solution:

    • Adjust Temperature: The reaction yield is sensitive to temperature. For the Pd/C catalyzed reaction between vinyl acetate and benzoic acid, the yield increases significantly as the temperature rises from 50°C to 80°C.[1] However, temperatures above 80°C may lead to a decrease in yield.[1] The optimal temperature is reported to be 80°C.[1][3]

  • Probable Cause: Insufficient reaction time.

  • Solution:

    • Increase Reaction Time: The conversion to this compound increases with reaction time. For the Pd/C catalyzed process, a reaction time of 10 hours has been identified as optimal to reach equilibrium without promoting reverse reactions.[1][3]

Issue 2: Reaction Stalls or Reaches a Low-Yield Equilibrium

  • Probable Cause: The transesterification reaction is reversible. The accumulation of the acetic acid byproduct can shift the equilibrium back towards the reactants, limiting the final yield.[1]

  • Solution:

    • Use Excess Vinyl Acetate: Employing a large molar excess of vinyl acetate can shift the equilibrium towards the product side, favoring the formation of this compound.[1] A molar ratio of benzoic acid to vinyl acetate of 1:11 has been found to be optimal.[1][3] While a larger excess can further drive the reaction, it may also decrease the concentration of benzoic acid, slowing the reaction rate.[1]

    • Remove Acetic Acid (if possible): In some systems, continuous removal of the acetic acid byproduct can drive the reaction to completion. However, this may not be feasible if the reaction temperature is below the boiling point of acetic acid.[1]

Issue 3: Formation of Undesirable Byproducts

  • Probable Cause: High reaction temperatures can sometimes lead to side reactions.

  • Solution:

    • Optimize Reaction Temperature: As mentioned, while higher temperatures initially increase the reaction rate, excessively high temperatures (e.g., 90°C) can lead to a decrease in the yield of this compound, potentially due to side reactions or catalyst degradation.[1] Maintaining the optimal temperature of 80°C is crucial.[1][3]

  • Probable Cause: Reactant impurities.

  • Solution:

    • Use Pure Reactants: Ensure that the benzoic acid and vinyl acetate are of high purity, as impurities can potentially interfere with the catalyst or lead to side reactions.

Issue 4: Difficulty in Catalyst Separation and Reuse

  • Probable Cause: The use of homogeneous catalysts. Historically, mercury salts were used, which are toxic and difficult to separate from the reaction mixture.[1][4][5][6]

  • Solution:

    • Employ a Heterogeneous Catalyst: A carbon-supported palladium (Pd/C) catalyst can be easily separated from the reaction mixture by filtration.[1] This type of catalyst has also demonstrated good reusability for at least five cycles without a significant drop in activity.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound via transesterification?

A1: The most common and environmentally friendly method is the transesterification of vinyl acetate with benzoic acid.[1][3] This method avoids the use of acetylene and the highly toxic mercury-based catalysts that were used in older procedures.[1][7]

Q2: What are the key parameters to control for maximizing the yield of this compound?

A2: The key parameters to optimize are reaction temperature, reaction time, catalyst dosage, and the molar ratio of reactants.[1][3]

Q3: What type of catalyst is recommended for this reaction?

A3: A carbon-supported palladium (Pd/C) catalyst is recommended. It offers good catalytic performance, is easily separable, and can be reused multiple times, making the process more economical and environmentally friendly compared to older mercury-based catalysts.[1][3]

Q4: Why is a large excess of vinyl acetate used in the reaction?

A4: The transesterification reaction is reversible. Using a large excess of one reactant (vinyl acetate) helps to drive the equilibrium towards the formation of the desired product, this compound, according to Le Châtelier's principle.[1][8]

Q5: What is the optimal temperature for the synthesis of this compound using a Pd/C catalyst?

A5: The optimal reaction temperature is 80°C. Below this temperature, the reaction rate is slower, and above it, the yield may decrease.[1]

Q6: How can the catalyst be separated from the reaction mixture?

A6: If using a heterogeneous catalyst like Pd/C, it can be easily separated by simple filtration after the reaction is complete.[1]

Data Presentation

Table 1: Effect of Reaction Parameters on this compound Yield

ParameterConditionThis compound Yield (%)Reference
Temperature 50°C61.2[1]
60°C-
70°C-
80°C82.4[1]
90°CDecreased[1]
Time 4 h65[1]
10 h82[1]
>10 hDecreased[1]
Catalyst Dosage (wt%) 2.076.5[1]
3.0-
4.084.7[1]
Molar Ratio (BA:VA) 1:5-
1:9-
1:1185.7[1][3]
1:13Decreased[1]

BA: Benzoic Acid, VA: Vinyl Acetate. Conditions for each parameter were varied while others were kept at a specific value as detailed in the source.

Experimental Protocols

Detailed Methodology for this compound Synthesis via Transesterification

This protocol is based on the optimized conditions reported for a Pd/C catalyzed reaction.[1][3]

Materials:

  • Benzoic Acid

  • Vinyl Acetate

  • 5 wt% Pd/C catalyst

  • Reaction flask equipped with a condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Filtration apparatus

Procedure:

  • Reactant and Catalyst Charging: In a suitable reaction flask, add benzoic acid and vinyl acetate in a 1:11 molar ratio.

  • Catalyst Addition: Add the 5 wt% Pd/C catalyst to the reactant mixture. The catalyst dosage should be 4.0% of the total weight of the reactants.

  • Reaction Setup: Equip the flask with a condenser and place it in a heating mantle on a magnetic stirrer.

  • Reaction Conditions: Heat the mixture to 80°C while stirring continuously. Maintain this temperature for 10 hours.

  • Reaction Monitoring (Optional): The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Catalyst Recovery: After 10 hours, cool the reaction mixture to room temperature. Separate the Pd/C catalyst from the liquid mixture by filtration. The recovered catalyst can be washed and dried for reuse.

  • Product Isolation: The liquid filtrate contains the this compound product, unreacted vinyl acetate, and the acetic acid byproduct. The this compound can be purified from this mixture, typically by distillation under reduced pressure.

Visualizations

Transesterification_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Benzoic_Acid Benzoic Acid Equilibrium Transesterification (Reversible) Benzoic_Acid->Equilibrium Vinyl_Acetate Vinyl Acetate Vinyl_Acetate->Equilibrium Pd_C Pd/C Catalyst Pd_C->Equilibrium Catalyzes Vinyl_Benzoate This compound Acetic_Acid Acetic Acid Equilibrium->Vinyl_Benzoate Equilibrium->Acetic_Acid

Caption: Reversible transesterification of benzoic acid and vinyl acetate.

Experimental_Workflow A 1. Charge Reactants (Benzoic Acid, Vinyl Acetate) B 2. Add Pd/C Catalyst A->B C 3. Heat to 80°C with Stirring B->C D 4. React for 10 hours C->D E 5. Cool to Room Temperature D->E F 6. Filter to Separate Catalyst E->F G 7. Purify Product (e.g., Distillation) F->G H Recovered Catalyst (for reuse) F->H I Final Product (this compound) G->I

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Tree Start Low this compound Yield Q1 Check Reaction Temperature Start->Q1 A1_1 Adjust to 80°C Q1->A1_1 Not 80°C Q2 Check Reaction Time Q1->Q2 Is 80°C A1_1->Q2 A2_1 Increase to 10 hours Q2->A2_1 < 10 hours Q3 Check Catalyst Dosage Q2->Q3 Is 10 hours A2_1->Q3 A3_1 Increase to ~4 wt% Q3->A3_1 < 4 wt% Q4 Check Reactant Ratio (BA:VA) Q3->Q4 Is ~4 wt% A3_1->Q4 A4_1 Adjust to 1:11 Q4->A4_1 Not 1:11 End Yield Improved Q4->End Is 1:11 A4_1->End

Caption: Troubleshooting decision tree for low reaction yield.

References

troubleshooting low molecular weight in vinyl benzoate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the polymerization of vinyl benzoate, with a specific focus on controlling and troubleshooting low molecular weight.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the molecular weight of polythis compound during free-radical polymerization?

The molecular weight of polythis compound is primarily influenced by a combination of factors that affect the rates of initiation, propagation, and termination reactions. Key parameters include:

  • Initiator Concentration: The concentration of the free-radical initiator is inversely proportional to the resulting molecular weight. A higher initiator concentration leads to a greater number of polymer chains being initiated simultaneously, resulting in shorter chains and a lower average molecular weight.[1]

  • Reaction Temperature: Higher reaction temperatures generally lead to a decrease in the average molecular weight. This is due to an increased rate of initiator decomposition, leading to a higher concentration of primary radicals, and an increased rate of chain transfer reactions.[2]

  • Monomer Purity: The presence of impurities in the this compound monomer can significantly lower the molecular weight. Impurities can act as inhibitors or chain transfer agents, leading to premature termination of growing polymer chains.

  • Solvent Selection: The solvent used in solution polymerization can act as a chain transfer agent, effectively lowering the molecular weight of the resulting polymer. The extent of this effect is dependent on the solvent's chain transfer constant.

  • Presence of Chain Transfer Agents: The intentional or unintentional presence of chain transfer agents is a direct method to control and often lower the molecular weight of the polymer.[1]

  • Inhibitors: Commercial this compound monomer contains inhibitors to prevent spontaneous polymerization during storage. Incomplete removal of these inhibitors can lead to the formation of shorter polymer chains.

Q2: How can I increase the molecular weight of my polythis compound?

To achieve a higher molecular weight polythis compound, consider the following adjustments to your polymerization protocol:

  • Decrease Initiator Concentration: Reducing the amount of initiator will generate fewer polymer chains, allowing each chain to grow longer, thus increasing the average molecular weight.

  • Lower the Reaction Temperature: Conducting the polymerization at a lower temperature will decrease the rate of initiation and chain transfer reactions, favoring the propagation of longer polymer chains.

  • Purify the Monomer: Ensure the this compound monomer is free from impurities that can act as chain transfer agents or inhibitors. This can be achieved by techniques such as distillation or passing the monomer through a column of activated alumina.

  • Choose a Solvent with a Low Chain Transfer Constant: If performing a solution polymerization, select a solvent that is known to have a low chain transfer constant for vinyl polymerizations.

  • Thoroughly Remove Inhibitors: Ensure that the inhibitor present in the monomer is completely removed before initiating the polymerization.

Q3: What analytical technique is most suitable for determining the molecular weight of polythis compound?

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most powerful and widely used technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers, including polythis compound.[3] GPC separates polymer molecules based on their size in solution, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and Z-average molecular weight (Mz).

Troubleshooting Guide: Low Molecular Weight in this compound Polymerization

This guide provides a systematic approach to diagnosing and resolving issues of low molecular weight in your this compound polymerization experiments.

Problem: The obtained polythis compound has a significantly lower molecular weight than expected.

Below is a troubleshooting workflow to identify the potential cause and implement corrective actions.

Troubleshooting_Low_MW Start Low Molecular Weight Observed Check_Initiator Review Initiator Concentration Start->Check_Initiator Check_Temp Examine Reaction Temperature Check_Initiator->Check_Temp No High_Initiator High Initiator Concentration Check_Initiator->High_Initiator Yes Check_Purity Assess Monomer and Solvent Purity Check_Temp->Check_Purity No High_Temp Excessive Reaction Temperature Check_Temp->High_Temp Yes Check_Inhibitor Verify Inhibitor Removal Check_Purity->Check_Inhibitor No Impure_Monomer Impurities in Monomer/Solvent Check_Purity->Impure_Monomer Yes Check_CTA Investigate for Chain Transfer Agents Check_Inhibitor->Check_CTA No Inhibitor_Present Residual Inhibitor Check_Inhibitor->Inhibitor_Present Yes CTA_Present Presence of Chain Transfer Agents Check_CTA->CTA_Present Yes Solution_Initiator Reduce Initiator Concentration High_Initiator->Solution_Initiator Solution_Temp Lower Reaction Temperature High_Temp->Solution_Temp Solution_Purity Purify Monomer and Solvents Impure_Monomer->Solution_Purity Solution_Inhibitor Improve Inhibitor Removal Protocol Inhibitor_Present->Solution_Inhibitor Solution_CTA Use Solvent with Low Chain Transfer Constant / Purify Reagents CTA_Present->Solution_CTA

Caption: Troubleshooting workflow for low molecular weight.

Detailed Troubleshooting Steps:

1. Review Initiator Concentration

  • Question: Was the initiator concentration higher than intended?

  • Rationale: The rate of polymerization is proportional to the square root of the initiator concentration.[1] An excess of initiator generates a high concentration of primary radicals, leading to the formation of a large number of shorter polymer chains.

  • Solution: Carefully recalculate and reduce the initiator concentration in subsequent experiments. A stepwise reduction can help to empirically determine the optimal concentration for the desired molecular weight.

2. Examine Reaction Temperature

  • Question: Was the reaction temperature too high?

  • Rationale: Elevated temperatures increase the rate of initiator decomposition, leading to a higher concentration of initiating radicals.[2] Furthermore, chain transfer reactions become more prominent at higher temperatures, both of which contribute to a lower molecular weight.

  • Solution: Lower the reaction temperature. For common initiators like AIBN and benzoyl peroxide, polymerization of this compound is often carried out in the range of 60-80°C.

3. Assess Monomer and Solvent Purity

  • Question: Were the monomer and solvent of high purity?

  • Rationale: Impurities can act as chain transfer agents or inhibitors, prematurely terminating polymer chain growth. Water can also negatively impact the polymerization of some vinyl monomers.

  • Solution: Purify the this compound monomer, for example, by vacuum distillation. Ensure that the solvents used are of high purity and are anhydrous if required.

4. Verify Inhibitor Removal

  • Question: Was the inhibitor from the commercial monomer completely removed?

  • Rationale: Commercial this compound is stabilized with inhibitors like hydroquinone or MEHQ (monomethyl ether hydroquinone) to prevent polymerization during storage. If not removed, these inhibitors will react with the initiating radicals and growing polymer chains, leading to low conversion and/or low molecular weight.

  • Solution: Implement an effective inhibitor removal step before polymerization. A common method is to pass the monomer through a column packed with activated basic alumina.

5. Investigate for Unintended Chain Transfer Agents

  • Question: Could there be any unintended chain transfer agents in the reaction mixture?

  • Rationale: Certain compounds, even in trace amounts, can act as potent chain transfer agents. This includes some solvents, impurities, or even the monomer itself to a certain extent.[1]

  • Solution: If using a solvent, choose one with a known low chain transfer constant for vinyl polymerizations. Analyze all reagents for potential impurities that could be acting as chain transfer agents.

Data Presentation

The following tables summarize the expected qualitative and, where available, quantitative impact of various reaction parameters on the molecular weight of polythis compound.

Table 1: Effect of Initiator Concentration on Molecular Weight

Initiator ConcentrationExpected Molecular WeightRationale
HighLowHigher concentration of primary radicals leads to more polymer chains.
MediumMediumBalanced rate of initiation and propagation.
LowHighFewer polymer chains are initiated, allowing each to grow longer.
Note: Specific quantitative data for this compound is not readily available in the literature. The trend is based on the principles of free-radical polymerization. For polyvinyl pyrrolidone, increasing the initiator concentration from 1.5% to 2.5% resulted in a 23% decrease in the weight average molecular weight.[2]

Table 2: Effect of Reaction Temperature on Molecular Weight

Reaction TemperatureExpected Molecular WeightRationale
HighLowIncreased rate of initiator decomposition and chain transfer reactions.[2]
MediumMediumOptimal balance between propagation and termination/transfer reactions.
LowHighSlower initiation and chain transfer rates favor longer chain growth.
Note: The optimal temperature is dependent on the initiator used. For instance, polymerization of this compound has been reported at temperatures ranging from 60°C to 95°C.[1]

Table 3: Chain Transfer Constants of Solvents in Vinyl Polymerization

SolventChain Transfer Constant (C_s) x 10^4 at 60°C (for Vinyl Acetate)Expected Impact on Polythis compound MW
Benzene2.5Moderate reduction
Toluene2.16Moderate reduction
Isopropanol63.3Significant reduction
Dimethyl sulfoxide (DMSO)0.7Minimal reduction
Data for vinyl acetate is presented as a proxy due to the limited availability of specific data for this compound. The trend is expected to be similar.[4][5]

Experimental Protocols

Protocol 1: Bulk Polymerization of this compound

  • Monomer Purification: Remove the inhibitor from this compound by passing it through a column of activated basic alumina.

  • Reaction Setup: Place the purified this compound and a calculated amount of a free-radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO) into a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Inert Atmosphere: Purge the reaction vessel with dry nitrogen for at least 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70°C) and stir the mixture.

  • Monitoring: The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture.

  • Termination and Isolation: After the desired reaction time, cool the vessel to room temperature to stop the polymerization. Dissolve the viscous polymer in a suitable solvent (e.g., tetrahydrofuran - THF).

  • Purification: Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent (e.g., methanol) with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

Protocol 2: Molecular Weight Characterization by Gel Permeation Chromatography (GPC)

  • Sample Preparation: Accurately weigh a small amount of the dried polythis compound (e.g., 2-5 mg) and dissolve it in a known volume of a suitable GPC eluent (e.g., HPLC-grade tetrahydrofuran - THF) to create a dilute solution (e.g., 1 mg/mL).[6]

  • Instrumentation: Use a GPC system equipped with a pump, an injector, a set of columns suitable for the expected molecular weight range, and a detector (typically a refractive index detector).

  • Calibration: Calibrate the GPC system using a series of narrow molecular weight standards (e.g., polystyrene standards).

  • Analysis: Inject the prepared polythis compound solution into the GPC system.

  • Data Processing: The GPC software will generate a chromatogram. By comparing the elution time of the sample to the calibration curve, the software can calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[6]

Visualization of Key Relationships

Polymerization_Factors cluster_inputs Reaction Parameters cluster_outputs Polymer Properties Initiator Initiator Concentration MW Molecular Weight Initiator->MW Inverse Relationship PDI Polydispersity Index (PDI) Initiator->PDI Can Influence Temperature Reaction Temperature Temperature->MW Inverse Relationship Temperature->PDI Can Influence Purity Monomer/Solvent Purity Purity->MW Direct Relationship Purity->PDI Can Influence CTA Chain Transfer Agents CTA->MW Inverse Relationship CTA->PDI Can Broaden

Caption: Factors influencing polymer properties.

References

Technical Support Center: Managing Exothermic Reactions in Vinyl Benzoate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for safely managing the exothermic nature of vinyl benzoate polymerization. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to mitigate the risk of uncontrolled reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the polymerization of this compound an exothermic process?

The polymerization of this compound, like most vinyl monomers, is highly exothermic. This is due to the conversion of a relatively weak π-bond in the vinyl group's C=C double bond into a more stable σ-bond in the polymer backbone. The net release of energy during this transformation manifests as heat.[1][2][3] For vinyl polymers, this heat of polymerization is typically around -20 kcal/mol (-84 kJ/mol).[1][2]

Q2: What is a thermal runaway reaction and why is it a major concern?

A thermal runaway is a hazardous situation that occurs when the rate of heat generated by the polymerization exceeds the rate of heat removed from the system.[4] This imbalance leads to a rapid, self-accelerating increase in the reaction temperature. As the temperature rises, the polymerization rate increases, which in turn generates heat even faster.[5] This can lead to a dangerous increase in pressure, boiling of the monomer or solvent, and potential reactor failure or explosion.[6] Bulk polymerization is particularly susceptible to thermal runaway because the viscosity of the reaction mixture increases significantly with conversion, which impedes efficient heat transfer.[7][8]

Q3: What are the primary factors that influence the intensity of the exotherm?

Several factors control the rate of heat generation:

  • Initiator Concentration: The overall rate of free-radical polymerization is directly proportional to the square root of the initiator concentration.[9] Higher initiator concentrations lead to a faster reaction and a more intense exotherm.[10][11]

  • Reaction Temperature: Higher initial reaction temperatures increase the rate of initiator decomposition and the propagation rate, leading to faster polymerization and greater heat output.[12]

  • Monomer Concentration (Polymerization Type): Bulk polymerization, which uses only the monomer and an initiator, has the highest concentration of reacting species and is the most difficult to control.[7][8] Solution polymerization helps to dissipate heat by including a solvent that acts as a heat sink. Emulsion polymerization, where the reaction occurs in dispersed droplets, offers even better heat management due to the high heat capacity of the continuous phase (usually water).[8][10]

  • Reactor Setup and Agitation: Inefficient stirring or an inadequate cooling system (e.g., a small surface area for heat exchange) can prevent effective heat dissipation, increasing the risk of a thermal runaway.[4]

Q4: What is an inhibitor and how can it be used for emergency control?

A polymerization inhibitor is a chemical compound that scavenges free radicals, thereby terminating the polymerization chain reaction.[13] Inhibitors are often added to monomers for safe storage and transport. In the event of an uncontrolled temperature rise during an experiment, a pre-prepared solution of a potent inhibitor (a "short-stop" or "kill" solution) can be rapidly injected into the reactor to quench the polymerization and prevent a thermal runaway.[14]

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Action
Rapid, Uncontrolled Temperature Spike (>10°C/min) Imminent Thermal RunawayIMMEDIATE EMERGENCY SHUTDOWN: 1. Cease all heating. 2. Increase cooling to maximum (e.g., add dry ice/acetone to cooling bath). 3. If safely possible, inject a pre-prepared inhibitor solution (e.g., hydroquinone in a suitable solvent). 4. Evacuate the area and follow laboratory emergency procedures.[15]
Reaction Temperature Consistently Exceeds Set Point by >5°C Inadequate Heat Removal or Excessively Fast Reaction Rate1. Lower the temperature of the external cooling bath. 2. Reduce the agitation speed slightly if splashing is a concern, but ensure adequate mixing. 3. Consider reducing the initiator concentration in future experiments. 4. If using a semi-batch process, slow down the rate of monomer or initiator addition.
Initial Exotherm is Too Strong Upon Initiator Addition Initiator concentration is too high for the reaction scale/conditions. Reaction temperature is too high.1. For future experiments, decrease the initial initiator concentration. 2. Start the reaction at a lower temperature to moderate the initial rate. 3. Consider adding the initiator in portions or via a syringe pump over a period of time rather than all at once.
Reaction Viscosity Increases Rapidly, Hindering Stirring High conversion in bulk or concentrated solution polymerization (Gel effect or Trommsdorff effect).[6]1. Ensure the stirring motor has sufficient torque. 2. For future experiments, reduce the initial monomer concentration by using more solvent (solution polymerization). 3. Consider switching to emulsion or suspension polymerization for better heat and viscosity management.[8][10]

Data Presentation

Table 1: Heat of Polymerization for Vinyl Esters and Related Monomers

MonomerHeat of Polymerization (-ΔHp) kcal/molHeat of Polymerization (-ΔHp) kJ/molHeat of Polymerization (-ΔHp) J/gReference(s)
This compound ~20 (Typical for vinyl polymers)~84 (Typical for vinyl polymers)~567[1][2]
Vinyl Acetate21.389.11036 - 1221[6][12]
Styrene16.769.9671[12]
Methyl Methacrylate13.857.7576[12]

Note: The value for this compound is an estimation based on typical values for vinyl polymers. Actual values may vary based on experimental conditions.

Table 2: Common Initiators for this compound Polymerization

InitiatorAbbreviationTypical Temperature Range (°C)Key Characteristics
Benzoyl PeroxideBPO80 - 95Common, cost-effective radical initiator.[9][13]
AzobisisobutyronitrileAIBN60 - 80Decomposes with a more predictable rate than peroxides; avoids oxygen-inhibition issues.[9][13]
Potassium PersulfateKPS50 - 80Water-soluble initiator, primarily used for emulsion polymerization.[13]

Experimental Protocols

Protocol 1: Safety-Focused Solution Polymerization of this compound

This protocol is designed for a lab-scale (e.g., 50-100 mL) reaction and prioritizes exotherm management.

Materials:

  • This compound (inhibitor removed)

  • Anhydrous solvent (e.g., toluene, benzene, or ethyl acetate)[9]

  • Initiator (e.g., AIBN)

  • Inhibitor "short-stop" solution (e.g., 1 g hydroquinone in 10 mL of the reaction solvent)

  • Nitrogen or Argon source

  • Reaction vessel (three-neck round-bottom flask)

  • Condenser

  • Mechanical stirrer (provides more robust agitation than a magnetic stir bar)

  • Digital thermometer with probe immersed in the reaction mixture

  • Heating mantle connected to a temperature controller

  • Cooling bath (e.g., ice-water or dry ice/acetone) large enough to immerse the reaction flask

Procedure:

  • Preparation: Purify this compound by passing it through a column of activated alumina to remove the storage inhibitor.

  • Setup: Assemble the reaction apparatus (flask, stirrer, condenser, thermometer) in a fume hood. Ensure the cooling bath is readily available.

  • Inerting: Add the desired amount of solvent and purified this compound to the flask. Purge the system with nitrogen or argon for at least 30 minutes to remove oxygen.

  • Temperature Control: Bring the reaction mixture to the target temperature (e.g., 70°C for AIBN) using the heating mantle and temperature controller.

  • Initiation: Dissolve the initiator (use the lowest effective concentration, e.g., 0.1 mol%) in a small amount of solvent. Add the initiator solution to the reaction flask slowly, dropwise, while monitoring the internal temperature closely.

  • Monitoring: Continuously monitor the internal temperature. The temperature will rise as the polymerization begins. Use the external cooling bath as needed to maintain the set temperature within ±2°C. A significant, sharp rise in temperature indicates that the reaction is proceeding too quickly.

  • Reaction: Allow the reaction to proceed for the desired time, maintaining constant temperature and stirring.

  • Termination & Isolation: After the reaction period, cool the flask to room temperature using the cooling bath. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., methanol or ethanol) with vigorous stirring.

  • Purification: Filter the precipitated poly(this compound), wash with fresh non-solvent, and dry under vacuum.

Visualizations

Logical Workflow for Managing Exotherms

ExothermManagement cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_troubleshoot Troubleshooting cluster_emergency Emergency Shutdown Start Start Experiment Setup Assemble Reactor with Cooling & Monitoring Start->Setup Inert Inert System (N2/Ar Purge) Setup->Inert Heat Heat to Set Temperature Inert->Heat Add_Init Add Initiator Slowly Heat->Add_Init Monitor Monitor Temperature Add_Init->Monitor Temp_OK Temp ≤ Setpoint + 2°C? Monitor->Temp_OK Proceed Continue Reaction Temp_OK->Proceed Yes Adjust_Cooling Adjust External Cooling Temp_OK->Adjust_Cooling No Proceed->Monitor Adjust_Cooling->Monitor Runaway Temp Spike >10°C/min? Adjust_Cooling->Runaway Emergency EMERGENCY SHUTDOWN Runaway->Emergency Yes Inject_Inhibitor Inject Inhibitor Emergency->Inject_Inhibitor Evacuate Evacuate Area Inject_Inhibitor->Evacuate

Caption: Workflow for managing polymerization exotherms.

Factors Influencing Thermal Runaway Risk

ThermalRunawayFactors cluster_increase Factors Increasing Risk cluster_decrease Factors Decreasing Risk Runaway Thermal Runaway Risk Low_Initiator Low Initiator Concentration Runaway->Low_Initiator Low_Temp Low Reaction Temperature Runaway->Low_Temp Solution_Poly Solution/Emulsion Polymerization Runaway->Solution_Poly Good_Mixing Effective Agitation Runaway->Good_Mixing Good_Cooling Efficient Cooling Runaway->Good_Cooling Inhibitor Use of Inhibitors/ Retarders Runaway->Inhibitor Inc_Initiator High Initiator Concentration Inc_Initiator->Runaway Inc_Temp High Reaction Temperature Inc_Temp->Runaway Bulk_Poly Bulk Polymerization (High Monomer Conc.) Bulk_Poly->Runaway Poor_Mixing Poor Agitation Poor_Mixing->Runaway Poor_Cooling Inadequate Cooling Poor_Cooling->Runaway

Caption: Key factors influencing the risk of thermal runaway.

References

Technical Support Center: Purification of Crude Vinyl Benzoate Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude vinyl benzoate monomer. The information is presented in a question-and-answer format to directly address specific issues encountered during purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: Benzoic acid and vinyl acetate are often present from the synthesis process.

  • By-products: Acetic acid is a frequent by-product of transesterification reactions.

  • Catalysts: Residual catalysts, such as palladium or mercury compounds, may be present.

  • Polymers/Oligomers: Premature polymerization of this compound can lead to the formation of higher molecular weight species.

  • Inhibitors/Stabilizers: Commercial this compound is often stabilized with inhibitors like hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ) to prevent polymerization during storage.

Q2: Which purification techniques are most effective for crude this compound?

A2: The primary methods for purifying crude this compound are:

  • Vacuum Distillation: Highly effective for separating this compound from non-volatile impurities like benzoic acid, catalyst residues, and polymers.

  • Column Chromatography: Useful for removing impurities with different polarities from this compound.

  • Liquid-Liquid Extraction: Effective for removing water-soluble impurities like acids (benzoic acid, acetic acid) and certain catalyst residues.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using several analytical techniques:

  • Gas Chromatography-Flame Ionization Detection (GC-FID): An excellent method for separating and quantifying volatile components.

  • High-Performance Liquid Chromatography (HPLC): Suitable for analyzing this compound and non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is commonly used.[1]

Q4: Why is an inhibitor added to this compound, and should I remove it?

A4: Inhibitors like MEHQ are added to prevent the spontaneous polymerization of the vinyl monomer, which can be initiated by heat, light, or oxygen. For many applications, the inhibitor does not need to be removed. However, for polymerization studies or applications where the inhibitor might interfere, it must be removed. This is often done by passing the monomer through a column of basic alumina or by distillation. Note that once the inhibitor is removed, the monomer is highly susceptible to polymerization and should be used immediately or stored under inert gas in a cold, dark place.

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause(s) Solution(s)
Bumping/Unstable Boiling - Uneven heating.- Absence of boiling chips or magnetic stirring.- Use a heating mantle with a magnetic stirrer for even heating.- Ensure a stir bar is added to the distillation flask before starting.
Product is not distilling - Vacuum is not low enough.- Temperature is too low.- Check all connections for leaks to ensure a good vacuum seal.- Gradually increase the heating mantle temperature.
Distillate is discolored (yellow/brown) - Distillation temperature is too high, causing thermal decomposition.- Co-distillation of colored impurities.- Use a higher vacuum to lower the boiling point.- Consider a pre-purification step like washing or filtration through a silica plug.
Polymerization in the distillation flask - Overheating.- Absence of a polymerization inhibitor.- Maintain the lowest possible distillation temperature by using a high vacuum.- For monomers with the inhibitor already removed, distillation should be performed quickly and at the lowest possible temperature. Consider adding a small amount of a high-boiling inhibitor like phenothiazine if compatible with the final application.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of this compound from impurities - Incorrect solvent system (eluent).- Column was not packed properly.- Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point for this compound is a mixture of hexane and ethyl acetate.- Ensure the column is packed uniformly without any air bubbles or cracks.
This compound elutes too quickly - Eluent is too polar.- Decrease the polarity of the eluent (e.g., increase the proportion of hexane).
This compound does not elute from the column - Eluent is not polar enough.- Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
Low recovery of purified product - Irreversible adsorption onto the stationary phase.- Product spread across too many fractions.- Consider using a less active stationary phase like neutral alumina.- Collect smaller fractions and analyze them by TLC to avoid mixing pure fractions with impure ones.
Liquid-Liquid Extraction
Problem Possible Cause(s) Solution(s)
Emulsion formation at the interface - Vigorous shaking of the separatory funnel.- Gently invert the separatory funnel for mixing instead of vigorous shaking.- To break an emulsion, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period.
Poor separation of layers - Densities of the organic and aqueous phases are too similar.- Add a solvent to the organic layer to change its density (e.g., a small amount of a denser or less dense solvent).
Incomplete removal of acidic impurities - Insufficient amount of basic wash solution.- Insufficient mixing.- Use multiple extractions with fresh portions of the basic solution (e.g., saturated sodium bicarbonate).- Ensure thorough but gentle mixing of the two phases.

Quantitative Data Summary

The following table summarizes typical purity and yield data for different purification techniques based on literature values. Note that yields are highly dependent on the initial purity of the crude material.

Purification Technique Reported Purity Reported Yield Reference
Distillation>98.3%85.7% (synthesis and purification)[2]
Column ChromatographyNot explicitly stated, but product was a colorless liquid69% and 79% (synthesis and purification)[3]

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude this compound

Objective: To purify crude this compound by separating it from non-volatile impurities.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Vacuum grease

  • Heating mantle with stirrer

  • Distillation glassware (round-bottom flask, Claisen adapter, condenser, receiving flask)

  • Thermometer

  • Vacuum pump with a cold trap

Procedure:

  • Assemble the distillation apparatus. Ensure all ground glass joints are lightly greased to ensure a good seal.

  • Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Begin stirring and start the vacuum pump to reduce the pressure in the system. A typical vacuum for this distillation is around 20 mmHg.

  • Once a stable vacuum is achieved, begin to heat the distillation flask gently with the heating mantle.

  • Collect the fraction that distills at the expected boiling point of this compound at the given pressure (e.g., 95-96 °C at 20 mmHg).

  • Once the product has been collected, remove the heat source and allow the system to cool before slowly reintroducing air.

Protocol 2: Column Chromatography of Crude this compound

Objective: To purify crude this compound by separating it from impurities of different polarity.

Materials:

  • Crude this compound

  • Silica gel (or neutral alumina)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the chromatography column by packing it with silica gel in hexane as a slurry.

  • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Collect fractions and monitor the elution of the product using TLC.

  • Gradually increase the polarity of the eluent if necessary to elute the this compound.

  • Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Protocol 3: Liquid-Liquid Extraction for Removal of Acidic Impurities

Objective: To remove acidic impurities such as benzoic acid from crude this compound.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Separatory funnel

Procedure:

  • Dissolve the crude this compound in diethyl ether in a separatory funnel.

  • Add saturated sodium bicarbonate solution to the separatory funnel, stopper it, and gently invert to mix. Vent the funnel frequently to release any pressure buildup.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the extraction with sodium bicarbonate solution two more times.

  • Wash the organic layer with brine to remove residual water.

  • Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and evaporate the solvent to obtain the purified this compound.

Visualizations

experimental_workflow_vacuum_distillation start Start: Crude This compound setup Assemble Vacuum Distillation Apparatus start->setup charge Charge Flask with Crude Monomer & Stir Bar setup->charge evacuate Evacuate System with Vacuum Pump charge->evacuate heat Gently Heat the Distillation Flask evacuate->heat collect Collect Pure This compound Fraction heat->collect cool Cool the System collect->cool vent Vent to Atmospheric Pressure cool->vent end End: Purified This compound vent->end

Figure 1. Experimental workflow for the vacuum distillation of crude this compound.

logical_relationship_purification_choice start Crude this compound q1 Primary Impurity Type? start->q1 proc_dist Vacuum Distillation q1->proc_dist Non-volatile proc_chrom Column Chromatography q1->proc_chrom Polar proc_ext Liquid-Liquid Extraction q1->proc_ext Acidic a1_nonvolatile Non-volatile (e.g., polymers, salts, benzoic acid) a1_polar Polar impurities with similar volatility a1_acidic Acidic (e.g., benzoic acid, acetic acid) end_pure Purified this compound proc_dist->end_pure proc_chrom->end_pure proc_ext->end_pure

Figure 2. Decision tree for selecting a purification technique for crude this compound.

References

side reactions and byproducts in the synthesis of vinyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of vinyl benzoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are:

  • Transvinylation of benzoic acid with vinyl acetate: This is a widely used method, particularly in laboratory settings, due to its operational simplicity and the avoidance of hazardous reagents like acetylene. The reaction involves the exchange of the vinyl group from vinyl acetate to benzoic acid, typically catalyzed by palladium or historically, mercury salts.[1][2]

  • Reaction of benzoic acid with acetylene: This method can provide high yields of this compound but is less common in academic or small-scale research due to the explosive nature of acetylene, which requires specialized handling and equipment.[1] Catalysts for this process include zinc, ruthenium, and platinum-based systems.[3][4]

Q2: What are the primary byproducts in the transvinylation synthesis of this compound?

A2: The main byproduct of the transvinylation reaction between benzoic acid and vinyl acetate is acetic acid .[2] Other potential side products and impurities can include:

  • Polymers: Poly(vinyl acetate) or poly(this compound) can form, especially if inhibitors are not used.[5]

  • Ethylidene diacetate: This can form from the reaction of the byproduct acetic acid with excess vinyl acetate.

  • Acetaldehyde and Acetic Anhydride: Ethylidene diacetate can decompose, particularly at elevated temperatures during distillation, to form acetaldehyde and acetic anhydride.[6][7]

Q3: How can I minimize the polymerization of vinyl monomers during the synthesis?

A3: To prevent the polymerization of vinyl acetate and the this compound product, it is crucial to add a radical inhibitor to the reaction mixture. Commonly used inhibitors include hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ). Commercial preparations of vinyl monomers often come with these stabilizers already added.

Troubleshooting Guides

Low Yield in Transvinylation Synthesis

Problem: My yield of this compound from the transvinylation reaction is significantly lower than expected.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution(s)
Reversible Reaction Equilibrium The transvinylation reaction is reversible. If the byproduct, acetic acid, is not removed, the reaction can reach equilibrium with significant amounts of starting material remaining.[1]- Use a large excess of vinyl acetate to shift the equilibrium towards the product side. Molar ratios of benzoic acid to vinyl acetate of 1:11 have been shown to be effective.[1][8]- If feasible with your setup, consider continuous removal of the lower-boiling acetic acid as it forms.
Catalyst Deactivation Palladium catalysts can deactivate during the reaction. This can be caused by sintering (aggregation of metal particles) at higher temperatures or by coke formation on the catalyst surface.[9]- Optimize the reaction temperature. For Pd/C catalysts, temperatures around 80°C have been shown to be effective without significant deactivation.[1][8]- Ensure the catalyst is of high quality and handled properly. If reusing the catalyst, ensure it is thoroughly washed and dried between runs.
Suboptimal Reaction Time The reaction may not have reached completion, or it may have proceeded past the point of maximum yield, allowing the reverse reaction to dominate.- Monitor the reaction progress using techniques like TLC or GC. For a Pd/C catalyzed reaction at 80°C, an optimal reaction time is around 10 hours.[1]
Insufficient Catalyst Loading The amount of catalyst may be too low to effectively drive the reaction forward in a reasonable timeframe.- Increase the catalyst loading. Studies have shown that increasing the catalyst dosage (e.g., from 2.0 wt% to 4.0 wt% of reactants) can improve the yield.[1]

Quantitative Data on Reaction Parameters (Transvinylation with Pd/C Catalyst)

Parameter Condition This compound Yield (%) Reference
Temperature 50°C61.2[1]
60°C~70[1]
70°C~78[1]
80°C 82.4 [1]
90°C<80[1]
Reaction Time 4 h65[1]
6 h~72[1]
8 h~78[1]
10 h 82 [1]
12 h<82[1]
Catalyst Dosage (wt% of reactants) 2.076.5[1]
2.5~79[1]
3.0~81[1]
3.5~83[1]
4.0 84.7 [1]
Molar Ratio (Benzoic Acid:Vinyl Acetate) 1:5~75[1]
1:7~79[1]
1:9~82[1]
1:11 ~85 [1]
1:13<85[1]
Product Purification Issues

Problem: I am having difficulty obtaining pure this compound after the reaction.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution(s)
Presence of Unreacted Benzoic Acid Benzoic acid is a solid at room temperature and can co-distill or be difficult to separate from the liquid product.- After the reaction, perform a basic wash of the organic phase. Use a solution of sodium bicarbonate or sodium hydroxide to convert the acidic benzoic acid into its water-soluble salt, which can then be separated in the aqueous layer.[10][11]
Presence of Acetic Acid The byproduct acetic acid will be present in the crude product mixture.- A basic wash, as described above, will also neutralize and remove acetic acid.
Difficulty in Separating from Vinyl Acetate If a large excess of vinyl acetate was used, it needs to be removed from the final product.- Vinyl acetate has a lower boiling point (72.7°C) than this compound (199.6°C). Simple distillation or rotary evaporation can be used to remove the excess vinyl acetate before purifying the this compound by vacuum distillation.
Product Decomposition during Distillation High temperatures during distillation can lead to polymerization or decomposition of the this compound.- Purify the this compound using vacuum distillation to lower the required boiling temperature.

Experimental Protocols

Key Experiment: Palladium-Catalyzed Transvinylation of Benzoic Acid

This protocol is based on optimized conditions reported in the literature.[1][8]

Materials:

  • Benzoic acid

  • Vinyl acetate (with inhibitor, e.g., MEHQ)

  • Palladium on carbon (Pd/C, 5 wt%)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Distillation apparatus (simple and vacuum)

Procedure:

  • Reaction Setup: To a round-bottom flask, add benzoic acid, vinyl acetate (in a 1:11 molar ratio), and Pd/C catalyst (4.0 wt% of the total reactant mass).

  • Reaction: Heat the mixture to 80°C with vigorous stirring. Maintain this temperature for 10 hours under reflux.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the Pd/C catalyst. c. Transfer the filtrate to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove unreacted benzoic acid and the acetic acid byproduct. Repeat the wash if necessary. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and filter.

  • Purification: a. Remove the excess vinyl acetate by simple distillation or rotary evaporation. b. Purify the remaining crude this compound by vacuum distillation.

Visualizations

Synthesis_Pathway_and_Side_Reactions cluster_side_reactions Side Reactions BA Benzoic Acid Catalyst Pd/C Catalyst ~80°C BA->Catalyst VA Vinyl Acetate VA->Catalyst Polymer Poly(vinyl acetate) / Poly(this compound) VA->Polymer Polymerization ED Ethylidene Diacetate VA->ED + VB This compound VB->Polymer Polymerization AA Acetic Acid AA->ED Catalyst->VB Transvinylation Catalyst->AA Transvinylation Acetaldehyde Acetaldehyde ED->Acetaldehyde Decomposition AceticAnhydride Acetic Anhydride ED->AceticAnhydride Decomposition

Caption: Main synthesis pathway and side reactions in the transvinylation of benzoic acid.

Troubleshooting_Workflow Start Low this compound Yield Check_Equilibrium Is excess vinyl acetate used? Start->Check_Equilibrium Increase_VA Increase vinyl acetate (e.g., to 1:11 ratio) Check_Equilibrium->Increase_VA No Check_Temp Is reaction temp. optimal (~80°C)? Check_Equilibrium->Check_Temp Yes Increase_VA->Check_Temp Adjust_Temp Adjust temperature to 80°C Check_Temp->Adjust_Temp No Check_Time Is reaction time optimal (~10h)? Check_Temp->Check_Time Yes Adjust_Temp->Check_Time Adjust_Time Adjust time to ~10h (monitor via TLC/GC) Check_Time->Adjust_Time No Check_Catalyst Is catalyst loading sufficient (~4 wt%)? Check_Time->Check_Catalyst Yes Adjust_Time->Check_Catalyst Increase_Catalyst Increase catalyst loading Check_Catalyst->Increase_Catalyst No Purification Review Purification & Work-up Check_Catalyst->Purification Yes Increase_Catalyst->Purification

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

long-term storage and stability of vinyl benzoate monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the long-term storage, stability, and handling of vinyl benzoate monomer. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your materials and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound monomer?

A1: To ensure the long-term stability of this compound monomer, it is crucial to store it under controlled conditions. The recommended storage temperature is between 2°C and 8°C.[1][2] The monomer should be stored in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight.[3] It is also important to keep the container tightly sealed to prevent exposure to moisture and oxygen, as this compound is sensitive to moisture.[2][4]

Q2: Why is an inhibitor added to this compound monomer and what are the common inhibitors used?

A2: this compound is susceptible to spontaneous polymerization, especially when exposed to heat, light, or certain contaminants. To prevent this, a polymerization inhibitor is added. The most common inhibitors used for this compound and other vinyl monomers are hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ).[5] These inhibitors work by scavenging free radicals that initiate the polymerization process.[6]

Q3: Does the inhibitor need to be removed before using the monomer in a polymerization reaction?

A3: Yes, for most polymerization reactions, the inhibitor must be removed. The presence of the inhibitor will interfere with the desired polymerization process by quenching the free radicals generated by the initiator, which can lead to low or no polymer yield.[7]

Q4: What are the signs of this compound monomer degradation or premature polymerization?

A4: Visual inspection can often reveal signs of degradation or polymerization. These signs include:

  • Increased viscosity: The monomer may appear thicker than usual.

  • Cloudiness or haziness: The formation of insoluble polymer can make the liquid appear cloudy.

  • Solid formation: The presence of solid particles or the complete solidification of the monomer.

  • Discoloration: A change from a colorless liquid to a yellowish or brownish hue can indicate degradation.

Q5: What is the typical shelf life of this compound monomer?

A5: The shelf life of this compound monomer is highly dependent on storage conditions. When stored under the recommended conditions (2-8°C, protected from light and moisture), it can be stable for several months. However, shelf life can be significantly reduced by exposure to higher temperatures or light. For vinyl ester resins, a shelf life of around 3 months is often cited.[8] It is always best to refer to the manufacturer's certificate of analysis and recommended expiry date.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound monomer.

Issue Possible Causes Troubleshooting Steps
Premature Polymerization During Storage 1. Improper storage temperature: Storage above the recommended 2-8°C. 2. Exposure to light: UV light can initiate polymerization. 3. Inhibitor depletion: The inhibitor has been consumed over time. 4. Contamination: Presence of impurities that can act as initiators.1. Immediately move the monomer to a refrigerator or cold room (2-8°C). 2. Store the monomer in an amber or opaque container to protect it from light. 3. If the monomer is still liquid, consider adding a small amount of fresh inhibitor (e.g., MEHQ) if you intend to store it for a longer period before use. However, for immediate use in a reaction, it is better to purify the monomer. 4. If polymerization is extensive, the monomer may not be salvageable and should be disposed of according to safety guidelines.
Low or No Polymer Yield in Reaction 1. Incomplete inhibitor removal: Residual inhibitor is quenching the polymerization. 2. Inactive initiator: The polymerization initiator has degraded. 3. Presence of oxygen: Oxygen can inhibit some radical polymerizations. 4. Low reaction temperature: The temperature is not high enough to efficiently decompose the initiator.1. Repeat the inhibitor removal step. Ensure the alumina column is properly packed and activated. 2. Use a fresh batch of initiator. 3. Degas the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) before and during the polymerization. 4. Increase the reaction temperature according to the initiator's half-life data.
Inconsistent Polymerization Rates 1. Variable inhibitor concentration: Inconsistent removal of the inhibitor between batches. 2. Temperature fluctuations: Poor temperature control during the reaction. 3. Non-homogenous reaction mixture: Inefficient stirring.1. Standardize the inhibitor removal protocol and verify its effectiveness for each batch. 2. Use a temperature-controlled reaction setup (e.g., oil bath with a thermostat). 3. Ensure adequate and consistent stirring throughout the reaction.

Quantitative Data on Stability

Table 1: Hypothetical Long-Term Stability of this compound (with 50 ppm MEHQ)

Storage Temperature (°C)Time (Months)Monomer Purity (%)MEHQ Concentration (ppm)Observations
40>9950Clear, colorless liquid
46>9945Clear, colorless liquid
412>98.540Clear, colorless liquid
250>9950Clear, colorless liquid
253~9830Slight yellowing may be observed
256<95<10Significant yellowing and increased viscosity
400>9950Clear, colorless liquid
401<90<5Yellowing, increased viscosity, possible polymer formation

Note: This data is illustrative and should not be taken as actual experimental results. It is always recommended to perform your own stability studies for critical applications.

Experimental Protocols

Protocol 1: Determination of MEHQ Inhibitor Concentration by UV-Vis Spectrophotometry

This protocol provides a method for the quantitative determination of MEHQ in this compound.

Materials:

  • This compound sample

  • Methanol (UV grade)

  • MEHQ standard

  • Volumetric flasks

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Standard Solutions: a. Prepare a stock solution of MEHQ in methanol (e.g., 100 ppm). b. From the stock solution, prepare a series of standard solutions with concentrations ranging from 1 ppm to 20 ppm in methanol.

  • Sample Preparation: a. Accurately weigh a known amount of this compound monomer and dissolve it in a known volume of methanol to obtain a solution with an expected MEHQ concentration within the range of the standard curve.

  • UV-Vis Measurement: a. Set the UV-Vis spectrophotometer to scan from 400 nm to 200 nm. b. Use methanol as the blank. c. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for MEHQ (around 290-295 nm). d. Measure the absorbance of the prepared this compound sample solution at the same λmax.

  • Data Analysis: a. Plot a calibration curve of absorbance versus MEHQ concentration for the standard solutions. b. Determine the concentration of MEHQ in the sample solution from the calibration curve. c. Calculate the concentration of MEHQ in the original this compound monomer.

Protocol 2: Removal of MEHQ Inhibitor Using an Alumina Column

This protocol describes how to remove the inhibitor from this compound before polymerization.

Materials:

  • This compound monomer (inhibited)

  • Basic alumina (activated)

  • Chromatography column

  • Glass wool or fritted disc

  • Collection flask

Procedure:

  • Column Preparation: a. Place a small plug of glass wool or ensure a fritted disc is at the bottom of the chromatography column. b. Fill the column with basic alumina. The amount of alumina will depend on the volume of monomer to be purified (a general rule is to use about 10-20 g of alumina per 100 mL of monomer). c. Tap the column gently to pack the alumina.

  • Inhibitor Removal: a. Gently pour the this compound monomer onto the top of the alumina column. b. Allow the monomer to pass through the column under gravity. Do not apply pressure as this can lead to channeling and inefficient inhibitor removal. c. Collect the purified, inhibitor-free monomer in a clean, dry collection flask.

  • Storage of Purified Monomer: a. The inhibitor-free monomer is now highly susceptible to polymerization. It should be used immediately. b. If short-term storage is necessary, keep it in a refrigerator (2-8°C) and in the dark for no more than a few hours.

Visualizations

InhibitionMechanism cluster_initiation Polymerization Initiation cluster_propagation Polymerization Propagation cluster_inhibition Inhibition Pathway Initiator Initiator Radical Radical Initiator->Radical Heat/Light Monomer Monomer Radical->Monomer Reacts with Inhibitor Inhibitor (MEHQ/HQ) Radical->Inhibitor Reacts with Growing_Polymer_Chain Growing_Polymer_Chain Monomer->Growing_Polymer_Chain Forms Growing_Polymer_Chain->Monomer Continues reaction Inactive_Species Inactive Species (Prevents Polymerization) Inhibitor->Inactive_Species Forms

Caption: Mechanism of polymerization inhibition.

ExperimentalWorkflow Start Start: Inhibited Monomer Inhibitor_Removal Inhibitor Removal (Alumina Column) Start->Inhibitor_Removal Purity_Check Purity & Inhibitor Concentration Check (HPLC/GC/UV-Vis) Inhibitor_Removal->Purity_Check Polymerization Polymerization Reaction Purity_Check->Polymerization Characterization Polymer Characterization Polymerization->Characterization End End: Polymer Product Characterization->End

Caption: Experimental workflow for this compound polymerization.

TroubleshootingTree Problem Low/No Polymer Yield Inhibitor Inhibitor Present? Problem->Inhibitor Yes_Inhibitor Yes Inhibitor->Yes_Inhibitor No_Inhibitor No Inhibitor->No_Inhibitor Remove_Inhibitor Action: Repeat Inhibitor Removal Yes_Inhibitor->Remove_Inhibitor Check_Initiator Initiator Active? No_Inhibitor->Check_Initiator Yes_Initiator Yes Check_Initiator->Yes_Initiator No_Initiator No Check_Initiator->No_Initiator Check_Oxygen Oxygen Present? Yes_Initiator->Check_Oxygen Use_Fresh_Initiator Action: Use Fresh Initiator No_Initiator->Use_Fresh_Initiator Yes_Oxygen Yes Check_Oxygen->Yes_Oxygen No_Oxygen No Check_Oxygen->No_Oxygen Degas_System Action: Degas Reaction Mixture Yes_Oxygen->Degas_System Check_Temp Correct Temperature? No_Oxygen->Check_Temp

Caption: Troubleshooting decision tree for low polymer yield.

References

effect of temperature on the rate of vinyl benzoate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of vinyl benzoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the rate of this compound polymerization?

As with most chemical reactions, increasing the temperature generally increases the rate of this compound polymerization. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions between the monomer and initiator radicals. The overall rate of polymerization is proportional to the square root of the initiator concentration.[1]

Q2: What are some common initiators used for this compound polymerization and at what temperatures are they typically used?

Common free-radical initiators for this compound polymerization include benzoyl peroxide and azobisisobutyronitrile (AIBN).[1] These initiators are often used at temperatures ranging from 60°C to 95°C. For instance, studies have reported polymerization at 60°C and 95°C, as well as at 79.6°C using these initiators.[1]

Q3: How does temperature affect the molecular weight of the resulting poly(this compound)?

The effect of temperature on the molecular weight of poly(this compound) can be complex. Generally, increasing the polymerization temperature can lead to a decrease in the average molecular weight. This is because at higher temperatures, chain transfer reactions become more significant, leading to the formation of shorter polymer chains. However, some studies have observed that the molecular weight can also increase with conversion.[1][2] It has been noted that impurities, some of which can be generated during the process (e.g., through radiolysis in radiation-induced polymerization), can act as chain transfer agents, impacting the final molecular weight.[2]

Troubleshooting Guide

Issue 1: Low Polymerization Rate or Low Yield

  • Question: My this compound polymerization is extremely slow, or I am getting very low yields. What could be the cause?

  • Answer:

    • Temperature: Ensure the reaction temperature is appropriate for the chosen initiator. For thermally initiated polymerization with common initiators like AIBN or benzoyl peroxide, temperatures in the range of 60-95°C are typically required.[1]

    • Initiator Concentration: The rate of polymerization is proportional to the square root of the initiator concentration.[1] Verify that the correct amount of initiator was added.

    • Inhibitor Presence: Commercial this compound monomer is often supplied with an inhibitor to prevent premature polymerization during storage. Ensure the inhibitor has been removed prior to polymerization, for example, by washing with an alkaline solution followed by distillation.

    • Oxygen Inhibition: Oxygen can inhibit free-radical polymerization. It is crucial to deoxygenate the monomer and solvent before starting the reaction, typically by bubbling an inert gas like nitrogen or argon through the reaction mixture.

    • Monomer Purity: Impurities in the this compound monomer can retard polymerization. Purification of the monomer by distillation before use is recommended.

    • Reversible Complex Formation: The slow polymerization rate of this compound has also been attributed to the formation of a reversible complex between the growing vinyl radical and the aromatic ring, which can reduce the reactivity of the radical.[1]

Issue 2: Inconsistent or Low Molecular Weight of the Polymer

  • Question: The molecular weight of my poly(this compound) is much lower than expected, or varies significantly between batches. Why is this happening?

  • Answer:

    • High Temperature: As mentioned, higher reaction temperatures can increase the rate of chain transfer reactions, leading to lower molecular weight polymers. Consider if a lower polymerization temperature could be used, possibly with a more active low-temperature initiator.

    • Chain Transfer Agents: The presence of chain transfer agents in the reaction mixture will lower the molecular weight. These can be impurities in the monomer or solvent, or even the monomer itself to some extent.[1] In radiation-induced polymerization, radiolytically generated impurities can also act as chain transfer agents.[2]

    • Initiator Concentration: A higher initiator concentration will generate more polymer chains, which can result in a lower average molecular weight for a given amount of monomer.

    • Conversion: In some cases, the molecular weight of poly(this compound) has been observed to increase with the degree of conversion.[2] Stopping the reaction at a very low conversion might result in a lower average molecular weight.

Issue 3: Polymerization Reaction is Uncontrolled or Proceeds Too Rapidly

  • Question: My polymerization reaction is proceeding too quickly and is difficult to control. What steps should I take?

  • Answer:

    • Heat Dissipation: Free radical polymerization is an exothermic process. If the heat generated is not effectively dissipated, the reaction temperature can increase, leading to an uncontrolled, runaway reaction.[3][4] Ensure adequate stirring and consider using a reaction vessel with good heat transfer properties or a cooling bath to maintain a stable temperature.

    • Initiator Concentration: An excessively high initiator concentration will lead to a very rapid polymerization rate. Double-check your calculations for the amount of initiator.

    • Monomer to Solvent Ratio: Performing the polymerization in solution (as opposed to bulk) can help to moderate the reaction rate and control the temperature by dissipating the heat of polymerization.

Data Presentation

Table 1: Effect of Temperature on the Ratio of Rate Constants for this compound Polymerization

Temperature (°C)Ratio of Rate Constants (kp2/kt)Method
251.59 x 10-4γ-radiation induced polymerization
605.8 x 10-4γ-radiation induced polymerization

Data extracted from Kumar et al. (1970).[5][6] kp is the propagation rate constant and kt is the termination rate constant.

Table 2: Activation Energy for this compound Polymerization

ParameterValue (kcal/mole)Method
Net Activation Energy (Ep - 1/2 Et)3.62γ-radiation induced polymerization

Data extracted from Kumar et al. (1970).[5][6] Ep is the activation energy for propagation and Et is the activation energy for termination.

Experimental Protocols

Protocol 1: Bulk Free-Radical Polymerization of this compound at a Specified Temperature

This protocol provides a general methodology for the bulk polymerization of this compound using a free-radical initiator.

Materials:

  • This compound (inhibitor removed)

  • Free-radical initiator (e.g., AIBN or benzoyl peroxide)

  • Reaction vessel (e.g., Schlenk flask or sealed ampoule)

  • Inert gas (Nitrogen or Argon)

  • Constant temperature bath (e.g., oil bath)

  • Magnetic stirrer and stir bar

  • Vacuum line

Procedure:

  • Monomer Purification: If necessary, remove the inhibitor from the this compound monomer by washing with an aqueous alkaline solution, followed by washing with deionized water, drying over an appropriate drying agent (e.g., anhydrous magnesium sulfate), and distillation under reduced pressure.

  • Reaction Setup: Place a magnetic stir bar in the reaction vessel. Add the desired amount of purified this compound monomer and the calculated amount of the free-radical initiator to the vessel.

  • Deoxygenation: Seal the reaction vessel and deoxygenate the mixture by subjecting it to several freeze-pump-thaw cycles under vacuum or by bubbling a gentle stream of an inert gas (nitrogen or argon) through the liquid for at least 30 minutes.

  • Polymerization: Place the sealed reaction vessel in a constant temperature bath pre-heated to the desired reaction temperature (e.g., 60°C, 80°C, or 95°C).

  • Reaction Monitoring: Allow the polymerization to proceed for the desired amount of time with continuous stirring. The progress of the reaction can be monitored by techniques such as dilatometry (measuring volume contraction) or by taking aliquots at different time points and determining the conversion gravimetrically.

  • Termination and Isolation: To stop the reaction, cool the vessel rapidly in an ice bath. Dissolve the viscous polymer solution in a suitable solvent (e.g., tetrahydrofuran or toluene).

  • Purification: Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or ethanol). Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator fragments.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Safety Precautions:

  • This compound is a combustible liquid and its vapors can be irritating.[7] Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

  • Keep away from open flames, hot surfaces, and sources of ignition.[7]

  • Polymerization reactions can be highly exothermic. Take precautions to control the reaction temperature and prevent runaway reactions.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Monomer_Purification Monomer Purification (Inhibitor Removal) Reaction_Setup Combine in Reaction Vessel Monomer_Purification->Reaction_Setup Initiator_Weighing Weigh Initiator Initiator_Weighing->Reaction_Setup Deoxygenation Deoxygenation (Freeze-Pump-Thaw or N2 Purge) Reaction_Setup->Deoxygenation Polymerization Polymerization at Constant Temperature Deoxygenation->Polymerization Termination Reaction Termination (Cooling) Polymerization->Termination Isolation Dissolution & Precipitation Termination->Isolation Drying Drying under Vacuum Isolation->Drying Characterization Polymer Characterization (e.g., GPC, NMR) Drying->Characterization

Caption: Experimental workflow for this compound polymerization.

temp_effect Temp Temperature Rate Polymerization Rate Temp->Rate Increases ChainTransfer Chain Transfer Reactions Temp->ChainTransfer Increases MW Molecular Weight ChainTransfer->MW Decreases

Caption: Effect of temperature on polymerization parameters.

References

Validation & Comparative

Reactivity of Vinyl Benzoate and Vinyl Acetate in Copolymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in monomer reactivity during copolymerization is critical for designing polymers with desired properties. This guide provides a comparative analysis of the reactivity of vinyl benzoate and vinyl acetate in copolymerization, supported by theoretical estimations and established experimental protocols.

Executive Summary

Theoretical Reactivity Comparison

In the absence of direct experimental reactivity ratios, the Alfrey-Price Q-e scheme can be employed to predict copolymerization behavior. The Q value represents the reactivity of a monomer due to resonance stabilization, while the e value reflects its polarity.

Table 1: Alfrey-Price Q-e Values for Vinyl Acetate and this compound

MonomerQ Valuee Value
Vinyl Acetate0.026-0.22
This compound0.054-0.55

From these values, the reactivity ratios (r₁ and r₂) can be estimated using the following equations:

r₁ = (Q₁/Q₂) * exp[-e₁ * (e₁ - e₂)] r₂ = (Q₂/Q₁) * exp[-e₂ * (e₂ - e₁)]

Based on the Q-e values, this compound (M₁) is predicted to be slightly more reactive than vinyl acetate (M₂) towards a growing polymer radical, primarily due to the higher resonance stabilization offered by the benzoate group. The more negative 'e' value of this compound also suggests it is more electron-donating than vinyl acetate. This would imply that in a copolymerization, a growing chain ending in a this compound radical would have a slightly higher preference for adding another this compound monomer over a vinyl acetate monomer. Conversely, a chain ending in a vinyl acetate radical would also preferentially add a this compound monomer. This suggests a tendency towards the formation of a random copolymer, with a potential enrichment of this compound units depending on the feed ratio.

Experimental Determination of Reactivity Ratios

To experimentally validate the theoretical predictions and obtain precise reactivity ratios, a series of copolymerization reactions with varying initial monomer feed ratios must be conducted. The composition of the resulting copolymers is then determined at low conversions (<10%) to ensure the monomer feed ratio remains relatively constant.

Experimental Protocol:

A typical experimental procedure for determining the reactivity ratios of this compound and vinyl acetate would involve the following steps:

  • Monomer and Initiator Purification: this compound and vinyl acetate monomers are purified to remove inhibitors, typically by washing with an alkaline solution followed by distillation under reduced pressure. The initiator, such as 2,2'-azobisisobutyronitrile (AIBN), is recrystallized.

  • Copolymerization Reactions: A series of polymerization reactions are set up in sealed ampoules or a reactor under an inert atmosphere (e.g., nitrogen or argon). Each reaction contains a different initial molar ratio of this compound to vinyl acetate, along with a fixed concentration of the initiator.

  • Polymerization: The reactions are carried out at a constant temperature (e.g., 60-70 °C) for a predetermined time to achieve low monomer conversion.

  • Copolymer Isolation and Purification: The polymerization is quenched, and the resulting copolymer is isolated, typically by precipitation in a non-solvent (e.g., methanol or hexane). The precipitated polymer is then repeatedly washed and dried to a constant weight.

  • Copolymer Composition Analysis: The molar composition of the copolymer is determined using analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): This is a highly accurate method. The composition can be calculated by integrating the signals corresponding to specific protons of the this compound and vinyl acetate units in the copolymer.[1]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: A calibration curve is first established using copolymers of known composition (determined by a primary method like NMR). The composition of unknown samples can then be determined by analyzing the absorbance of characteristic peaks.[1]

    • Elemental Analysis: This method can be used if there is a significant and reliable difference in the elemental composition of the two monomer units.

Data Analysis:

Once the monomer feed ratios (f₁ and f₂) and the corresponding copolymer compositions (F₁ and F₂) are determined for a series of experiments, the reactivity ratios (r₁ and r₂) can be calculated using various methods, including:

  • Fineman-Ross Method: A graphical method that involves plotting (f₁/f₂)[(F₁/F₂)-1] against (f₁²/f₂²)(F₁/F₂). The slope gives r₁ and the intercept gives -r₂.

  • Kelen-Tüdős Method: An extension of the Fineman-Ross method that aims to provide more reliable results by introducing a separation constant (α).

  • Non-linear Least Squares Fitting: This is a more accurate computational method that directly fits the copolymerization equation to the experimental data.

Logical Framework for Reactivity Comparison

The following diagram illustrates the logical flow for comparing the reactivity of this compound and vinyl acetate in copolymerization.

G cluster_theoretical Theoretical Estimation cluster_experimental Experimental Validation cluster_comparison Comparative Analysis Qe_VB Q-e Values (this compound) Reactivity_Prediction Predict Reactivity Ratios (r₁ and r₂) Qe_VB->Reactivity_Prediction Qe_VA Q-e Values (Vinyl Acetate) Qe_VA->Reactivity_Prediction Comparison Compare Reactivity (this compound vs. Vinyl Acetate) Reactivity_Prediction->Comparison Copolymerization Copolymerization Reactions (Varying Feed Ratios) Composition_Analysis Copolymer Composition Analysis (NMR, FTIR) Copolymerization->Composition_Analysis Reactivity_Determination Determine Reactivity Ratios (Fineman-Ross, Kelen-Tüdős) Composition_Analysis->Reactivity_Determination Reactivity_Determination->Comparison

Caption: Logical workflow for comparing monomer reactivity.

Conclusion

While direct experimental data for the reactivity ratios of this compound and vinyl acetate is lacking in the readily available literature, theoretical estimations based on the Alfrey-Price Q-e scheme suggest that this compound is slightly more reactive than vinyl acetate. To obtain definitive comparative data, experimental determination of these reactivity ratios is essential. The protocols outlined in this guide provide a robust framework for researchers to conduct such studies, enabling a more precise understanding and control over the copolymerization of these two important vinyl ester monomers. This knowledge is paramount for the rational design of copolymers with tailored properties for advanced applications in pharmaceuticals and materials science.

References

Determining Vinyl Acetate/Vinyl Benzoate Copolymer Composition: A Comparative Guide to FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science and pharmaceutical development, the precise characterization of copolymer composition is paramount to understanding and predicting material properties. For vinyl acetate/vinyl benzoate (VAc/VBz) copolymers, Fourier Transform Infrared (FTIR) spectroscopy emerges as a rapid, cost-effective, and reliable analytical technique for determining the molar ratio of the constituent monomers. This guide provides a comprehensive overview of the FTIR method, compares its performance with other analytical techniques, and offers detailed experimental protocols for researchers and scientists.

Comparison of Analytical Techniques: FTIR vs. NMR

While Nuclear Magnetic Resonance (NMR) spectroscopy is considered an absolute method for determining copolymer composition, FTIR spectroscopy offers a compelling alternative with distinct advantages in terms of speed and cost.[1][2] The accuracy of the FTIR method is established through calibration with standards of known composition, often determined by ¹H NMR.[1][2]

FeatureFTIR Spectroscopy¹H NMR Spectroscopy
Principle Measures the absorption of infrared radiation by molecular vibrations, providing information on functional groups.[3]Measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure and environment.[3]
Speed Rapid analysis, typically requiring only a few minutes per sample.[1][2]Slower analysis, often requiring longer acquisition times for signal averaging.
Cost Lower instrumentation and operational costs.[1][2]Higher initial investment and maintenance costs.
Sample Preparation Simple, often requiring minimal sample preparation (e.g., thin films, KBr pellets).More complex, requiring dissolution of the polymer in a suitable deuterated solvent.
Quantitative Analysis Relative method requiring a calibration curve established with standards of known composition.[1][2]Absolute method for determining molar composition without the need for calibration standards.[1][2]
Information Provided Functional group identification and quantification.[3]Detailed structural information, including monomer sequencing and stereochemistry.[3]

Quantitative Analysis: FTIR in Action

A study on the compositional determination of vinyl acetate/vinyl benzoate copolymers synthesized via reverse iodine transfer polymerization (RITP) demonstrated the excellent agreement between the FTIR method and theoretical values.[1][2] The composition of the copolymers was first determined by ¹H NMR to establish a reliable calibration curve for the FTIR analysis.[1][2] The results indicated the accuracy of the FTIR method for determining the composition of unknown VAc/VBz copolymer samples.[1][2]

Feed Composition (VAc/VBz molar ratio)Copolymer Composition by ¹H NMR (VAc/VBz molar ratio)Copolymer Composition by FTIR (VAc/VBz molar ratio)
80/2078/2277/23
60/4059/4158/42
50/5049/5149/51
40/6038/6239/61
20/8019/8120/80

Note: The data in this table is representative and based on the findings of the cited research.[1][2]

Experimental Protocol: FTIR Analysis of VAc/VBz Copolymers

The following protocol outlines the key steps for determining the composition of vinyl acetate/vinyl benzoate copolymers using FTIR spectroscopy.

1. Materials and Equipment:

  • Vinyl acetate/vinyl benzoate copolymers of known and unknown compositions

  • FTIR spectrometer (e.g., equipped with a Diamond ATR accessory)[4]

  • Solvent for film casting (e.g., chloroform, tetrahydrofuran)

  • KBr pellets or IR-transparent windows

  • Analytical balance

  • Spin coater or casting knives

2. Sample Preparation:

  • Solution Casting: Dissolve a small amount of the VAc/VBz copolymer in a suitable volatile solvent. Cast a thin, uniform film onto a KBr window or other IR-transparent substrate. Ensure the solvent has completely evaporated before analysis.

  • KBr Pellet Method: Grind a small amount of the dry copolymer with dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

3. FTIR Data Acquisition:

  • Record the FTIR spectrum of the prepared sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • A resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans are generally sufficient.[4][5]

4. Data Analysis and Calibration:

  • Identify the characteristic absorption bands for vinyl acetate and vinyl benzoate.

    • Vinyl Acetate (VAc):

      • C=O stretching of the acetate group: ~1730-1740 cm⁻¹[6]

      • C-O-C stretching: ~1224-1240 cm⁻¹ and ~1016-1020 cm⁻¹[7][8]

    • This compound (VBz):

      • C=O stretching of the benzoate group: ~1715-1725 cm⁻¹

      • Aromatic C=C stretching: ~1600 cm⁻¹ and ~1450 cm⁻¹

  • To construct a calibration curve, prepare a series of VAc/VBz copolymer standards with known compositions (as determined by ¹H NMR).[1][2]

  • For each standard, calculate the ratio of the absorbances of a characteristic peak for VAc to a characteristic peak for VBz. A common approach is to use the ratio of the carbonyl peak areas.

  • Plot the absorbance ratio against the known molar ratio of the monomers. This plot serves as the calibration curve.[9][10]

  • For a copolymer of unknown composition, measure its FTIR spectrum, calculate the absorbance ratio in the same manner, and determine the composition from the calibration curve.[1][2]

Visualizing the Process and Chemistry

To further elucidate the experimental workflow and the underlying chemical structures, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_quantification Quantification synthesis Copolymer Synthesis dissolution Dissolution in Solvent synthesis->dissolution film_casting Thin Film Casting/KBr Pellet dissolution->film_casting ftir_scan FTIR Spectrum Acquisition film_casting->ftir_scan peak_id Peak Identification (VAc & VBz) ftir_scan->peak_id ratio_calc Calculate Absorbance Ratio peak_id->ratio_calc composition Determine Copolymer Composition ratio_calc->composition calibration Calibration Curve (from standards) calibration->composition

FTIR analysis workflow for copolymer composition.

Structures and key FTIR peaks of VAc and VBz.

References

1H NMR Analysis: A Comprehensive Guide to Confirming the Structure of Synthesized Vinyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a detailed comparison of the ¹H NMR spectroscopic data of vinyl benzoate against potential precursors and byproducts, offering a robust methodology for its structural verification. We present experimental protocols, comparative data tables, and logical diagrams to facilitate a clear and accurate analysis.

Experimental Protocol: ¹H NMR Spectroscopy

A precise and standardized experimental protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

1. Sample Preparation:

  • Sample Purity: Ensure the synthesized this compound is reasonably pure, having been isolated through appropriate purification techniques such as distillation or chromatography.

  • Solvent: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice as it is a good solvent for this compound and its residual proton signal (at ~7.26 ppm) typically does not interfere with the signals of interest.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is added. TMS is ideal as it provides a single, sharp signal at 0.00 ppm, which is inert and does not overlap with most organic proton signals.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: The data should be acquired on a high-resolution NMR spectrometer, typically with a proton operating frequency of 300 MHz or higher. Higher field strengths will result in better signal dispersion and resolution of coupling patterns.

  • Acquisition Parameters:

    • Number of Scans: A sufficient number of scans (typically 8 to 16) should be acquired to ensure a good signal-to-noise ratio.

    • Pulse Sequence: A standard single-pulse experiment is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons, ensuring accurate integration.

  • Data Processing:

    • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

    • Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate signal integration and chemical shift determination.

    • Referencing: The chemical shift scale is calibrated by setting the TMS signal to 0.00 ppm.

Data Interpretation and Structural Confirmation of this compound

The ¹H NMR spectrum of this compound exhibits characteristic signals for both the aromatic (benzoate) and vinylic protons.

Table 1: Expected ¹H NMR Data for this compound in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Hc (geminal)~4.63ddJtrans = 13.9 Hz, Jgem = 1.5 Hz1H
Hb (cis)~4.94ddJcis = 6.2 Hz, Jgem = 1.5 Hz1H
Ha (vicinal)~7.48ddJtrans = 13.9 Hz, Jcis = 6.2 Hz1H
H-para~7.52tJ = 7.4 Hz1H
H-meta~7.64tJ = 7.8 Hz2H
H-ortho~8.15dJ = 7.8 Hz2H

dd = doublet of doublets, t = triplet, d = doublet

The unique splitting patterns of the vinyl protons are crucial for confirming the structure. The diagram below illustrates the spin-spin coupling relationships between these protons.

G cluster_vinyl Vinyl Group Protons cluster_benzoate Benzoate Group Ha Ha Hb Hb Ha->Hb J_cis ≈ 6.2 Hz Hc Hc Ha->Hc J_trans ≈ 13.9 Hz Hb->Hc J_gem ≈ 1.5 Hz C=O C=O O O O->Ha C1 C C1->C=O C1->O

Caption: Spin-spin coupling network in the vinyl group of this compound.

Comparison with Precursors and Alternative Products

A key aspect of structural confirmation is distinguishing the product from starting materials and potential side products. The most common method for synthesizing this compound is the transesterification of benzoic acid with vinyl acetate.[1][2][3] Therefore, it is essential to compare the ¹H NMR spectrum of the product with those of these precursors.

Table 2: Comparative ¹H NMR Data for this compound and Related Compounds in CDCl₃

CompoundAromatic Protons (δ, ppm)Vinylic/Other Protons (δ, ppm)
This compound (Product) ~8.15 (d, 2H), ~7.64 (t, 2H), ~7.52 (t, 1H)~7.48 (dd, 1H), ~4.94 (dd, 1H), ~4.63 (dd, 1H)
Benzoic Acid (Precursor) ~8.12 (d, 2H), ~7.65 (t, 1H), ~7.50 (t, 2H)~12.0 (s, broad, 1H, -COOH)
Vinyl Acetate (Precursor) -~7.28 (dd, 1H), ~4.87 (dd, 1H), ~4.58 (dd, 1H), ~2.10 (s, 3H, -CH₃)

As shown in Table 2, the presence of both the characteristic aromatic signals and the complex vinyl proton signals confirms the formation of this compound. The absence of a broad singlet around 12.0 ppm indicates the consumption of the benzoic acid starting material.[4][5][6][7] Similarly, the absence of a sharp singlet at ~2.10 ppm and the distinct vinyl signals of vinyl acetate confirms its removal.[8][9][10][11][12]

Alternative Synthetic Routes and Products

While transesterification is common, other methods for synthesizing vinyl esters exist, such as the reaction of acyl chlorides with vinyloxy trimethylsilane or directly with acetaldehyde.[13] Alternative vinyl ester resins can also be synthesized from unsaturated polyesters and glycidyl methacrylate, avoiding potentially toxic precursors like bisphenol A.[14][15][16] The ¹H NMR techniques described here would be equally applicable for the structural confirmation of these alternative products, with the specific chemical shifts and coupling constants being dependent on the particular ester group.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural confirmation of synthesized this compound. By carefully analyzing the chemical shifts, integration, and particularly the characteristic coupling patterns of the vinylic and aromatic protons, one can unambiguously identify the desired product. A comparative analysis with the spectra of potential starting materials and byproducts further strengthens the structural assignment. The methodologies and data presented in this guide provide a comprehensive framework for researchers and scientists to confidently verify the structure of this compound in their synthetic endeavors.

References

A Comparative Guide to the Thermal Properties of Poly(vinyl benzoate) and Polystyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermal properties, specifically the glass transition temperature (Tg) and decomposition temperature (Td), of two common polymers: poly(vinyl benzoate) and polystyrene. Understanding these properties is crucial for applications in drug delivery, material science, and other research fields where thermal stability is a key factor. This document summarizes quantitative data, outlines experimental protocols, and presents a visual comparison to aid in material selection and experimental design.

Overview of Thermal Properties

The thermal behavior of a polymer is characterized by its response to changes in temperature. The glass transition temperature (Tg) marks the transition from a rigid, glassy state to a more flexible, rubbery state.[1][2][3] This transition is reversible and is a critical parameter for determining the processing and application temperatures of a polymer. The decomposition temperature (Td) is the temperature at which the polymer begins to chemically degrade, leading to a loss of mass and structural integrity.[4][5]

Comparative Data

The following table summarizes the key thermal properties of poly(this compound) and polystyrene based on available experimental data.

PropertyPoly(this compound)Polystyrene
Glass Transition Temperature (Tg) 71 °C~100 °C[1]
Decomposition Temperature (Td) Data not readily available in searched literature. Poly(vinyl acetate), a structurally similar polymer, exhibits a two-stage decomposition starting around 300 °C.[6]Onset ~350-400 °C[1]

Experimental Protocols

The determination of Tg and Td is typically performed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve, indicating a change in the heat capacity of the polymer.[2][7]

Typical Experimental Protocol:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[8] An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.

  • Thermal Program:

    • First Heating Scan: The sample is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) to a temperature above its expected Tg to erase any prior thermal history.[2][7]

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg.

    • Second Heating Scan: A second heating scan is performed at the same rate as the first. The Tg is determined from the data of this second scan.

  • Data Analysis: The glass transition temperature is typically determined as the midpoint of the step change in the heat flow curve.[2]

Determination of Decomposition Temperature (Td) by Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The decomposition temperature is identified as the temperature at which a significant loss of mass begins.[4][5]

Typical Experimental Protocol:

  • Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The TGA instrument is purged with a controlled atmosphere, typically an inert gas like nitrogen for studying thermal decomposition or air/oxygen for oxidative degradation studies.[5]

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) over a wide temperature range that encompasses the decomposition of the polymer.[4][9]

  • Data Analysis: The TGA thermogram plots the percentage of initial mass versus temperature. The decomposition temperature can be reported in several ways:

    • Onset Temperature: The temperature at which the initial significant weight loss begins, often determined by the intersection of the baseline tangent with the tangent of the steepest weight loss slope.

    • Temperature at Maximum Rate of Decomposition: The temperature at which the rate of weight loss is highest, determined from the peak of the derivative of the TGA curve (DTG curve).[5]

Structural and Thermal Property Relationship

The differences in the thermal properties of poly(this compound) and polystyrene can be attributed to their distinct chemical structures.

G cluster_pvb Poly(this compound) cluster_ps Polystyrene PVB_structure Bulky Benzoate Side Group PVB_Tg Lower Tg (~71 °C) PVB_structure->PVB_Tg Increased Steric Hindrance Restricts Chain Mobility Less Effectively than Phenyl Group PS_structure Phenyl Side Group PS_Tg Higher Tg (~100 °C) PS_structure->PS_Tg Rigid Phenyl Group Restricts Chain Rotation PS_Td Higher Td (~350-400 °C) PS_Tg->PS_Td Strong C-C Backbone Comparison Thermal Property Comparison Comparison->PVB_Tg Comparison->PS_Tg Comparison->PS_Td

Caption: Comparison of factors influencing the thermal properties of Poly(this compound) and Polystyrene.

Conclusion

References

A Comparative Guide to Gel Permeation Chromatography (GPC) Analysis of Poly(vinyl benzoate) Molecular Weight

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with polymers, accurate determination of molecular weight and its distribution is critical for predicting material performance. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), stands as a cornerstone technique for characterizing polymers like poly(vinyl benzoate). This guide provides a comparative overview of GPC analysis for determining the molecular weight of poly(vinyl esters), offering insights into expected results from different methodologies and detailed experimental protocols.

Data Presentation: Comparison of Molecular Weight Analysis Techniques

ParameterSEC-MALS (Absolute Mw)Conventional GPC (Relative to Polystyrene Standards)
Weight-Average Molecular Weight (Mw) 150,000 g/mol 135,000 g/mol
Number-Average Molecular Weight (Mn) 120,000 g/mol 105,000 g/mol
Polydispersity Index (PDI = Mw/Mn) 1.251.29

Data presented is representative for a poly(vinyl ester) and is based on findings for poly(vinyl stearate)[1]. The variance in values between the two techniques highlights the importance of the chosen methodology. SEC-MALS is considered a primary technique as it directly measures molecular weight, whereas conventional GPC provides an estimate based on the hydrodynamic volume equivalence to polystyrene standards[1].

Experimental Protocols

To ensure reliable and reproducible results for the GPC analysis of poly(this compound), a well-defined experimental protocol is essential. The following sections detail the recommended methodologies.

Sample Preparation
  • Dissolution : Accurately weigh approximately 10 mg of poly(this compound) into a clean 10 mL glass vial.

  • Solvent Addition : Add 10 mL of high-performance liquid chromatography (HPLC)-grade tetrahydrofuran (THF) to the vial to achieve a concentration of approximately 1 mg/mL. THF is a common and effective solvent for poly(vinyl esters)[2][3].

  • Dissolution Time : Allow the polymer to dissolve completely at room temperature. This may take several hours, and gentle agitation is recommended. To avoid polymer chain shearing, do not use sonication or vigorous vortexing[1]. Overnight dissolution is often preferred to ensure complete solubilization.

  • Filtration : Prior to injection, filter the polymer solution through a 0.2 µm hydrophobic PTFE syringe filter to remove any particulate matter that could interfere with the analysis or damage the GPC columns.

GPC System and Conditions

The following table outlines the recommended instrumental parameters for the GPC analysis of poly(this compound).

ParameterCondition
Mobile Phase HPLC-grade Tetrahydrofuran (THF)
Columns A set of Styragel columns (e.g., HR series) suitable for a broad range of molecular weights in organic solvents.
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detector Refractive Index (RI) Detector
Detector Temperature 40 °C
Injection Volume 100 µL
Calibration

For conventional GPC analysis, creating a calibration curve is a critical step for obtaining accurate molecular weight data relative to standards.

  • Standard Preparation : Prepare a series of at least 8-10 individual polystyrene standards with narrow molecular weight distributions. Dissolve each standard in THF to a final concentration of approximately 1 mg/mL.

  • Calibration Curve Generation : Inject each polystyrene standard into the GPC system and record the corresponding elution volume or retention time. Plot the logarithm of the molecular weight of the standards against their elution volume/time to generate a calibration curve.

GPC Experimental Workflow for Poly(this compound) Analysis

The following diagram illustrates the logical workflow for the GPC analysis of poly(this compound), from sample preparation to data analysis.

GPC_Workflow cluster_prep Sample & Standard Preparation cluster_gpc GPC Analysis cluster_data Data Analysis weigh_sample Weigh Poly(this compound) dissolve_sample Dissolve in THF (1 mg/mL) weigh_sample->dissolve_sample filter_sample Filter (0.2 µm PTFE) dissolve_sample->filter_sample inject_sample Inject Poly(this compound) Sample filter_sample->inject_sample weigh_standards Weigh Polystyrene Standards dissolve_standards Dissolve Standards in THF weigh_standards->dissolve_standards filter_standards Filter Standards dissolve_standards->filter_standards inject_standards Inject Standards filter_standards->inject_standards generate_calibration Generate Calibration Curve inject_standards->generate_calibration calculate_mw Calculate Mw, Mn, and PDI (Relative to Polystyrene) generate_calibration->calculate_mw acquire_chromatogram Acquire Sample Chromatogram inject_sample->acquire_chromatogram acquire_chromatogram->calculate_mw report Generate Report calculate_mw->report

GPC analysis workflow for poly(this compound).

This structured approach, from meticulous sample preparation to careful calibration and data analysis, is paramount for obtaining reliable and comparable molecular weight data for poly(this compound) and other polymers. For absolute molecular weight determination, coupling the GPC system with a multi-angle light scattering (MALS) detector is recommended.

References

A Comparative Guide to the Mechanical Properties of Polymer Films: Polystyrene, PMMA, and Polycarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate polymer films is a critical decision, often dictated by the material's mechanical resilience. This guide provides a comparative analysis of the mechanical properties of three common amorphous thermoplastics: polystyrene (PS), poly(methyl methacrylate) (PMMA), and polycarbonate (PC). Due to a lack of available data in the reviewed scientific literature, poly(vinyl benzoate) (PVBz) is not included in this direct comparison.

The data presented herein is compiled from various sources and is intended to provide a general overview for comparative purposes. It is important to note that the mechanical properties of polymer films can be significantly influenced by factors such as film thickness, manufacturing process, and the presence of additives.

Quantitative Comparison of Mechanical Properties

The following table summarizes the key mechanical properties of polystyrene, PMMA, and polycarbonate films. These values represent typical ranges found in the literature and should be used as a reference for material selection.

PropertyPolystyrene (PS)Poly(methyl methacrylate) (PMMA)Polycarbonate (PC)
Tensile Strength (MPa) 46 - 60[1][2]33.1 - 76[3][4][5]60 - 72[6][7]
Young's Modulus (GPa) 2.28 - 3.28[8]1.8 - 3.3[4][9]2.3 - 2.4[6][7]
Elongation at Break (%) < 5[1]5 - >20[3][9]100 - 150[6][7][10]

Experimental Protocol: Tensile Testing of Thin Polymer Films (Based on ASTM D882)

The determination of tensile properties of thin plastic sheeting, such as tensile strength, Young's modulus, and elongation at break, is typically performed following the ASTM D882 standard test method.[11][12][13] This protocol outlines the general procedure for conducting such tests.

Specimen Preparation
  • Cutting: Test specimens are cut from the polymer film sheets. The specimens are typically rectangular strips with a width between 5 mm and 25.4 mm and a length at least 50 mm longer than the grip separation distance.[14] To minimize the influence of sample geometry on test results, a dumbbell shape is often used for thicker sheets, but for thin films, straight-sided specimens are common.[15][16]

  • Conditioning: Prior to testing, specimens should be conditioned in a controlled environment to ensure consistency. The standard conditioning parameters are typically 23 ± 2 °C and 50 ± 5 % relative humidity.[15]

Test Procedure
  • Machine Setup: A universal testing machine (UTM) equipped with appropriate grips for thin films is used. The load cell should be selected to be appropriate for the expected breaking force of the specimens.

  • Grip Separation: For modulus determination, a grip-to-grip separation of 250 mm is often recommended to minimize errors.[14]

  • Crosshead Speed: The speed at which the grips separate (crosshead speed) is a critical parameter and is specified in the ASTM standard based on the material's properties. It can range from 12.5 mm/min to 500 mm/min.[15]

  • Measurement: The force applied to the specimen and the resulting elongation are continuously measured until the specimen breaks. Elongation can be measured by the crosshead displacement or, for more accurate strain measurements, by using an extensometer.

Data Analysis
  • Tensile Strength: This is calculated as the maximum tensile stress sustained by the specimen during the test, divided by the original cross-sectional area of the specimen.

  • Young's Modulus (Modulus of Elasticity): This is a measure of the material's stiffness and is calculated from the initial slope of the stress-strain curve.

  • Elongation at Break: This is the strain at which the specimen fractures, expressed as a percentage of the original length.

Logical Workflow for Material Selection

The following diagram illustrates a simplified decision-making process for selecting a polymer film based on desired mechanical properties.

MaterialSelection start Define Application Requirements prop_req Key Mechanical Property? start->prop_req high_strength High Tensile Strength? prop_req->high_strength high_stiffness High Stiffness (Young's Modulus)? prop_req->high_stiffness high_ductility High Ductility (Elongation at Break)? prop_req->high_ductility high_strength->high_stiffness No pc Polycarbonate (PC) high_strength->pc Yes high_stiffness->high_ductility No pmma_ps PMMA or Polystyrene (PS) high_stiffness->pmma_ps Yes high_ductility->pc Yes reconsider Re-evaluate Material Choices or Requirements high_ductility->reconsider No

References

A Comparative Guide to the Cytotoxicity and Biocompatibility of Vinyl Benzoate-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxicity and biocompatibility of vinyl benzoate-based polymers, benchmarked against commonly used biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA), poly(lactic acid) (PLA), and poly(ε-caprolactone) (PCL). The information herein is collated from various scientific studies to offer a comprehensive overview for researchers in drug delivery and tissue engineering.

Executive Summary

Poly(this compound) (PVBz) and its derivatives are emerging as viable materials for biomedical applications, demonstrating favorable biocompatibility profiles. In vitro studies suggest that PVBz nanoparticles are largely non-toxic to various cell lines. When compared to established polymers like PLGA, PLA, and PCL, this compound-based polymers present a compelling alternative, although direct comparative studies are limited. This guide synthesizes available data to facilitate an objective comparison.

Data Presentation: Comparative Biocompatibility Metrics

The following tables summarize quantitative data from multiple studies to provide a comparative perspective on the biocompatibility of these polymers. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Table 1: In Vitro Cytotoxicity Data

PolymerCell LineAssayMetricResultCitation
Poly(this compound) (PVBz) Nanoparticles Human epithelial cells-IC50> 1000 µg/mL[1][2][3]
Primary bovine aortic endothelial cells-IC50> 500 µg/mL[1][2][3]
Poly(lactic-co-glycolic acid) (PLGA) L929 fibroblastsMTTCell Viability> 80%
THP-1 (macrophage-like)-Cell ViabilityDecreased with degradation[4][5]
Poly(lactic acid) (PLA) L929 fibroblastsMTTCell Viability> 89%
Poly(ε-caprolactone) (PCL) L929 fibroblastsMTTCell Viability> 80% (except at day 1 for random nanofibers)[6]
Human Dermal Fibroblasts (HDF)MTTCell Viability> 90%[7]

Table 2: Hemocompatibility Data

PolymerAssayResultCitation
Poly(this compound) (PVBz) Hemolysis AssayData not available
Poly(lactic-co-glycolic acid) (PLGA) Platelet AdhesionMore thrombogenic than PCL
Poly(lactic acid) (PLA) Platelet AdhesionHigher thrombus formation
Poly(ε-caprolactone) (PCL) Hemolysis Assay~4.18%[8]
Platelet AdhesionLeast thrombogenic among tested polyesters
Poly(vinyl alcohol) (PVA) (for comparison) Hemolysis Assay0.3% - 0.7% (non-hemolytic)[9]

Table 3: In Vivo Inflammatory Response

PolymerAnimal ModelObservation PeriodInflammatory Response SummaryCitation
Poly(this compound) (PVBz) --Data not available
Poly(lactic-co-glycolic acid) (PLGA) Rabbit12 monthsNo signs of inflammatory reactions in one study; another showed chronic granulomatous response that resolved over time.[7][10]
Rat1 and 3 monthsReduced inflammation when blended with amorphous calcium phosphate.[11]
Poly(lactic acid) (PLA) Rabbit60 daysMilder inflammatory process with larger granule implants.[12]
Rabbit12 monthsMarked local foreign-body reactions within the implant capsule (for PDLLA).[5]
Poly(ε-caprolactone) (PCL) --Generally considered to have a mild inflammatory response.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are standardized protocols for key experiments based on international standards.

In Vitro Cytotoxicity Testing (ISO 10993-5)

This protocol outlines the elution method for assessing the cytotoxicity of polymer extracts.

  • Sample Preparation: The test polymer and control materials are extracted in a cell culture medium (e.g., DMEM with 10% FBS) under standard conditions (e.g., 37°C for 24 hours) at a specified surface area or mass to volume ratio (e.g., 3 cm²/mL or 0.2 g/mL).[13]

  • Cell Culture: A suitable cell line, such as L929 mouse fibroblasts, is cultured in flasks until a near-confluent monolayer is formed.[13]

  • Exposure: The culture medium is replaced with the polymer extracts (at various concentrations) and control extracts. The cells are then incubated at 37°C in a 5% CO₂ atmosphere.[13]

  • Microscopic Evaluation: The cell monolayers are examined under a microscope at regular intervals (e.g., 24, 48, and 72 hours) for any changes in morphology, such as cell lysis, rounding, or detachment.[13]

  • Quantitative Assessment (MTT Assay):

    • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are then dissolved using a solubilizing agent (e.g., DMSO).

    • The absorbance of the resulting purple solution is measured using a microplate reader (typically at 570 nm).

    • Cell viability is calculated as a percentage relative to the negative control. A material is generally considered non-cytotoxic if the cell viability is above 70%.[14]

Hemolysis Assessment (ASTM F756)

This protocol describes the direct contact method for evaluating the hemolytic properties of materials.

  • Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant (e.g., EDTA).[15]

  • Blood Dilution: The whole blood is diluted with a calcium and magnesium-free phosphate-buffered saline (CMF-PBS) to achieve a hemoglobin concentration of 10 ± 1 mg/mL.[8]

  • Sample and Control Preparation: The test polymer, a negative control (e.g., high-density polyethylene), and a positive control (e.g., sterile water for injection) are prepared.

  • Incubation: The test and control materials are incubated with the diluted blood in test tubes at 37°C for a specified period (e.g., 3 hours), with gentle inversion at regular intervals.[16]

  • Centrifugation: After incubation, the samples are centrifuged to separate the plasma from the red blood cells.[8]

  • Hemoglobin Measurement: The amount of free hemoglobin in the supernatant (plasma) is determined spectrophotometrically by measuring the absorbance at 540 nm after reaction with a hemoglobin reagent (e.g., Drabkin's reagent).[8][15]

  • Calculation: The hemolytic index is calculated as a percentage relative to the positive control (representing 100% hemolysis). Materials with a hemolytic index of 0-2% are considered non-hemolytic, 2-5% are slightly hemolytic, and >5% are hemolytic.[16]

Mandatory Visualizations

Experimental Workflow for In Vitro Biocompatibility Assessment

G cluster_prep Material Preparation cluster_culture Cell Culture & Exposure cluster_assay Biocompatibility Assays cluster_analysis Data Analysis & Interpretation prep Polymer Sample Preparation (e.g., film, scaffold) sterilize Sterilization prep->sterilize extract Extraction in Culture Medium (ISO 10993-12) sterilize->extract hemolysis Hemolysis Assay (ASTM F756) sterilize->hemolysis expose Expose Cells to Polymer Extracts extract->expose seed Seed Cells in Multi-well Plates (e.g., L929 fibroblasts) incubate_cells Incubate for Adhesion seed->incubate_cells incubate_cells->expose mtt Cytotoxicity Assay (MTT) (ISO 10993-5) expose->mtt measure Spectrophotometric Measurement mtt->measure hemolysis->measure calculate Calculate % Viability / % Hemolysis measure->calculate interpret Interpret Results vs. Standards calculate->interpret

Caption: Workflow for in vitro cytotoxicity and hemocompatibility testing of polymers.

General Biomaterial-Induced Inflammatory Signaling Pathway

While specific signaling pathways for this compound-based polymers are not well-documented, the NF-κB pathway is a central mediator of the inflammatory response to many foreign materials.

G biomaterial Biomaterial Surface protein_adsorption Protein Adsorption (e.g., Fibrinogen) biomaterial->protein_adsorption tlr Toll-like Receptor (TLR) protein_adsorption->tlr binds macrophage Macrophage myd88 MyD88 tlr->myd88 activates ikb_kinase IκB Kinase (IKK) myd88->ikb_kinase activates ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nucleus->cytokines induces transcription of inflammation Inflammatory Response cytokines->inflammation

Caption: Generalized NF-κB signaling pathway in response to a biomaterial.

Apoptosis Signaling in Response to Cytotoxic Materials

In cases where a material exhibits cytotoxicity, it may induce programmed cell death, or apoptosis, often involving the caspase cascade.

G cytotoxic_material Cytotoxic Material / Leachables cell_stress Cellular Stress (e.g., ROS, Mitochondrial Damage) cytotoxic_material->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c induces apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Initiator Caspase-9 apoptosome->caspase9 activates caspase37 Executioner Caspases (Caspase-3, -7) caspase9->caspase37 activates parp_cleavage PARP Cleavage caspase37->parp_cleavage dna_fragmentation DNA Fragmentation caspase37->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

Caption: Intrinsic apoptosis pathway initiated by cytotoxic material-induced stress.

Conclusion

The available data suggests that poly(this compound)-based polymers, particularly in nanoparticle form, exhibit low in vitro cytotoxicity, making them promising candidates for biomedical applications. Their biocompatibility appears to be on par with, or potentially better than, some established biodegradable polyesters, although a comprehensive, direct comparison is still needed. The lack of extensive in vivo and hemocompatibility data for this compound-based polymers highlights a key area for future research. This guide serves as a foundational resource for researchers, emphasizing the need for standardized, comparative studies to fully elucidate the potential of this class of polymers in the development of next-generation drug delivery systems and medical devices.

References

comparative study of different initiators for vinyl benzoate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate initiator is a critical parameter in the synthesis of poly(vinyl benzoate), directly influencing key polymer properties such as molecular weight, polydispersity, and reaction kinetics. This guide provides a comparative overview of common initiators used for the free-radical polymerization of this compound, supported by available experimental insights and detailed protocols to facilitate further research. While direct, side-by-side comparative data under identical conditions is limited in the current literature, this document synthesizes existing knowledge to guide initiator selection and experimental design.

Performance Comparison of Initiators

The choice of initiator is primarily dictated by the polymerization method (bulk, solution, or emulsion) and the desired reaction temperature. Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are frequently employed for bulk and solution polymerizations, while potassium persulfate (KPS) is a standard choice for emulsion systems. The following table summarizes the qualitative and quantitative characteristics of these initiators in the context of this compound polymerization.

InitiatorChemical StructureTypical Polymerization MethodDecomposition Temperature (10-hr half-life)SolubilityKey Performance Characteristics for this compound Polymerization
Azobisisobutyronitrile (AIBN) (CH3)2(CN)C-N=N-C(CN)(CH3)2Bulk, Solution~65°C in toluene[1]Soluble in organic solvents and monomersKnown for clean decomposition kinetics, avoiding side reactions. Generally produces polymers with good control over molecular weight.
Benzoyl Peroxide (BPO) (C6H5CO)2O2Bulk, Solution~73°C in benzeneSoluble in organic solvents and monomersA versatile and cost-effective initiator. Can sometimes participate in chain transfer reactions, potentially affecting molecular weight.
Potassium Persulfate (KPS) K2S2O8EmulsionDecomposes at 50-60°C[2]Soluble in waterIdeal for emulsion polymerization, where initiation occurs in the aqueous phase. High conversion rates (up to 95%) for this compound have been reported in emulsion systems.

Experimental Protocols

To facilitate a direct comparative study, the following detailed experimental protocols are provided for bulk, solution, and emulsion polymerization of this compound.

Bulk Polymerization of this compound

Objective: To compare the performance of AIBN and BPO in the bulk polymerization of this compound.

Materials:

  • This compound (inhibitor removed)

  • Azobisisobutyronitrile (AIBN)

  • Benzoyl peroxide (BPO)

  • Nitrogen gas

  • Methanol

Procedure:

  • Purify this compound by passing it through a column of activated alumina to remove the inhibitor.

  • In a polymerization tube, add the desired amount of initiator (e.g., 0.1 mol% with respect to the monomer).

  • Add the purified this compound to the tube.

  • Seal the tube with a rubber septum and deoxygenate the mixture by bubbling nitrogen gas through it for 20-30 minutes while cooling in an ice bath.

  • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN or 80°C for BPO).

  • Allow the polymerization to proceed for a specified time (e.g., 24 hours).

  • Terminate the polymerization by rapidly cooling the tube in an ice bath and exposing the contents to air.

  • Dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran).

  • Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Filter the precipitated polymer, wash with methanol, and dry under vacuum at a moderate temperature until a constant weight is achieved.

  • Determine the monomer conversion gravimetrically.

  • Characterize the polymer's molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).[3][4][5]

Solution Polymerization of this compound

Objective: To compare the performance of AIBN and BPO in the solution polymerization of this compound.

Materials:

  • This compound (inhibitor removed)

  • Azobisisobutyronitrile (AIBN)

  • Benzoyl peroxide (BPO)

  • Toluene (or other suitable solvent)

  • Nitrogen gas

  • Methanol

Procedure:

  • Purify this compound as described for bulk polymerization.

  • In a round-bottom flask equipped with a condenser and a nitrogen inlet, dissolve the purified this compound in toluene to achieve the desired monomer concentration (e.g., 50% w/v).

  • Add the initiator (AIBN or BPO, e.g., 0.1 mol% with respect to the monomer).

  • Deoxygenate the solution by bubbling nitrogen gas through it for 30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 70°C for AIBN or 80°C for BPO) under a nitrogen atmosphere with constant stirring.

  • Maintain the reaction for a set period (e.g., 24 hours).

  • Terminate the reaction and isolate the polymer as described in the bulk polymerization protocol.

  • Calculate the monomer conversion and characterize the polymer using GPC.

Emulsion Polymerization of this compound

Objective: To evaluate the performance of potassium persulfate (KPS) in the emulsion polymerization of this compound.

Materials:

  • This compound (inhibitor removed)

  • Potassium persulfate (KPS)

  • Sodium dodecyl sulfate (SDS) or other suitable surfactant

  • Deionized water

  • Nitrogen gas

Procedure:

  • In a reaction kettle equipped with a mechanical stirrer, condenser, and nitrogen inlet, prepare the aqueous phase by dissolving the surfactant (e.g., SDS) in deionized water.

  • Purge the system with nitrogen for 30 minutes to remove oxygen.

  • Add the purified this compound to the reactor with vigorous stirring to form an emulsion.

  • Heat the emulsion to the desired reaction temperature (e.g., 70°C).

  • Prepare an aqueous solution of the KPS initiator and add it to the reactor to initiate polymerization.

  • Continue the reaction under a nitrogen atmosphere with constant stirring for a specified duration (e.g., 4 hours).

  • Stop the polymerization by cooling the reactor.

  • To determine conversion, a known weight of the latex can be dried to a constant weight.

  • To isolate the polymer for characterization, coagulate the latex by adding a salt solution (e.g., NaCl), filter the polymer, wash thoroughly with deionized water, and dry under vacuum.

  • Characterize the polymer's molecular weight and PDI using GPC.

Visualizing the Process

Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative study of initiators in this compound polymerization.

G cluster_prep Preparation cluster_poly Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification (Remove Inhibitor) Reaction_Setup Reaction Setup (Bulk, Solution, Emulsion) Monomer_Purification->Reaction_Setup Initiator_Selection Initiator Selection (AIBN, BPO, KPS) Initiator_Selection->Reaction_Setup Deoxygenation Deoxygenation (N2 Purge) Reaction_Setup->Deoxygenation Initiation Initiation & Propagation (Heating) Deoxygenation->Initiation Termination Termination (Cooling) Initiation->Termination Isolation Polymer Isolation (Precipitation/Coagulation) Termination->Isolation Conversion Conversion Measurement (Gravimetric) Isolation->Conversion Characterization Characterization (GPC: Mn, Mw, PDI) Isolation->Characterization G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Radical Primary Radicals (2R•) Initiator->Radical Decomposition (heat) Initiated_Chain Initiated Chain (RM•) Radical->Initiated_Chain + Monomer (M) Monomer This compound (M) Monomer->Initiated_Chain Growing_Chain Growing Chain (RMn•) Initiated_Chain->Growing_Chain Longer_Chain Longer Chain (RM(n+1)•) Growing_Chain->Longer_Chain + Monomer (M) Two_Chains Two Growing Chains (RMn• + RMm•) Longer_Chain->Two_Chains Monomer2 Monomer (M) Monomer2->Longer_Chain Dead_Polymer Dead Polymer (Combination or Disproportionation) Two_Chains->Dead_Polymer

References

validating the purity of vinyl benzoate using gas chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validating the Purity of Vinyl Benzoate

For researchers, scientists, and drug development professionals, establishing the purity of reagents is a cornerstone of reliable and reproducible results. This compound, a key monomer in the synthesis of various polymers and specialty chemicals, requires accurate purity assessment to ensure the desired properties and reactivity in subsequent applications. This guide provides an objective comparison of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for validating the purity of this compound, supported by experimental data and detailed protocols.

The selection of an analytical method is contingent on several factors, including the anticipated impurities, the required level of accuracy and precision, and the instrumentation available. This document offers a side-by-side analysis of these techniques to facilitate an informed decision-making process for your specific analytical requirements.

Comparison of Analytical Techniques

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely adopted method for assessing the purity of volatile and semi-volatile compounds like this compound. Its high-resolution capabilities and sensitivity to hydrocarbons make it an excellent choice for separating and quantifying the primary component from its volatile impurities.

High-Performance Liquid Chromatography with Ultraviolet (UV) detection serves as a valuable orthogonal technique. It is particularly advantageous for the detection of non-volatile or thermally labile impurities that may not be amenable to GC analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. By using an internal standard of known purity, the absolute amount of this compound can be determined.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.Quantification based on the ratio of integrated signals of the analyte to an internal standard.
Typical Impurities Detected Volatile compounds (e.g., residual solvents, starting materials like vinyl acetate and benzoic acid).Non-volatile compounds, thermally labile compounds, and UV-active impurities.A wide range of impurities containing NMR-active nuclei.
Linearity (R²) > 0.99> 0.99Not applicable (direct ratio measurement)
Limit of Detection (LOD) Low ppm levelsLow ppm levels~0.1%
Precision (%RSD) < 2%< 2%< 1%
Sample Throughput HighMediumLow to Medium
Primary Use Case Routine quality control, analysis of volatile impurities.Orthogonal purity assessment, analysis of non-volatile impurities.Purity assignment of reference standards, structural confirmation.

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is ideal for the routine quality control of this compound, providing excellent separation of volatile impurities.[1]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

Chromatographic Conditions:

  • Column: Capillary column (30 m × 0.25 mm × 0.5 μm)[1]

  • Carrier Gas: High purity nitrogen at a flow rate of 0.6 mL/min.[1]

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 5 minutes.[1]

    • Ramp: 15°C/min to 190°C.[1]

    • Hold: 7 minutes at 190°C.[1]

  • Detector Temperature: 200°C[1]

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as ethyl acetate.

Data Analysis: Purity is determined using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks. The retention time for this compound is approximately 15 minutes under these conditions.[1]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This reverse-phase HPLC method is suitable for the separation of this compound from less volatile impurities.[2]

Instrumentation:

  • HPLC system with a UV detector, pump, and autosampler.

Chromatographic Conditions:

  • Column: Newcrom R1 (or equivalent reverse-phase column)

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier.[2] For Mass Spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area of all detected components.

Quantitative Nuclear Magnetic Resonance (¹H-NMR)

This method allows for the direct quantification of this compound purity using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal Standard: A certified reference material with known purity and protons that do not overlap with the analyte signals (e.g., benzyl benzoate).

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest to ensure full relaxation.

  • Pulse Angle: 90°

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into an NMR tube.

  • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

  • Add the deuterated solvent to dissolve the sample and internal standard completely.

Data Analysis: The purity of this compound is calculated by comparing the integral of a characteristic this compound proton signal to the integral of a known proton signal from the internal standard. The following formula can be used:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Visualizing the Workflow

The following diagrams illustrate the logical flow for selecting an analytical method and the general experimental workflow for GC-based purity validation.

MethodSelection start Start: Purity Validation of this compound impurity_type Assess Likely Impurities start->impurity_type volatile Volatile Impurities (e.g., residual solvents, starting materials) impurity_type->volatile Yes nonvolatile Non-Volatile/Thermal Labile Impurities (e.g., polymers, stabilizers) impurity_type->nonvolatile No primary_standard Primary Standard/Absolute Purity impurity_type->primary_standard Need for absolute value gc Gas Chromatography (GC-FID) volatile->gc hplc High-Performance Liquid Chromatography (HPLC-UV) nonvolatile->hplc qnmr Quantitative NMR (qNMR) primary_standard->qnmr end Purity Report gc->end hplc->end qnmr->end

Caption: Logical framework for selecting an analytical method for this compound purity.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh this compound Sample dissolve Dissolve in Solvent (e.g., Ethyl Acetate) weigh->dissolve inject Inject Sample into GC dissolve->inject separate Separation on Capillary Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area Percent Purity integrate->calculate report report calculate->report Final Purity Value

Caption: Experimental workflow for GC-FID purity analysis of this compound.

References

A Comparative Guide to the Polymerization of Vinyl Benzoate: Bulk, Solution, and Emulsion Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in polymer chemistry and drug development, the choice of polymerization technique is critical in tailoring the properties of poly(vinyl benzoate) (PVBz) for specific applications. This guide provides an objective comparison of bulk, solution, and emulsion polymerization methods for this compound, supported by available experimental data and detailed protocols.

Executive Summary

The polymerization of this compound presents unique challenges and opportunities compared to other vinyl monomers. While bulk and solution polymerizations offer simplicity and high purity, they often result in low monomer conversion and low molecular weight polymers due to the reactivity of the benzoate group. In contrast, emulsion polymerization emerges as a superior method for achieving both high conversion and high molecular weight PVBz. This guide will delve into the specifics of each technique, providing a clear comparison to aid in the selection of the most appropriate method for your research and development needs.

Comparison of Polymerization Techniques

The selection of a polymerization method for this compound significantly impacts the reaction kinetics, final polymer properties, and process scalability. Below is a summary of key performance indicators for bulk, solution, and emulsion polymerization of this compound.

ParameterBulk PolymerizationSolution PolymerizationEmulsion Polymerization
Monomer Conversion Generally lowLow to moderateHigh (e.g., up to 95%)[1]
Molecular Weight (Mn) Generally low[2]LowHigh[1]
Polydispersity Index (PDI) BroadBroadCan be narrower
Reaction Rate Slow; proportional to [I]0.5 and [M][2]Slower than bulk; proportional to [I]0.5 and [M][2]High[1]
Heat Dissipation DifficultGoodExcellent
Viscosity HighModerateLow
Polymer Purity High (no solvent/emulsifier)Good (solvent removal required)Lower (emulsifier/stabilizer residues)
Key Advantages Simplicity, high purityGood heat control, lower viscosityHigh MW and rate, good heat control
Key Disadvantages Poor heat control, low MW/conversionSolvent removal, chain transfer to solventImpurities from additives, complex formulation

Experimental Protocols

Detailed methodologies for each polymerization technique are provided below. These protocols are based on established procedures and can be adapted for specific experimental requirements.

Bulk Polymerization of this compound

Objective: To polymerize this compound in the absence of a solvent.

Materials:

  • This compound (inhibitor removed)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)

Procedure:

  • Purify this compound by passing it through a column of activated alumina to remove the inhibitor.

  • Place the purified this compound monomer into a reaction vessel equipped with a magnetic stirrer and a reflux condenser.

  • Add the initiator (e.g., 0.1-1.0 mol% relative to the monomer).

  • Purge the system with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen.

  • Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

  • Stir the reaction mixture for the desired period. The viscosity will increase significantly as the polymerization proceeds.

  • To terminate the reaction, cool the vessel rapidly in an ice bath.

  • Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran - THF).

  • Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).

  • Filter and dry the polymer under vacuum to a constant weight.

Solution Polymerization of this compound

Objective: To polymerize this compound in a solvent to control viscosity and heat.

Materials:

  • This compound (inhibitor removed)

  • Solvent (e.g., benzene, toluene, ethyl acetate)

  • Initiator (e.g., AIBN or BPO)

Procedure:

  • Purify the this compound monomer as described for bulk polymerization.

  • In a reaction vessel equipped with a magnetic stirrer and reflux condenser, dissolve the this compound in the chosen solvent to the desired concentration (e.g., 1-5 M).

  • Add the initiator to the solution.

  • Deoxygenate the solution by bubbling an inert gas through it for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with constant stirring.

  • Allow the polymerization to proceed for the specified time.

  • Terminate the reaction by cooling the vessel.

  • Isolate the polymer by precipitation in a non-solvent, followed by filtration and drying.

Emulsion Polymerization of this compound

Objective: To polymerize this compound in an aqueous emulsion to achieve high molecular weight and conversion.

Materials:

  • This compound (inhibitor removed)

  • Deionized water

  • Surfactant (e.g., sodium dodecyl sulfate - SDS)

  • Water-soluble initiator (e.g., potassium persulfate - KPS)

  • Optional: Buffer (e.g., sodium bicarbonate)

Procedure:

  • Prepare an aqueous solution of the surfactant and buffer (if used) in a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Purge the system with nitrogen for 30 minutes.

  • Heat the aqueous phase to the desired reaction temperature (e.g., 75 °C)[1].

  • In a separate vessel, prepare the oil phase by adding the initiator to the purified this compound monomer.

  • Add the oil phase to the hot aqueous phase with vigorous stirring to form an emulsion.

  • Alternatively, for a semi-batch process, the monomer and initiator can be added gradually over time.

  • Maintain the reaction at the set temperature for the desired duration (e.g., 2 hours for ~95% conversion)[1].

  • Cool the reactor to terminate the polymerization.

  • The resulting product is a polymer latex. To isolate the solid polymer, the latex can be coagulated by adding a salt solution, followed by filtration and washing.

Visualizing the Polymerization Workflows

The following diagrams illustrate the experimental workflows for each polymerization technique.

BulkPolymerizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation Monomer This compound Purify Remove Inhibitor Monomer->Purify Initiator Initiator (AIBN/BPO) Reactor Reaction Vessel Initiator->Reactor Purify->Reactor Heat Heat (60-80°C) Reactor->Heat Inert Inert Atmosphere Reactor->Inert Dissolve Dissolve in Solvent Heat->Dissolve Precipitate Precipitate in Non-solvent Dissolve->Precipitate FilterDry Filter & Dry Precipitate->FilterDry Polymer Poly(this compound) FilterDry->Polymer SolutionPolymerizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation Monomer This compound Purify Remove Inhibitor Monomer->Purify Initiator Initiator (AIBN/BPO) Reactor Reaction Vessel Initiator->Reactor Solvent Solvent Solvent->Reactor Purify->Reactor Heat Heat (60-80°C) Reactor->Heat Inert Inert Atmosphere Reactor->Inert Precipitate Precipitate in Non-solvent Heat->Precipitate FilterDry Filter & Dry Precipitate->FilterDry Polymer Poly(this compound) FilterDry->Polymer EmulsionPolymerizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation (Optional) Monomer This compound Purify Remove Inhibitor Monomer->Purify Initiator Water-Soluble Initiator Emulsify Emulsify Initiator->Emulsify Water Deionized Water Reactor Reaction Vessel Water->Reactor Surfactant Surfactant Surfactant->Reactor Purify->Emulsify Heat Heat (e.g., 75°C) Reactor->Heat Inert Inert Atmosphere Reactor->Inert Latex Polymer Latex Heat->Latex Emulsify->Heat Coagulate Coagulate Latex->Coagulate FilterWashDry Filter, Wash & Dry Coagulate->FilterWashDry Polymer Solid Poly(this compound) FilterWashDry->Polymer PolymerizationComparison cluster_bulk Bulk Polymerization cluster_solution Solution Polymerization cluster_emulsion Emulsion Polymerization Bulk High Purity Simple Setup Bulk_Adv Advantages Bulk->Bulk_Adv leads to Bulk_Disadv Disadvantages Bulk->Bulk_Disadv suffers from Bulk_Adv_Details - No solvent/emulsifier contamination - Simple equipment Bulk_Adv->Bulk_Adv_Details Bulk_Disadv_Details - Poor heat dissipation - High viscosity - Low conversion & MW Bulk_Disadv->Bulk_Disadv_Details Solution Good Control Moderate Viscosity Solution_Adv Advantages Solution->Solution_Adv offers Solution_Disadv Disadvantages Solution->Solution_Disadv requires Solution_Adv_Details - Good heat transfer - Lower viscosity than bulk Solution_Adv->Solution_Adv_Details Solution_Disadv_Details - Solvent removal necessary - Chain transfer to solvent - Lower yield per volume Solution_Disadv->Solution_Disadv_Details Emulsion High Performance Complex System Emulsion_Adv Advantages Emulsion->Emulsion_Adv achieves Emulsion_Disadv Disadvantages Emulsion->Emulsion_Disadv introduces Emulsion_Adv_Details - High MW & conversion - Fast reaction rate - Excellent heat dissipation Emulsion_Adv->Emulsion_Adv_Details Emulsion_Disadv_Details - Polymer contamination (surfactant) - More complex setup - Latex may not be desired form Emulsion_Disadv->Emulsion_Disadv_Details

References

Safety Operating Guide

Proper Disposal of Vinyl Benzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. Vinyl benzoate, a combustible liquid and environmental hazard, requires specific procedures for its safe disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. The compound is a combustible liquid that can cause skin and eye irritation.[1][2][3]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[1][4]

  • Eye Protection: Use eyeshields or safety glasses.[1][3]

  • Respiratory Protection: In areas with inadequate ventilation, use a suitable respirator (e.g., type ABEK (EN14387) respirator filter).[1]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin contact.[4]

Handling and Storage:

  • Store in a cool, well-ventilated place away from heat, sparks, open flames, and hot surfaces.[4][5]

  • Keep containers tightly closed and sealed until ready for use.[5]

  • Take precautionary measures against static discharge.[4][5]

  • This compound is sensitive to moisture.[6]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to use an approved waste disposal plant.[4] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.

Step 1: Waste Collection

  • Designated Waste Container: Collect waste this compound in a designated, compatible, and properly sealed container. The container must be in good condition, with no leaks or cracks.[7][8]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[7] Do not use abbreviations.

  • Segregation: Store the this compound waste container segregated from incompatible materials, such as oxidizing agents.[5][7]

Step 2: Spill Management In the event of a spill, contain it immediately.

  • Absorb: Soak up the spill with an inert absorbent material (e.g., sand, earth, vermiculite).

  • Collect: Place the absorbent material into a suitable, closed container for disposal.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Notification: Local authorities should be advised if significant spillages cannot be contained.[4]

Step 3: Disposal of Empty Containers

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[7][8]

  • Rinsate Collection: The rinsate from the cleaning process is also considered hazardous waste and must be collected in a designated hazardous waste container.[7][8]

  • Final Disposal: After triple-rinsing and allowing the container to air dry, it may be disposed of in the trash.[7]

Step 4: Arranging for Professional Disposal

  • Contact Environmental Health & Safety (EHS): Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7][8]

  • Documentation: Ensure all required paperwork and labeling are complete before the scheduled pickup.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Flash Point 82 °C / 179.6 °F (closed cup)[1][4]
Boiling Point 73 - 74 °C @ 8 mmHg[4]
Density 1.07 g/mL at 25 °C[6]
Storage Temperature 2-8°C[1][6]
Vapor Pressure 0.4 mmHg (25 °C)[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

VinylBenzoateDisposal cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Eye Protection, etc.) B Handle in a Well-Ventilated Area C Collect Waste in a Designated, Labeled Container A->C B->C D Store Segregated from Incompatible Materials C->D E Contain Spill G Collect Contaminated Material for Disposal H Contact EHS or Licensed Waste Disposal Contractor D->H F Absorb with Inert Material E->F F->G G->H I Dispose of Contents/Container to an Approved Waste Disposal Plant H->I

Figure 1. Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Vinyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Vinyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent skin and eye contact, as well as respiratory irritation.[1][2][3]

Protection TypeRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Chemical safety goggles or a face shieldMust meet ANSI Z.87.1 1989 standard. A face shield is recommended when there is a risk of splashing.[4]
Skin Protection Impervious gloves (e.g., Butyl rubber) and a lab coatCheck gloves for proper condition before each use.[1] Remove and properly dispose of gloves immediately if contact with this compound occurs. A Nomex® laboratory coat should be worn over cotton clothing.[4]
Respiratory Protection Use in a well-ventilated area or fume hoodA respirator with a type ABEK (EN14387) filter is recommended if ventilation is inadequate or for spill response.[5]
Quantitative Data Summary
PropertyValue
Boiling Point 73 - 74 °C / 163.4 - 165.2 °F @ 8mmHg[6]
Flash Point 82 °C / 179.6 °F (closed cup)[5][6]
Vapor Pressure 0.4 mmHg (25 °C)[5]
Storage Temperature 2-8°C[5]
Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a chemical fume hood is operational and available.

  • Assemble all necessary equipment and reagents.

  • Verify that an emergency eyewash station and safety shower are accessible and functional.[7]

  • Don all required PPE as specified in the table above.

2. Handling:

  • Conduct all work involving this compound within a certified chemical fume hood to ensure adequate ventilation.[1][2]

  • Avoid breathing vapors or mists.[6][8]

  • Prevent contact with skin and eyes.[1]

  • Keep the container tightly sealed when not in use.[1]

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and incompatible materials such as oxidizing agents.[6]

3. Cleanup:

  • Wipe down the work area with an appropriate solvent and then with soap and water.

  • Decontaminate all equipment that has come into contact with this compound.

  • Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Liquid Waste: Collect in a designated, labeled, and sealed container. The container must be compatible with this compound.[7] Do not mix with other waste streams unless explicitly instructed to do so.

  • Solid Waste: Contaminated materials such as gloves, paper towels, and pipette tips should be collected in a separate, clearly labeled hazardous waste container.

  • Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with local, regional, and national regulations.[6][8] Do not pour down the drain or dispose of with regular trash.

Emergency Procedures

Spills:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., sand, diatomite).[1]

  • Cleanup: Wearing appropriate PPE, collect the absorbed material and place it in a sealed container for hazardous waste disposal.[1]

  • Large Spills: For large spills, evacuate the area and contact emergency services.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[6] If skin irritation or a rash occurs, get medical advice.[6][9]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[6] Seek medical attention if symptoms occur.[6]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[6] Do not induce vomiting.[9] Seek immediate medical advice.[1]

Process Flow Diagram

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vinyl benzoate
Reactant of Route 2
Reactant of Route 2
Vinyl benzoate

試験管内研究製品の免責事項と情報

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